Lysine alanine
Descripción
Propiedades
Número CAS |
105856-79-9 |
|---|---|
Fórmula molecular |
C9H21N3O4 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1 |
Clave InChI |
RVLOMLVNNBWRSR-KNIFDHDWSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
Números CAS relacionados |
26701-37-1 |
Origen del producto |
United States |
Foundational & Exploratory
Lysine-Alanine Dipeptide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the lysine-alanine (Lys-Ala) dipeptide. It covers its core chemical, physical, and biological characteristics, offering valuable data and methodologies for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. This document includes detailed experimental protocols for the synthesis, purification, and characterization of Lys-Ala, as well as an exploration of its potential role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
The lysine-alanine (Lys-Ala) dipeptide, a molecule formed from the amino acids L-lysine and L-alanine, serves as a valuable model for studying peptide chemistry, biochemistry, and nutritional science. Its structure, combining a basic and a nonpolar aliphatic amino acid, imparts unique physicochemical properties that influence its biological activity and potential applications. This guide aims to consolidate the core knowledge of Lys-Ala, providing a foundational resource for its study and utilization.
Physicochemical Properties
The fundamental properties of Lys-Ala are summarized below. It is important to note that while some data are derived from experimental measurements of similar molecules, other values are based on computational predictions and should be considered as such.
General and Chemical Properties
| Property | Value | Source |
| Systematic Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid | PubChem |
| Molecular Formula | C₉H₁₉N₃O₃ | PubChem |
| Molecular Weight | 217.27 g/mol | PubChem |
| CAS Number | 17043-71-9 | PubChem |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |
Predicted Physicochemical Data
| Property | Value | Method/Source |
| Isoelectric Point (pI) | ~10.20 | Estimated from pKa values of functional groups |
| LogP | -3.62 | Extrapolated, Human Metabolome Database |
| pKa (α-carboxyl) | ~2.2 | Estimated |
| pKa (α-amino) | ~9.0 | Estimated |
| pKa (Lysine side-chain amino) | ~10.5 | Estimated |
| Solubility in Water | Data not available | - |
| Solubility in Methanol | Data not available | - |
| Solubility in Ethanol | Data not available | - |
| Solubility in DMSO | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the Lys-Ala dipeptide. These protocols are based on established techniques in peptide chemistry and can be adapted as needed.
Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides in a laboratory setting.[1]
Materials:
-
Fmoc-Ala-Wang resin (or similar pre-loaded resin)
-
Fmoc-Lys(Boc)-OH (Boc = tert-butyloxycarbonyl)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Final Fmoc Deprotection: Repeat the deprotection step (3.1.2) to remove the Fmoc group from the N-terminal lysine (B10760008).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to purify peptides based on their hydrophobicity.[2][3][4]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Crude Lys-Ala peptide dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution:
-
Inject the peptide solution onto the column.
-
Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Lys-Ala dipeptide as a white powder.
Characterization
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.[5][6]
Sample Preparation:
-
Dissolve a small amount of the purified peptide in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
Acquisition Parameters (Typical):
-
Ionization Mode: Positive
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Expected Ion: [M+H]⁺ at m/z 218.15
¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the dipeptide.
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in 0.5 mL of D₂O.
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
Alanine α-H: ~4.0 ppm (quartet)
-
Alanine β-CH₃: ~1.4 ppm (doublet)
-
Lysine α-H: ~3.7 ppm (triplet)
-
Lysine β-CH₂: ~1.8 ppm (multiplet)
-
Lysine γ-CH₂: ~1.4 ppm (multiplet)
-
Lysine δ-CH₂: ~1.6 ppm (multiplet)
-
Lysine ε-CH₂: ~2.9 ppm (triplet)
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
-
Alanine C=O: ~175 ppm
-
Alanine Cα: ~52 ppm
-
Alanine Cβ: ~19 ppm
-
Lysine C=O: ~178 ppm
-
Lysine Cα: ~56 ppm
-
Lysine Cβ: ~32 ppm
-
Lysine Cγ: ~24 ppm
-
Lysine Cδ: ~28 ppm
-
Lysine Cε: ~41 ppm
Stability Assessment
The stability of Lys-Ala can be assessed at different pH values and temperatures by monitoring its degradation over time using RP-HPLC.[7][8]
Procedure:
-
Prepare solutions of Lys-Ala at a known concentration in buffers of different pH (e.g., pH 4, 7, and 9).
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specific time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analyze the aliquots by analytical RP-HPLC to quantify the amount of intact Lys-Ala remaining.
-
Plot the percentage of intact Lys-Ala versus time to determine the degradation rate at each condition.
Biological Context and Signaling
Dipeptides and tripeptides are absorbed in the intestine by peptide transporters such as PEPT1 and PEPT2.[9][10] Once inside the cell, they can be hydrolyzed into their constituent amino acids or may exert biological effects as intact molecules. Lysine, as an essential amino acid, is known to play a role in activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and proliferation.[9][11][12][13]
The mTORC1 pathway is activated by the presence of amino acids at the lysosomal surface. This process involves the Rag family of small GTPases. While the direct role of the Lys-Ala dipeptide in this pathway is not fully elucidated, it is plausible that upon cellular uptake, its hydrolysis to lysine contributes to the intracellular amino acid pool that signals to mTORC1.
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of the lysine-alanine dipeptide. While significant information has been compiled regarding its synthesis, purification, and characterization, a notable gap exists in the availability of specific experimental data for its physicochemical properties, such as solubility and pKa values. The outlined experimental protocols serve as robust starting points for researchers. Further investigation into the direct biological effects of intact Lys-Ala on cellular signaling pathways, such as mTOR, is warranted to fully understand its physiological significance. This guide is intended to be a living document, to be updated as more experimental data becomes available.
References
- 1. Diastereoselective discrimination of lysine-alanine-alanine peptides by zwitterionic cinchona alkaloid-based chiral selectors using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Unwanted Guest: A Technical Guide to the Discovery and Implications of Lysinoalanine in Food Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The processing of protein-rich foods, while essential for preservation and functionality, can induce a variety of chemical modifications. Among these, the formation of the unnatural amino acid lysinoalanine (LAL) has garnered significant scientific attention. This technical guide provides an in-depth exploration of the discovery, formation, analysis, and toxicological significance of lysinoalanine in food systems. It aims to serve as a comprehensive resource, detailing the chemical pathways of LAL creation, summarizing its prevalence in various food matrices through quantitative data, and outlining the analytical methodologies for its detection. Furthermore, this guide delves into the toxicological implications of LAL consumption, offering a balanced perspective on its potential health risks.
Introduction: The Discovery of a Process-Induced Contaminant
Lysinoalanine was first identified in the 1960s in alkali-treated proteins.[1] Its discovery raised concerns within the food science community as it was found to be an artifact of processing rather than a naturally occurring amino acid.[2][3] Subsequent research revealed that LAL is formed when proteins are subjected to heat and/or alkaline conditions, common treatments in food manufacturing designed to solubilize, texturize, or preserve food products.[4][5] The presence of LAL is indicative of severe processing conditions and has been associated with a reduction in the nutritional quality of proteins by decreasing the bioavailability of the essential amino acid lysine (B10760008).[4][6] More significantly, early toxicological studies in rats linked dietary LAL to a specific renal lesion known as nephrocytomegaly, characterized by the enlargement of kidney cells.[7][8] While the extrapolation of these findings to human health remains a subject of debate, the presence of LAL in the food supply continues to be a topic of interest and regulatory consideration.
The Chemistry of Lysinoalanine Formation
The formation of lysinoalanine is a two-step chemical process initiated by the exposure of proteins to alkaline conditions, often accelerated by heat.[4][6]
Step 1: β-Elimination and the Formation of Dehydroalanine (B155165)
The first step involves a β-elimination reaction of certain amino acid residues within the protein structure. Under alkaline conditions (high pH), the side chains of cysteine, cystine, and phosphorylated or glycosylated serine residues become susceptible to the removal of a substituent.[4][6] This elimination reaction results in the formation of a highly reactive intermediate called dehydroalanine (DHA).
Step 2: Nucleophilic Addition of Lysine
The newly formed dehydroalanine residue contains a reactive double bond. The ε-amino group of a lysine residue within the same or a different protein chain can then act as a nucleophile, attacking the double bond of the dehydroalanine.[4][6] This addition reaction forms a stable, covalent cross-link between the two amino acid residues, creating lysinoalanine.
Factors that promote the formation of lysinoalanine include:
-
High pH: Alkaline conditions are the primary driver of the initial β-elimination reaction.
-
High Temperature: Heat accelerates the rates of both the elimination and addition reactions.
-
Prolonged Exposure Time: Longer processing times at high pH and temperature increase the extent of LAL formation.
Conversely, the presence of sulfhydryl-containing compounds like cysteine can mitigate LAL formation by competing with lysine for reaction with the dehydroalanine intermediate.[4]
Visualizing the Formation Pathway
Caption: Figure 1. Chemical Formation Pathway of Lysinoalanine.
Quantitative Occurrence of Lysinoalanine in Foods
Lysinoalanine has been detected in a wide array of processed foods. The concentration of LAL can vary significantly depending on the food matrix, the specific processing conditions employed, and the initial protein composition. The following tables summarize quantitative data on LAL levels found in various food products.
Table 1: Lysinoalanine Content in Dairy Products
| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg of protein) | Reference(s) |
| Raw Milk | Untreated | 9.4 (average) | [1] |
| UHT Milk | Ultra-High Temperature | 87.1 (average) | [1] |
| Low-Heat Skim Milk Powder | Low-temperature drying | 49.4 | [1] |
| Medium-Heat Skim Milk Powder | Medium-temperature drying | 179.9 | [1] |
| High-Heat Skim Milk Powder | High-temperature drying | 294.6 | [1] |
| Sodium Caseinate | Alkali and heat treatment | 856.1 | [1] |
| Infant Formulas | Thermal processing | 124.9 (average) | [1] |
| Enteral Nutrition Formulas | UHT treatment | 512 - 747 (average) | [9] |
Table 2: Lysinoalanine Content in Egg Products
| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg of protein) | Reference(s) |
| Boiled Eggs | Boiling | 21 - 68 | [10] |
| Preserved Egg (Pidan) | Alkaline pickling and aging | up to 17481.44 (egg white), up to 8956.16 (yolk) | [10] |
Table 3: Lysinoalanine Content in Other Food Products
| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg of protein) | Reference(s) |
| Wheat Flour-based Products (noodles, pretzels, crackers) | Baking, alkali treatment | Significant amounts detected | [10] |
| Condensed Milk and Lactic Acid Beverages | Thermal processing | Significant amounts detected | [10] |
| Soy Protein Isolate | Alkali extraction | Variable, dependent on pH and heat | [5] |
| Chicken Protein Extracts | pH 11.5, 50°C, 16h | Measurable amounts | [11] |
Experimental Protocols for Lysinoalanine Analysis
Accurate quantification of lysinoalanine in complex food matrices requires robust analytical methods. The most common approaches involve acid hydrolysis of the protein to liberate the amino acids, followed by chromatographic separation and detection.
General Sample Preparation: Acid Hydrolysis
-
Sample Weighing: Accurately weigh a homogenized food sample containing a known amount of protein into a hydrolysis tube.
-
Acid Addition: Add 6 M hydrochloric acid (HCl) to the sample. A common ratio is 1 mL of HCl per milligram of protein. To prevent the degradation of certain amino acids, 0.1% phenol (B47542) can be added.
-
Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen, which can cause oxidative degradation of amino acids during hydrolysis.
-
Sealing and Hydrolysis: Seal the tube under vacuum and place it in an oven at 110°C for 24 hours.
-
Acid Removal: After cooling, open the tube and evaporate the HCl, typically using a rotary evaporator or a vacuum centrifuge. The residue can be re-dissolved in water and re-evaporated to ensure complete acid removal.
-
Reconstitution: Dissolve the dried hydrolysate in a suitable buffer for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a widely used technique for amino acid analysis. Since most amino acids lack a strong chromophore for UV detection, a derivatization step is necessary to enhance their detectability.
-
Derivatization:
-
Reagents: Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines. Dansyl chloride is another effective reagent.
-
Procedure: Mix the reconstituted hydrolysate with the derivatizing reagent(s) in a specific buffer system and allow the reaction to proceed for a defined time. The reaction conditions (pH, temperature, time) must be carefully controlled for reproducibility.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of all amino acids, including LAL.
-
-
Detection:
-
Detector: A fluorescence detector is used for OPA and FMOC derivatives, while a UV-Vis detector can be used for other derivatives like dansyl chloride.
-
Quantification: The concentration of LAL is determined by comparing the peak area of the LAL derivative in the sample to a calibration curve constructed from LAL standards of known concentrations.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
GC is another powerful technique for LAL analysis, though it requires derivatization to make the amino acids volatile.
-
Derivatization:
-
Reagents: A two-step derivatization is common. First, the carboxyl groups are esterified (e.g., with n-butanol), followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride (B1165640) - TFAA).
-
Procedure: The dried hydrolysate is reacted sequentially with the esterifying and acylating reagents under specific temperature and time conditions.
-
-
Chromatographic Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., OV-17/OV-210) is used.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids based on their boiling points and interactions with the stationary phase.
-
-
Detection and Quantification:
-
FID: A Flame Ionization Detector provides a robust and linear response for quantification.
-
MS: A Mass Spectrometer offers higher specificity and sensitivity, allowing for confirmation of the LAL peak based on its mass spectrum.
-
Internal Standard: An internal standard, such as diaminopimelic acid, is often used to improve the accuracy and precision of the quantification.[12]
-
Visualizing an Analytical Workflow
Caption: Figure 2. General Analytical Workflow for Lysinoalanine Detection.
Toxicological Significance
The primary toxicological concern associated with lysinoalanine is its ability to induce nephrocytomegaly in rats, a condition characterized by the enlargement of the nucleus and cytoplasm of cells in the straight portion of the proximal renal tubules.[7] This effect has been observed when rats are fed diets containing either free LAL or alkali-treated proteins with high LAL content.[8]
The proposed mechanism of LAL-induced nephrotoxicity is not fully elucidated but is thought to involve its ability to chelate essential metal ions, such as zinc and copper. This chelation may disrupt the function of metalloenzymes that are crucial for normal cellular processes, including DNA synthesis and cell division, leading to the observed cellular abnormalities.[6]
It is important to note that the nephrotoxic effects of LAL appear to be species-specific, with rats being particularly susceptible.[8] Studies in other animal models, including mice, hamsters, rabbits, dogs, and monkeys, have not shown similar renal lesions at comparable LAL doses.[8] The relevance of the rat nephrocytomegaly to human health is a subject of ongoing scientific discussion, and to date, there is no direct evidence to suggest that dietary LAL poses a significant health risk to humans at the levels typically found in processed foods. However, the presence of LAL is still considered an indicator of potential protein damage and reduced nutritional quality.
Visualizing a Simplified Toxicological Pathway
Caption: Figure 3. Simplified Toxicological Pathway of Lysinoalanine.
Conclusion
The discovery of lysinoalanine in processed foods has highlighted the complex chemical changes that can occur during food manufacturing. While the direct toxicological risk to humans remains a topic of scientific debate, the presence of LAL is an undisputed marker of severe processing conditions and a potential reduction in protein quality. For researchers, scientists, and drug development professionals, an understanding of LAL's formation, detection, and biological effects is crucial for ensuring the safety and nutritional value of food products and for evaluating the potential impact of processing on protein-based therapeutics. Continued research into the mitigation of LAL formation and a deeper understanding of its long-term health implications are essential areas of focus for the food and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress of Lysinoalanine, a Harmful Substance in Food Processing [spkx.net.cn]
- 6. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Lysine to Alanine Mutations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of lysine (B10760008) with alanine (B10760859) is a powerful tool in molecular biology, offering profound insights into protein structure, function, and regulation. This technical guide provides a comprehensive overview of the biological significance of lysine to alanine (K-to-A) mutations. By replacing the charged, flexible side chain of lysine with the small, neutral side chain of alanine, researchers can probe the roles of specific lysine residues in enzymatic activity, protein stability, post-translational modifications, and protein-protein interactions. This guide delves into the core principles of K-to-A mutations, presents quantitative data from key studies in clearly structured tables, provides detailed experimental protocols for investigating these mutations, and visualizes affected signaling pathways and experimental workflows using Graphviz diagrams. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and apply this fundamental technique in their work.
Introduction: The Rationale Behind Lysine to Alanine Substitution
Lysine, a positively charged amino acid, is a frequent participant in a multitude of biological processes. Its long, flexible side chain terminating in a primary amine is a hub for various post-translational modifications (PTMs), including ubiquitination, acetylation, methylation, and SUMOylation. These modifications are critical for regulating protein stability, localization, and activity. Furthermore, lysine residues are often involved in electrostatic interactions, hydrogen bonding, and catalysis.
Substituting lysine with alanine serves several key experimental purposes:
-
Investigating the Role of a Specific Lysine Residue: By replacing lysine with the small, chemically inert alanine, which lacks a reactive side chain beyond the β-carbon, scientists can assess the contribution of the lysine side chain to a protein's function or stability.[1]
-
Mimicking a Neutralized State: The positive charge of lysine is crucial for many interactions. A K-to-A mutation neutralizes this charge, which can mimic the effect of acetylation, a PTM that neutralizes the positive charge of the lysine's amino group.
-
Probing Post-Translational Modification Sites: Mutating a lysine residue to alanine prevents it from being a substrate for PTMs like ubiquitination and acetylation. This allows researchers to study the functional consequences of blocking a specific modification event.
-
Alanine Scanning Mutagenesis: This systematic approach involves mutating a series of amino acids, often surface-exposed residues, to alanine to identify "hot spots" critical for protein function or interaction.[2]
Impact of Lysine to Alanine Mutations on Protein Function and Stability
The functional consequences of a K-to-A mutation are highly context-dependent, ranging from negligible to a complete loss of function or, in some cases, a gain of function.
Enzyme Kinetics and Catalysis
K-to-A mutations within or near the active site of an enzyme can significantly alter its catalytic activity. This can manifest as changes in substrate binding affinity (Km), catalytic rate (kcat), or susceptibility to inhibitors.
Table 1: Quantitative Effects of Lysine to Alanine Mutations on Enzyme Kinetics
| Protein | Mutation | Effect | Quantitative Data | Reference |
| Glutaminase (B10826351) (hGAC) | K311A | Decreased phosphate (B84403) activation | K0.5 for phosphate activation shifted to the right | [3][4] |
| Glutaminase (hGAC) | K320A | Constitutive activation, resistance to BPTES inhibition | Near maximal activity in the absence of phosphate | [3][5] |
| Glutaminase (hGAC) | K328A | Decreased phosphate activation, increased BPTES sensitivity | K0.5 for phosphate activation shifted to the right | [3][5] |
| Glutaminase (hGAC) | K396A | Decreased phosphate activation, increased BPTES sensitivity | K0.5 for phosphate activation shifted to the right | [3][4] |
| Tyrosyl-tRNA Synthetase | K233A | Decreased ATP affinity, introduced positive cooperativity | kcat = 0.56 s-1, nH = 1.54, Kd = 372 µM | [6][7] |
| Type I Adenylyl Cyclase | K923A | Decreased sensitivity to inhibition by 2'-deoxyadenosine-3'-monophosphate | >100-fold increase in IC50 | [8] |
| Type I Adenylyl Cyclase | K921A | Decreased sensitivity to adenine (B156593) nucleoside inhibitors | ~5-fold increase in IC50 | [8] |
| Type I Adenylyl Cyclase | K350A | Decreased sensitivity to adenine nucleoside inhibitors | ~6- to 8-fold increase in IC50 | [8] |
Protein Stability and Degradation
Lysine residues, particularly those on the protein surface, contribute to overall protein stability through interactions with the solvent and the formation of salt bridges. K-to-A mutations can either increase or decrease protein stability. A key role of lysine is as a target for ubiquitination, which flags proteins for degradation by the proteasome.
Table 2: Effects of Lysine to Alanine Mutations on Protein Stability and Degradation
| Protein | Mutation | Effect | Observation | Reference |
| p53 | K372A, K373A, K381A, K382A (A4 mutant) | Resistant to MDM2-mediated degradation | Inefficiently ubiquitinated | [9][10][11] |
| IκB-α | K21A, K22A | Blocked signal-induced degradation | Mutant protein is not degraded upon stimulation | [12] |
Lysine to Alanine Mutations in Signaling Pathways and Drug Development
Given the central role of lysine in PTMs and protein-protein interactions, K-to-A mutations are invaluable for dissecting signaling pathways and have significant implications for drug development.
Case Study: The p53-MDM2 Pathway
The tumor suppressor protein p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The C-terminal domain of p53 contains several lysine residues that are sites of ubiquitination.
A mutant of p53 where four key lysine residues (K372, K373, K381, and K382) were replaced with alanines (the A4 mutant) was found to be resistant to MDM2-mediated degradation.[9][10][11] This resistance was attributed to inefficient ubiquitination of the A4 mutant.[9][11] This demonstrates the critical role of these specific lysine residues in mediating the p53-MDM2 interaction and subsequent degradation of p53.
Caption: p53-MDM2 signaling pathway and the effect of K-to-A mutation.
Case Study: The NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. The inhibitor of NF-κB, IκB-α, sequesters NF-κB in the cytoplasm. Upon stimulation, IκB-α is phosphorylated and subsequently ubiquitinated at lysine residues 21 and 22, leading to its degradation and the release of NF-κB. A double mutant of IκB-α with K21A and K22A substitutions is resistant to signal-induced degradation, thereby preventing NF-κB activation.[12]
Caption: NF-κB signaling and the impact of IκB-α K-to-A mutation.
Implications for Drug Development
Understanding the role of specific lysine residues through K-to-A mutations can inform drug development in several ways:
-
Target Validation: Confirming the importance of a particular lysine residue for a protein's function can validate it as a drug target.
-
Inhibitor Design: For enzymes, if a K-to-A mutation affects inhibitor binding, this provides valuable information for designing more potent and specific inhibitors. For example, the K320A mutation in glutaminase confers resistance to the inhibitor BPTES, highlighting the importance of this residue's environment for drug interaction.[3][5]
-
Modulating Protein Stability: Drugs can be designed to either promote or inhibit the ubiquitination of target proteins by influencing the accessibility of key lysine residues.
Experimental Protocols
Investigating the effects of a lysine to alanine mutation requires a series of well-defined experiments. Below are detailed methodologies for key experiments.
Caption: General experimental workflow for studying a K-to-A mutation.
Site-Directed Mutagenesis
This is the foundational technique for introducing the K-to-A mutation into the gene of interest. PCR-based methods are most common.
Protocol: PCR-Based Site-Directed Mutagenesis
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (the codon for alanine, e.g., GCT, GCC, GCA, or GCG, replacing the lysine codon, e.g., AAA or AAG). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction containing the template DNA (a plasmid containing the wild-type gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental template DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic for which the plasmid carries a resistance gene). Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
In Vitro Ubiquitination Assay
This assay determines if a K-to-A mutation affects the ability of a protein to be ubiquitinated.
Protocol: In Vitro Ubiquitination Assay
-
Reaction Components:
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
E3 ubiquitin ligase specific for the substrate protein
-
Wild-type or K-to-A mutant substrate protein (purified)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the E1, E2, E3, ubiquitin, and substrate protein in the ubiquitination buffer.
-
Prepare a negative control reaction lacking ATP.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate protein or an antibody against ubiquitin.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be visible for the wild-type protein if it is a substrate for ubiquitination. The intensity of this ladder will be reduced or absent for the K-to-A mutant if the mutated lysine is a primary ubiquitination site.[6][13]
-
Enzyme Kinetics Assay
This assay measures the catalytic activity of the wild-type and mutant enzymes.
Protocol: Spectrophotometric Enzyme Kinetics Assay
-
Reagents and Buffers:
-
Purified wild-type and K-to-A mutant enzyme.
-
Substrate(s) for the enzyme.
-
Assay buffer at the optimal pH and temperature for the enzyme.
-
A detection system that produces a change in absorbance upon substrate conversion to product (this may involve a coupled enzyme assay).
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer and a range of substrate concentrations.
-
Initiate the reaction by adding a known amount of the enzyme.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the thermal stability of the wild-type and mutant proteins.
Protocol: Thermal Shift Assay
-
Reagents:
-
Purified wild-type and K-to-A mutant protein.
-
A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Buffer in which the protein is stable.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare reactions containing the protein and the fluorescent dye in the buffer.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A change in the Tm of the mutant protein compared to the wild-type indicates a change in protein stability.[16][17][18]
-
Pulse-Chase Assay for Protein Degradation
This assay measures the in vivo half-life of the wild-type and mutant proteins.
Protocol: Pulse-Chase Assay
-
Cell Culture: Culture cells expressing either the wild-type or K-to-A mutant protein.
-
Pulse Labeling:
-
Starve the cells in a medium lacking methionine and cysteine.
-
"Pulse" the cells by adding a medium containing radiolabeled methionine and cysteine (e.g., ³⁵S-methionine/cysteine) for a short period (e.g., 15-30 minutes). This will label newly synthesized proteins.
-
-
Chase:
-
Remove the radioactive medium and add a "chase" medium containing an excess of unlabeled methionine and cysteine.
-
Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells at each time point.
-
Immunoprecipitate the protein of interest using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled protein by autoradiography and quantify the band intensity.
-
-
Data Analysis:
Conclusion
The lysine to alanine mutation is a cornerstone of modern protein science. Its simplicity belies its power to dissect complex biological processes. By carefully designing and executing experiments centered around this mutation, researchers can gain invaluable insights into the roles of specific lysine residues in enzymatic function, protein stability, signaling pathways, and disease pathogenesis. For professionals in drug development, a thorough understanding of the implications of K-to-A mutations is essential for target validation, inhibitor design, and the development of novel therapeutic strategies that modulate protein function and stability. This guide provides a foundational framework for leveraging this elegant and impactful technique to advance our understanding of the intricate world of proteins.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. Multiple Lysine Mutations in the C-Terminal Domain of p53 Interfere with MDM2-Dependent Protein Degradation and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple lysine mutations in the C-terminal domain of p53 interfere with MDM2-dependent protein degradation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role for lysines 21 and 22 in signal-induced, ubiquitin-mediated proteolysis of I kappa B-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Formation of Lysine-Alanine Peptide Bonds: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The non-enzymatic formation of peptide bonds, a cornerstone of prebiotic chemistry and a process of growing interest in bioconjugation and drug development, presents unique challenges and opportunities. The reaction between lysine (B10760008) and alanine (B10760859) is of particular significance due to the presence of two primary amino groups in lysine—the α-amino and ε-amino groups—which introduces considerations of regioselectivity alongside the fundamental thermodynamic hurdles of peptide bond formation in aqueous environments. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative outcomes associated with the spontaneous formation of lysine-alanine peptide bonds under various laboratory conditions.
I. Core Principles of Non-Enzymatic Peptide Bond Formation
The formation of a peptide bond is a condensation reaction that involves the elimination of a water molecule. In an aqueous solution, the thermodynamic equilibrium favors the reverse reaction, hydrolysis.[1][2] Consequently, spontaneous peptide bond formation requires specific conditions or activating agents to overcome this thermodynamic barrier. Key strategies include:
-
Activation of the Carboxyl Group: Pre-activating one amino acid, typically at its C-terminus, provides the necessary energy to drive the reaction forward. Common methods involve the use of thioacids or aminonitriles.
-
Dehydration Conditions: Removing water from the reaction environment, for instance through evaporation or on mineral surfaces, shifts the equilibrium towards peptide bond formation.[3][4]
-
Catalysis: Certain metal ions and mineral surfaces can act as catalysts, lowering the activation energy for the condensation reaction.[1][4][5]
For lysine, the presence of the side-chain ε-amino group (pKa ≈ 10.5) in addition to the α-amino group (pKa ≈ 9) means that any non-enzymatic method must contend with potential side reactions, including the formation of isopeptide bonds (at the ε-amino group) or intramolecular cyclization.[6][7]
II. Experimental Methodologies & Protocols
Two prominent and well-documented methods for achieving non-enzymatic peptide bond formation involving lysine and other amino acids are Thioacid-Aminonitrile Ligation and Trimetaphosphate-Mediated Condensation.
A. Thioacid-Aminonitrile Ligation
This biomimetic, N-to-C terminal synthesis strategy offers high efficiency and remarkable regioselectivity for the α-amino group of lysine at neutral pH.[6][8] The overall process involves activating the C-terminus of lysine as a thioacid and reacting it with an N-terminal alanine aminonitrile.
Experimental Workflow: Thioacid-Aminonitrile Ligation
Caption: Workflow for Lys-Ala peptide synthesis via thioacid-aminonitrile ligation.
Detailed Protocol:
-
Synthesis of Precursors:
-
Nα-acetyl-Lysine Thioacid (Ac-Lys-SH): Synthesize the peptide thioacid using established solid-phase hydrothiolysis methods or by converting an N-acyl-benzimidazolinone (Nbz) activated peptide.[4][9]
-
Alanine Aminonitrile (Ala-CN): Prepare via the Strecker synthesis from an alanine precursor (e.g., propanal), ammonia, and a cyanide source (e.g., TMSCN) in an aqueous medium, potentially catalyzed by a Lewis acid like indium.[1][10][11]
-
-
Ligation Reaction:
-
In a suitable microtube, dissolve Nα-Ac-Lys-SH to a final concentration of 60 mM in a neutral buffer (e.g., 600 mM phosphate buffer, pH 7.0).[8]
-
Add 2 molar equivalents of Alanine-Aminonitrile (Ala-CN).
-
Initiate the reaction by adding 3 molar equivalents of an oxidizing agent, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆).[6]
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Analysis:
-
Quench the reaction by diluting an aliquot with 0.1% TFA in water.
-
Analyze the product mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield of the Ac-Lys-Ala-CN dipeptide.[12]
-
Confirm the identity of the product via mass spectrometry (e.g., ESI-MS).[12]
-
B. Trimetaphosphate (TP)-Mediated Condensation
Trimetaphosphate, a plausible prebiotic phosphorylating agent, can activate amino acids for peptide synthesis under a range of conditions, including ambient temperature and neutral pH, particularly when combined with dehydration cycles.[3][13]
Experimental Protocol:
-
Reaction Setup:
-
Prepare a 1 M aqueous solution of L-lysine and a 1 M aqueous solution of L-alanine.
-
Prepare a 0.5 M aqueous solution of trisodium (B8492382) trimetaphosphate (TP).
-
In a low-retention microtube, combine 25 µL of the lysine solution (25 µmol) and 25 µL of the alanine solution (25 µmol).
-
Add 30 µL of the TP solution (15 µmol).[3]
-
Adjust the pH of the solution as desired (e.g., pH 7-9) using dilute NaOH or HCl. Add distilled water to a final volume of 200 µL.
-
-
Incubation:
-
Leave the microtube uncapped and incubate at a set temperature (e.g., 25°C, 50°C, or 80°C) for 24 hours to allow for evaporation and drying.[3]
-
-
Analysis:
-
Following incubation, dissolve the resulting solid residue in 1 mL of distilled water.
-
Analyze the solution by RP-HPLC and mass spectrometry to identify and quantify the lysine-alanine dipeptides and other oligomers formed.[5]
-
III. Quantitative Data Summary
The yield and efficiency of spontaneous peptide bond formation are highly dependent on the chosen methodology and reaction conditions. The following tables summarize key quantitative data from relevant studies.
| Method | Reactants | Conditions | Product | Yield | Reference |
| Thioacid-Aminonitrile | Ac-Lys-SH + Ala-CN | pH 7, K₃Fe(CN)₆, RT, 30 min | Ac-Lys-Ala-CN | 70% | [6] |
| Thioacid-Aminonitrile | Ac-Lys-SH + Gly-CN | pH 7, K₃Fe(CN)₆, RT, 30 min | Ac-Lys-Gly-CN | 96% | [6] |
| Thioacid-Aminonitrile | Ac-Lys-SH + Val-CN | pH 7, K₃Fe(CN)₆, RT, 30 min | Ac-Lys-Val-CN | 60% | [6] |
| Trimetaphosphate | Glycine + Alanine | Wet-drying cycles, various pH/temp | Dipeptides (Gly-Ala, Ala-Gly) | Yields enhanced over control | [3][13] |
| Salt-Induced (SIPF) | Alanine or Lysine | NaCl, Cu(II), Histidine catalyst | Dialanine or Dilysine | "Markedly boosted" | [1] |
Note: Quantitative data for the direct formation of Lys-Ala using TP or SIPF methods is not explicitly detailed in the cited abstracts but is inferred from studies on the individual amino acids.
IV. Regioselectivity and Side Reactions
A critical aspect of lysine chemistry is controlling the reactivity of its two amino groups. The desired outcome is typically the formation of an α-peptide bond, involving the α-amino group, which is integral to the protein backbone.
Logical Diagram: Lysine Reaction Selectivity
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimetaphosphate Activates Prebiotic Peptide Synthesis across a Wide Range of Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Contrasting Roles of Lysine and Alanine in the Initiation of Protein Folding
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The initiation of protein folding, the process by which a polypeptide chain rapidly collapses and forms nascent secondary structures, is critically governed by the physicochemical properties of its constituent amino acids. This technical guide provides an in-depth examination of the distinct and influential roles of two key amino acids, lysine (B10760008) and alanine (B10760859), in these early folding events. Alanine, with its small, non-polar side chain, serves as a benchmark for helix propensity and is instrumental in experimental methodologies like alanine scanning to identify residues crucial for folding nuclei formation. Conversely, lysine presents a more complex role due to its amphipathic nature; its long hydrophobic methylene (B1212753) tail contributes to the hydrophobic collapse, while its terminal charged amino group engages in pivotal electrostatic interactions. Understanding the interplay of these residues is fundamental for elucidating folding pathways and has significant implications for protein engineering and the development of therapeutics targeting protein misfolding diseases.
Introduction to Protein Folding Initiation
Protein folding commences with a burst phase, often occurring on the microsecond-to-millisecond timescale, where the unfolded polypeptide chain collapses from a random coil into a more compact, partially structured state known as a molten globule. This process is primarily driven by the hydrophobic effect, which sequesters non-polar side chains away from the aqueous solvent.[1][2] Concurrently, the formation of local secondary structures, such as α-helices and β-sheets, begins to take shape, guided by the intrinsic propensities of the amino acid sequence. These initial structures form a "folding nucleus," a transient scaffold that directs the subsequent, slower formation of the native tertiary structure. The specific amino acids within a sequence, particularly their size, charge, and hydrophobicity, dictate the stability and kinetics of these initial events.
Physicochemical Properties of Lysine and Alanine
Lysine and alanine offer a study in contrasts, which makes them powerful subjects for understanding folding initiation. Alanine is small, structurally simple, and non-polar, while lysine is larger and possesses a charged, amphipathic side chain.[3][4][5] Their distinct properties are summarized below.
| Property | Alanine (Ala, A) | Lysine (Lys, K) |
| Side Chain | -CH₃ (methyl) | -(CH₂)₄-NH₃⁺ |
| Classification | Non-polar, Aliphatic[4][5] | Positively Charged, Basic[6] |
| Molecular Weight ( g/mol ) | 89.09[4] | 146.19 |
| Van der Waals Volume (ų) | 67 | 135 |
| **Hydrophobicity (Kyte-Doolittle) | 1.8 | -3.9 |
| Secondary Structure Propensity | High α-helix propensity[7][8] | Generally considered a helix-breaker, but can participate in helices |
| Key Role in Initiation | Promotes helical structure; used as a baseline probe[9][10] | Dual hydrophobic and electrostatic interactions[1][11][12] |
The Role of Alanine in Defining Folding Nuclei
Due to its simple methyl side chain, alanine minimally disrupts the protein backbone and lacks strong, specific side-chain interactions.[9][13] This makes it an ideal reference for studying the contributions of other, more complex residues.
Intrinsic Helical Propensity
Alanine exhibits one of the highest intrinsic propensities to form α-helices among the 20 canonical amino acids.[8] Its small size allows for tight packing within protein interiors and helices without steric hindrance.[4] This property suggests that sequences rich in alanine are predisposed to form helical structures early in the folding pathway, often acting as initiation sites for helix formation.[8][14]
Alanine Scanning Mutagenesis
Alanine scanning is a powerful experimental technique used to systematically identify residues critical for protein stability, function, or binding by replacing them one-by-one with alanine.[9][10] Substituting a residue with alanine effectively removes its side chain beyond the β-carbon, allowing researchers to quantify the contribution of the original side chain's functional groups (e.g., charge, size, hydrogen-bonding capability) to the folding process.[9][15] A significant change in folding kinetics or stability upon mutation to alanine indicates that the original residue was part of a critical folding nucleus or interaction hotspot.[9][16]
The Dual Role of Lysine in Folding Initiation
Lysine's role is more nuanced. While its positive charge often places it on the protein surface in the final folded state, its side chain's amphipathic nature allows it to play a crucial dual role in the initial stages of folding.[3][17]
Hydrophobic Contribution
The lysine side chain consists of four methylene groups (-CH₂-), forming a flexible, non-polar alkyl chain.[1] This non-polar segment can participate in the hydrophobic collapse, a primary driving force for folding initiation.[1][18] By burying this hydrophobic portion, lysine can help stabilize the nascent core of the folding protein, particularly if its terminal positive charge can be simultaneously neutralized through interactions with a negatively charged residue (a salt bridge) or polar groups.[1][18]
Electrostatic Interactions
The terminal ε-amino group (-NH₃⁺) of lysine is positively charged at physiological pH. This charge can have several effects:
-
Stabilizing Salt Bridges: It can form favorable electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate, which can act as crucial "staples" that stabilize early folding intermediates and guide the topology of the fold.[3]
-
Destabilizing Repulsion: In regions with a high density of positive charges, electrostatic repulsion between lysine residues can inhibit local compaction and destabilize certain structures, such as α-helices.[19][20]
-
Long-Range Steering: Long-range electrostatic forces can guide different parts of the polypeptide chain toward each other, accelerating the folding process.
Quantitative Analysis from Experimental Systems
Directly comparing the effects of lysine and alanine mutations provides quantitative insight into their respective roles. Studies on model peptides and disease-related proteins like amyloid-β have been particularly informative.
Helicity in Alanine-Based Peptides
Computational simulations of short alanine-based peptides reveal the significant impact of lysine's electrostatic repulsion. The presence of multiple lysine residues can drastically inhibit helix formation, a key step in folding initiation for many proteins.
| Peptide Composition | Number of Lysine Residues | Observed Average Helicity (%) | Primary Destabilizing Force |
| Alanine-based peptide | 3 | 60-80% | Minor electrostatic effects |
| Alanine-based peptide | 6 | 8-14% | Intramolecular electrostatic repulsion of charged side chains[19][20] |
Folding and Aggregation of Amyloid-β Protein
In the context of Alzheimer's disease, the folding and aggregation of the amyloid-β (Aβ) protein are critical initiating events. Replacing lysine residues with alanine (Lys→Ala) has been shown to have a major impact on the protein's assembly and toxicity.[11][12]
| Protein & Mutation | Key Observation | Implication for Initiation |
| Aβ40 (Wild-Type) | Forms β-sheet structure within 24 hours. | Normal folding/aggregation pathway. |
| Aβ40 ([Ala16]Aβ40) | Conformational transition to β-sheet is substantially slower, taking ~72 hours.[11] | Lys16 is critical for the kinetics of the initial conformational changes. Its removal slows the process. |
| Aβ (general) | Lysine residues mediate membrane perturbation through both electrostatic and hydrophobic interactions.[11] | Lysine is a key initiator of toxic interactions at the cell membrane. |
| Aβ (general) | Lys16→Ala substitution dramatically reduces the neurotoxicity of the protein.[11][12] | The specific interactions of Lys16 are crucial for initiating the toxic folding/aggregation pathway. |
Key Experimental Protocols
Studying the fast events of folding initiation requires specialized techniques capable of triggering and observing structural changes on rapid timescales.
Protocol: Alanine Scanning Mutagenesis
-
Mutagenesis: Utilize a commercial site-directed mutagenesis kit to introduce a point mutation into the plasmid DNA encoding the protein of interest. The codon for the target residue is changed to a codon for alanine (e.g., GCC). Verify the mutation via DNA sequencing.[15][16]
-
Protein Expression and Purification: Transform the mutated plasmid into a suitable expression host (e.g., E. coli). Induce protein expression and purify the mutant protein alongside the wild-type protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Structural Verification: Use Circular Dichroism (CD) spectroscopy to obtain far-UV spectra of both wild-type and mutant proteins.[11] Confirm that the alanine substitution has not globally disrupted the protein's secondary structure under native conditions.
-
Stability and Folding Analysis:
-
Equilibrium Denaturation: Measure the change in a spectroscopic signal (e.g., tryptophan fluorescence or CD signal) as a function of increasing chemical denaturant (urea or guanidinium (B1211019) chloride). Fit the data to a two-state model to determine the change in free energy of folding (ΔΔG).
-
Kinetic Analysis: Use a stopped-flow instrument to rapidly mix the unfolded protein (in high denaturant) with a refolding buffer (low denaturant). Monitor the change in fluorescence or CD signal over time to measure the refolding rate constant (k_f). Compare the rates of the mutant and wild-type proteins.[21][22]
-
Protocol: Stopped-Flow Fluorescence Spectroscopy
This technique is used to measure folding kinetics on the millisecond timescale.[21]
-
Sample Preparation: Prepare two syringes. Syringe A contains the unfolded protein in a high concentration of denaturant (e.g., 6M GdmCl). Syringe B contains the refolding buffer, which will dilute the denaturant to a concentration where the protein can fold.
-
Instrument Setup: Place the syringes in the stopped-flow instrument. Set the excitation and emission wavelengths appropriate for monitoring the protein's intrinsic tryptophan fluorescence. The emission maximum of tryptophan is sensitive to its local environment, typically shifting to shorter wavelengths (blue-shifting) as it becomes buried in the hydrophobic core during folding.
-
Rapid Mixing: The instrument rapidly injects and mixes precise volumes from both syringes into an observation cell. The mixing process triggers folding and starts the data acquisition. The time from mixing to the first measurement is the instrument's "dead time" (typically ~1 ms).
-
Data Acquisition: A detector records the fluorescence signal as a function of time. The resulting kinetic trace is typically fit to a single or multi-exponential equation to extract the observed folding rate constant(s).
Implications for Drug Development
A detailed understanding of how specific residues like lysine and alanine initiate folding is critical for therapeutic design, particularly for diseases rooted in protein misfolding and aggregation, such as Alzheimer's and Parkinson's disease.
-
Targeting Pathogenic Interactions: If a specific lysine residue is found to initiate a critical, disease-causing conformational change (as seen with Lys16 in Aβ), small molecules could be designed to specifically block or modify this residue, preventing the pathogenic cascade.[11][12]
-
Stabilizing Native Folds: For proteins that are prone to misfolding, drugs can be designed to stabilize the native state or a key folding intermediate. Knowing which residues form the initial folding nucleus allows for the rational design of small molecules that bind to these transient structures and promote correct folding.
-
Improving Biologic Drug Stability: In the development of protein-based therapeutics (e.g., antibodies, enzymes), mutations can be introduced to enhance stability and shelf-life. Replacing a destabilizing residue with alanine or introducing a strategic lysine to form a stabilizing salt bridge can be guided by the principles outlined here.
Conclusion
While alanine provides a baseline for structural propensity and serves as an essential tool for dissecting energetic contributions, lysine offers a compelling example of functional complexity in protein folding initiation. Its ability to engage in both hydrophobic and long- or short-range electrostatic interactions allows it to play diverse and often pivotal roles—from contributing to the initial collapse to guiding the formation of specific tertiary contacts. By leveraging advanced experimental techniques to quantify the effects of these residues, researchers can continue to unravel the intricate mechanisms of the earliest folding events, paving the way for novel strategies in protein design and the development of drugs targeting misfolding pathologies.
References
- 1. pnas.org [pnas.org]
- 2. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 3. Lysine - Wikipedia [en.wikipedia.org]
- 4. jpt.com [jpt.com]
- 5. Alanine - Wikipedia [en.wikipedia.org]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Alanine scanning - Wikipedia [en.wikipedia.org]
- 11. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mybiosource.com [mybiosource.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. echemi.com [echemi.com]
- 18. The role of hydrophobic interactions in initiation and propagation of protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Folding simulations of alanine-based peptides with lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Folding simulations of alanine-based peptides with lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early Events in Protein Folding Explored by Rapid Mixing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lysine-Alanine Interaction in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008), a basic amino acid with a positively charged side chain at physiological pH, and alanine (B10760859), a small, nonpolar amino acid, represent two fundamental building blocks of proteins. Their interactions, though potentially weak, contribute to the overall stability and conformation of proteins. Understanding the nature and energetics of these interactions in an aqueous solution is crucial for developing accurate models of protein behavior and for the rational design of therapeutics that target protein-protein interfaces.
This guide outlines the theoretical basis for lysine-alanine interactions and provides detailed protocols for their experimental and computational characterization using state-of-the-art techniques.
Physicochemical Properties of Lysine and Alanine in Aqueous Solution
The interaction between lysine and alanine in water is governed by their distinct physicochemical properties. Lysine's long, flexible side chain terminating in a primary amino group is protonated at neutral pH, rendering it positively charged and highly hydrophilic.[1] Alanine's methyl side chain is small and hydrophobic.
A summary of their key properties is presented in the table below.
| Property | Lysine | Alanine |
| IUPAC Name | 2,6-diaminohexanoic acid | 2-aminopropanoic acid |
| Abbreviation | Lys, K | Ala, A |
| Side Chain | -(CH₂)₄-NH₃⁺ | -CH₃ |
| Classification | Basic, positively charged, hydrophilic | Nonpolar, hydrophobic |
| pKa (α-COOH) | ~2.2 | ~2.3 |
| pKa (α-NH₃⁺) | ~9.0 | ~9.7 |
| pKa (side chain) | ~10.5 | N/A |
| Isoelectric Point (pI) | 9.74 | 6.02 |
Note: pKa values can vary slightly depending on the specific conditions.
Potential Non-Covalent Interactions
Based on their chemical structures, several types of non-covalent interactions may occur between lysine and alanine in an aqueous solution. These include:
-
Hydrophobic Interactions: The nonpolar methyl group of alanine can interact favorably with the methylene (B1212753) groups of the lysine side chain, driven by the hydrophobic effect.
-
van der Waals Forces: Weak, transient attractive forces will be present between the atoms of both molecules.
-
Ion-Dipole and Dipole-Dipole Interactions: The positive charge on the lysine side chain can interact with the partial negative charge on the carboxylate group of alanine, and both molecules possess dipoles that can interact.
-
Hydrogen Bonding: While less likely to be the primary interaction, the amino and carboxyl groups of both amino acids can act as hydrogen bond donors and acceptors with surrounding water molecules and potentially with each other.
The following diagram illustrates these potential interactions.
References
Conformational Analysis of Lysine-Alanine Dipeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of lysine-alanine (Lys-Ala) dipeptides. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the structural dynamics of this fundamental dipeptide unit. Understanding the conformational landscape of Lys-Ala is crucial for comprehending its role in larger polypeptide chains, its potential as a standalone therapeutic agent, and for the rational design of peptide-based drugs.
Introduction to Dipeptide Conformational Analysis
The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of structural biology and drug design. For a dipeptide like Lys-Ala, the conformational flexibility is primarily determined by the rotation around the single bonds of the peptide backbone and the amino acid side chains.
The key dihedral angles that define the backbone conformation are φ (phi), ψ (psi), and ω (omega). The ω angle, corresponding to the peptide bond, is generally restricted to a planar trans (≈180°) or, less commonly, cis (≈0°) conformation due to its partial double-bond character. The φ (C'-N-Cα-C) and ψ (N-Cα-C-N') angles, however, have a greater degree of rotational freedom and largely determine the overall backbone fold. The side-chain conformations are described by a series of chi (χ) angles. For lysine (B10760008), with its long and flexible side chain, there are four chi angles (χ1, χ2, χ3, χ4), while the smaller alanine (B10760859) side chain has no chi angles.
The accessible conformational space for the φ and ψ angles is visualized in a Ramachandran plot, which maps energetically favorable and unfavorable regions.[1][2] Understanding the preferred φ, ψ, and χ angles for the Lys-Ala dipeptide is essential for predicting its behavior in different environments and its interaction with biological targets.
Experimental Methodologies
A variety of experimental techniques can be employed to elucidate the conformational preferences of Lys-Ala dipeptides. Each method provides unique insights into the structural and dynamic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing information on both conformation and dynamics.[3][4] For dipeptides, NMR can provide data on dihedral angles through the measurement of scalar (J) coupling constants.
Key NMR Parameters for Conformational Analysis:
-
³J-Coupling Constants: The vicinal (three-bond) coupling constants, such as ³J(HNHα), are related to the intervening dihedral angle (φ in this case) through the Karplus equation. By measuring these coupling constants, one can estimate the population of different rotamers around the N-Cα bond.[5]
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). For a small and flexible molecule like a dipeptide, the interpretation of NOE data can be complex due to motional averaging. However, it can still provide valuable distance restraints for structural calculations.
-
Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local electronic environment and can provide clues about the secondary structure.
Table 1: Typical NMR J-Coupling Constants and their Relation to Dihedral Angles
| Coupling Constant | Dihedral Angle | Typical Value Range (Hz) | Information Provided |
| ³J(HNHα) | φ | 0 - 10 | Population of φ rotamers |
| ³J(HαHβ) | χ1 | 2 - 12 | Population of χ1 rotamers |
Experimental Protocol: 1D and 2D NMR Spectroscopy of Lys-Ala Dipeptide
-
-
Dissolve the synthesized and purified Lys-Ala dipeptide in a suitable solvent (e.g., D₂O or a buffered aqueous solution) to a concentration of 1-5 mM. For observation of amide protons, a solvent mixture of 90% H₂O/10% D₂O is typically used.
-
The pH of the solution should be adjusted to a desired value (e.g., physiological pH 7.4) using appropriate buffers that do not interfere with the NMR signals.
-
Transfer the sample to a high-quality NMR tube.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum to identify all proton resonances.
-
Integrate the signals to confirm the relative number of protons.
-
Measure the chemical shifts and coupling constants from the spectrum.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons, which helps in assigning the spin systems of the alanine and lysine residues.
-
TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to correlate all protons within a spin system, further aiding in residue identification.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. For small molecules like dipeptides, ROESY is often preferred as it avoids the issue of zero-crossing NOEs.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances based on the COSY, TOCSY, and NOESY/ROESY spectra.
-
Extract ³J(HNHα) and ³J(HαHβ) coupling constants from the high-resolution 1D or 2D spectra.
-
Use the Karplus equation to relate the measured ³J-coupling constants to the corresponding dihedral angles (φ and χ1).
-
Use NOE/ROE distance restraints in molecular modeling software to generate an ensemble of conformations consistent with the experimental data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While a dipeptide is too short to form stable α-helices or β-sheets, CD can provide information about the presence of turn-like structures or a predominantly random coil conformation.
Experimental Protocol: Circular Dichroism Spectroscopy of Lys-Ala Dipeptide
-
Sample Preparation: [7]
-
Prepare a stock solution of the Lys-Ala dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region (190-250 nm).
-
The final concentration of the peptide should be in the range of 0.1-0.2 mg/mL.
-
Ensure the sample is free of any particulates by filtration or centrifugation.
-
-
CD Measurement: [9]
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample over the far-UV wavelength range (e.g., 190-260 nm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to infer the predominant secondary structure elements. A strong negative band around 200 nm is characteristic of a random coil conformation.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, static structures of molecules in the crystalline state.[10] Obtaining a crystal structure of the Lys-Ala dipeptide would provide precise information about its solid-state conformation, including bond lengths, bond angles, and dihedral angles. However, crystallizing small, flexible peptides can be challenging.
Experimental Protocol: Crystallization and X-ray Diffraction of Lys-Ala Dipeptide
-
Crystallization Screening:
-
Prepare a highly pure and concentrated solution of the Lys-Ala dipeptide.
-
Use commercially available crystallization screening kits to test a wide range of conditions (precipitants, buffers, pH, temperature).
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.
-
Monitor the trials regularly for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions to improve their size and quality.
-
Carefully harvest the crystals and cryo-protect them for data collection at low temperatures.
-
-
X-ray Diffraction Data Collection:
-
Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect a complete diffraction dataset by rotating the crystal.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the dipeptide into the electron density map.
-
Refine the model against the experimental data to obtain the final structure.
-
Computational Methodologies
Computational methods are indispensable for exploring the conformational landscape of dipeptides, providing insights that can be difficult to obtain experimentally.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. By simulating the Lys-Ala dipeptide in an explicit solvent, one can observe its conformational fluctuations and identify the most populated conformational states.
Protocol: Molecular Dynamics Simulation of Lys-Ala Dipeptide in Explicit Solvent
-
System Setup:
-
Build the initial structure of the Lys-Ala dipeptide in a standard conformation (e.g., extended).
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.[11][12][13]
-
Solvate the dipeptide in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system if the dipeptide is charged.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various properties, including:
-
Ramachandran plots of the φ and ψ dihedral angles.
-
Distributions of the χ side-chain dihedral angles.
-
Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.
-
Hydrogen bonding patterns.
-
-
Quantum Mechanics (QM) Calculations
QM calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields. They can be used to calculate the relative energies of different conformers of the Lys-Ala dipeptide with high accuracy.
Protocol: Quantum Mechanics Calculations of Lys-Ala Dipeptide Conformers
-
Conformational Search:
-
Generate a set of initial conformers by systematically rotating the φ, ψ, and χ dihedral angles.
-
Alternatively, use a more sophisticated conformational search algorithm.
-
-
Geometry Optimization:
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Include corrections for zero-point vibrational energy (ZPVE) and thermal effects to calculate Gibbs free energies.
-
-
Analysis:
Data Presentation: Conformational Preferences of Lys-Ala
While extensive experimental data specifically for the isolated Lys-Ala dipeptide is limited in the literature, computational studies on this and similar dipeptides provide valuable insights into its likely conformational preferences. The following tables summarize representative theoretical data.
Table 2: Calculated Dihedral Angles and Relative Energies of Low-Energy Conformers of a Model Dipeptide (Illustrative)
| Conformer | φ (°) | ψ (°) | χ1 (Lys, °) | χ2 (Lys, °) | χ3 (Lys, °) | χ4 (Lys, °) | Relative Energy (kcal/mol) |
| 1 | -150 | 150 | 180 | 180 | 180 | 180 | 0.00 |
| 2 | -75 | 140 | -60 | 180 | 180 | 180 | 0.50 |
| 3 | -80 | -50 | 180 | 60 | 180 | 180 | 1.20 |
Note: This table presents illustrative data based on typical low-energy conformations found for dipeptides. Specific values for Lys-Ala would require dedicated computational studies.
Table 3: Predicted NMR ³J-Coupling Constants for Illustrative Conformers
| Conformer | Predicted ³J(HNHα) (Hz) | Predicted ³J(HαHβ) (Ala) (Hz) | Predicted ³J(HαHβ) (Lys) (Hz) |
| 1 | 8.5 | 7.0 | 4.0 |
| 2 | 4.0 | 7.0 | 9.0 |
| 3 | 3.0 | 7.0 | 4.0 |
Note: These are predicted values based on the dihedral angles in Table 2 and standard Karplus parameters. Actual experimental values would be an average over the conformational ensemble.
Logical Relationships in Conformational Analysis
The process of conformational analysis involves a logical flow of information from experimental measurements and computational simulations to the final structural model.
Conclusion
The conformational analysis of the lysine-alanine dipeptide requires a multi-faceted approach, combining experimental techniques like NMR and CD spectroscopy with computational methods such as MD simulations and QM calculations. While experimental data on the isolated Lys-Ala dipeptide is not abundant, the methodologies outlined in this guide provide a robust framework for its investigation. A thorough understanding of the conformational landscape of this fundamental dipeptide unit is critical for advancing our knowledge of protein structure and function and for the development of novel peptide-based therapeutics. Future studies focusing on obtaining high-resolution experimental data for the Lys-Ala dipeptide will be invaluable for benchmarking computational models and refining our understanding of its dynamic behavior.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 3. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
- 5. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. pnas.org [pnas.org]
- 11. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. neutron-sciences.org [neutron-sciences.org]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. exercises:2015_uzh_molsim:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 17. Potential Energy Surface Calculations of Alanine Dipeptide using BVWN Density Functional Approach and 6-311G Basis Set | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 18. researchgate.net [researchgate.net]
The Thermochemistry of Lysine-Alanine Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic principles governing the formation of a peptide bond between the amino acids lysine (B10760008) and alanine (B10760859). Due to the limited availability of direct experimental data for this specific dipeptide, this document synthesizes information from closely related systems and computational studies to offer a comprehensive overview. It details the key thermodynamic parameters, outlines a robust experimental protocol for their determination using isothermal titration calorimetry, and illustrates the underlying processes through clear, structured diagrams.
Executive Summary
The formation of a peptide bond is a cornerstone of biochemistry and a critical process in the synthesis of peptides and proteins for therapeutic applications. Understanding the thermochemistry of this reaction—specifically the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is fundamental for optimizing synthesis strategies and predicting product stability.
In aqueous solution, the condensation of two amino acids to form a dipeptide is a thermodynamically unfavorable, or endergonic, process.[1][2] This means it requires an input of energy to proceed spontaneously. The primary thermodynamic barrier is a positive enthalpy change (ΔH > 0), indicating that the reaction is endothermic and requires heat.[3] While the entropy change (ΔS) can be slightly positive and therefore favorable, it is generally not sufficient to overcome the large positive enthalpy.[3] In biological systems, this energy barrier is overcome by coupling the reaction to the hydrolysis of ATP.
This guide summarizes the available thermodynamic data for dipeptide formation, provides a detailed methodology for experimental determination of these values, and presents visual workflows to clarify the process.
Thermodynamic Data for Dipeptide Formation
Table 1: Thermodynamic Parameters for Dipeptide Formation in Aqueous Solution
| Dipeptide | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Conditions | Data Source Type | Reference |
| Alanyl-glycine | +4.13 | - | - | 37 °C, pH 7 | Experimental | [4][5] |
| General Dipeptide | ~ +0.5 | ~ +1.5 | ~ +1.0 | 25 °C | Experimental/Review | [3] |
Table 2: Computationally Derived Thermodynamic Parameters for Diglycine Formation
| Solvent/Condition | ΔG₀ (kcal/mol) | ΔH₀ (kcal/mol) | Conditions | Data Source Type | Reference |
| Explicit Water | -8.01 | -12.83 | B3LYP/6-311++G(2d,2p) | Computational | [5] |
| Implicit Water (PCM) | -7.60 | - | B3LYP/6-311++G(2d,2p) | Computational | [5] |
| Gas Phase | -7.86 | - | B3LYP/6-311++G(2d,2p) | Computational | [5] |
Note: PCM stands for Polarizable Continuum Model. Negative values for ΔG indicate a spontaneous reaction under the specified computational conditions, which differ significantly from standard experimental conditions in aqueous solution.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the heat changes associated with biomolecular interactions and can be adapted to study the enthalpy of covalent bond formation.[6][7][8] It directly measures the heat released or absorbed during a reaction, allowing for the determination of ΔH. When combined with equilibrium constant (Keq) measurements, ΔG and ΔS can also be calculated (ΔG = -RTlnKeq and ΔG = ΔH - TΔS).
Principle
In an ITC experiment, a solution of one reactant (e.g., activated lysine) is titrated into a solution containing the other reactant (e.g., alanine) in a highly sensitive calorimeter. The instrument measures the minute temperature changes that occur upon reaction. The direct measurement of this heat is the enthalpy change (ΔH) of the reaction.
Materials and Equipment
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or similar)
-
Reactants:
-
N-α-t-Boc-L-lysine N-hydroxysuccinimide ester (or other activated form of lysine)
-
L-alanine
-
-
Buffer: 50 mM Sodium Phosphate, pH 7.4, with 150 mM NaCl (or other buffer system, precisely matched for both reactant solutions)
-
Other: Degassing station, precision balance, pH meter, volumetric flasks.
Methodology
-
Preparation of Reactant Solutions:
-
Prepare a 10 mM solution of L-alanine in the chosen buffer.
-
Prepare a 100 mM solution of activated L-lysine in the exact same buffer from the same stock.
-
Crucial Step: Dialyze both solutions against the same buffer batch overnight to ensure a perfect buffer match, minimizing heats of dilution.[8]
-
Degas both solutions for at least 15 minutes immediately prior to the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature to 25°C (or desired temperature).
-
Set the stirring speed to 750 rpm.
-
Set the reference power to 10 µcal/sec.
-
-
Loading the Calorimeter:
-
Load approximately 300 µL of the degassed alanine solution into the sample cell.
-
Load approximately 50 µL of the degassed activated lysine solution into the injection syringe, ensuring no air bubbles are present.
-
-
Titration Experiment:
-
Perform an initial 0.4 µL injection to displace any material diffused from the syringe into the cell. This data point is typically discarded.
-
Program a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the reaction to reach equilibrium and the thermal signal to return to baseline.
-
-
Control Experiment:
-
To determine the heat of dilution, perform an identical titration experiment, injecting the activated lysine solution into the buffer alone (without alanine). This background heat must be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heats of dilution obtained from the control experiment.
-
Plot the corrected heat released per mole of injectant against the molar ratio of lysine to alanine.
-
Fit the resulting isotherm to an appropriate binding model (or a reaction model) to determine the stoichiometry (n) and the enthalpy of reaction (ΔH).
-
Visualizations
Peptide Bond Formation Reaction
The following diagram illustrates the condensation reaction between lysine and alanine, resulting in the formation of the dipeptide Lys-Ala and the release of a water molecule.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. thermodynamics - Why is the formation of a peptide bond not spontaneous? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Assisted dipeptide bond formation: glycine as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. preprints.org [preprints.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Early Research on Lysinoalanine Toxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of food proteins, particularly under alkaline and/or high-temperature conditions. Early research, primarily conducted in the 1960s and 1970s, identified LAL as a potent nephrotoxin in rats, inducing a characteristic lesion known as nephrocytomegalia. This technical guide provides an in-depth overview of the foundational research on LAL toxicity, focusing on quantitative data from key animal studies, detailed experimental protocols, and the proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, food science, and drug development.
Introduction
The discovery of lysinoalanine (Nε-(DL-2-amino-2-carboxyethyl)-L-lysine) in alkali-treated proteins in 1964 by Bohak marked the beginning of decades of research into its formation, biological effects, and toxicological significance.[1] Formed via the reaction of a lysine (B10760008) residue with a dehydroalanine (B155165) residue (derived from cysteine or serine), LAL represents a cross-linking amino acid that can alter the nutritional value and safety of food proteins.[2]
Initial concerns regarding LAL toxicity arose from studies demonstrating that feeding alkali-treated soy protein to rats resulted in renal lesions.[3][4] Subsequent research confirmed that synthetic LAL could replicate these toxic effects, establishing it as the causative agent. A key finding from this early period was the remarkable species specificity of LAL-induced nephrotoxicity, with rats being particularly susceptible, while other species, including mice, hamsters, and monkeys, appeared resistant.[5]
This guide will delve into the core findings of this early research, presenting the data in a structured format to facilitate understanding and further investigation.
Quantitative Toxicological Data
Early studies on LAL toxicity focused on defining the dose-response relationship and the conditions under which renal lesions occurred in rats. The following tables summarize the key quantitative findings from these seminal feeding studies.
Table 1: Effects of Free (Synthetic) Lysinoalanine in Rat Feeding Studies
| LAL Dose (ppm in diet) | Study Duration | Animal Model | Key Findings | Reference |
| 100 | Not Specified | Rats | Induction of typical renal changes (nephrocytomegalia). | [5] |
| >30 | Not Specified | Rats | Toxic intake level for free LAL. | [6] |
| 1,000 | Not Specified | Mice, Hamsters, Rabbits, Quail, Dogs, Monkeys | No renal changes observed. | [5] |
Table 2: Effects of Protein-Bound Lysinoalanine in Rat Feeding Studies
| LAL Dose (ppm in diet) | Protein Source | Study Duration | Animal Model | Key Findings | Reference |
| 2,400 | Hydrolyzed Alkali-Treated Protein | 4 weeks | Rats (n=5/group) | Induced nephrocytomegalia. | [6] |
| 1,700 | Unhydrolyzed Alkali-Treated Protein | 4 weeks | Rats (n=5/group) | Did not induce nephrocytomegalia. | [6] |
| 6,000 | Alkali-Treated Casein | Not Specified | Rats | No nephrocytomegalia observed. | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the early research on LAL toxicity. These protocols are reconstructed based on descriptions from available scientific literature.
Synthesis of Lysinoalanine
The synthesis of LAL was a crucial step for confirming its role as the toxic agent in alkali-treated proteins. The method developed by Bohak in 1964 is a foundational protocol.
Protocol 1: Synthesis of Nε-(DL-2-amino-2-carboxyethyl)-L-lysine (Lysinoalanine)
-
Reaction Setup: A derivative of L-lysine with a protected α-amino group (e.g., Nα-carbobenzoxy-L-lysine) is reacted with a dehydroalanine derivative (e.g., N-phenyl-acetyl dehydroalanine) in an alkaline medium.
-
Reaction Conditions: The reaction is carried out under controlled pH and temperature to facilitate the addition of the ε-amino group of lysine to the double bond of dehydroalanine.
-
Deprotection: Following the reaction, the protecting groups on the amino acids are removed.
-
Purification: The resulting LAL is purified, typically through chromatographic techniques, to isolate it from unreacted starting materials and byproducts.
Animal Feeding Studies for Toxicity Assessment
The primary model for assessing LAL toxicity was the rat feeding study. These studies were designed to evaluate the effects of dietary LAL on renal morphology and function.
Protocol 2: Induction of Nephrocytomegalia in Rats
-
Animal Model: Young, male rats of a specified strain (e.g., Sprague-Dawley) are typically used.
-
Acclimation: Animals are acclimated to the housing conditions and a control diet for a set period before the start of the experiment.
-
Diet Preparation:
-
Control Diet: A nutritionally complete basal diet.
-
Test Diets: The basal diet is supplemented with either synthetic LAL at various concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm) or with alkali-treated protein containing a known amount of LAL.
-
-
Feeding Regimen: Rats are fed their respective diets and water ad libitum for a predetermined duration (e.g., 4, 8, or 12 weeks).
-
Monitoring: Body weight and food consumption are monitored regularly throughout the study.
-
Sample Collection: At the end of the study, animals are euthanized. Blood and urine samples are collected for biochemical analysis. The kidneys are excised, weighed, and prepared for histopathological examination.
Histopathological Evaluation
Histopathology was the cornerstone for diagnosing LAL-induced nephrocytomegalia.
Protocol 3: Histopathological Examination of Rat Kidneys
-
Fixation: The excised kidneys are fixed in a suitable fixative, such as 10% neutral buffered formalin.
-
Processing: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (e.g., 5 µm) of the kidney tissue are cut using a microtome.
-
Staining: The sections are mounted on glass slides and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Microscopic Examination: The stained sections are examined under a light microscope by a qualified pathologist. The key feature of LAL-induced toxicity, nephrocytomegalia, is characterized by marked enlargement of the nucleus and cytoplasm of the epithelial cells in the straight portion of the proximal tubules.
Mandatory Visualizations
Proposed Mechanism of Lysinoalanine Toxicity
The leading hypothesis for the mechanism of LAL toxicity is its ability to act as a chelating agent, sequestering essential metal ions and thereby inhibiting metalloenzymes.
Caption: Proposed mechanism of LAL toxicity via metal chelation and metalloenzyme inhibition.
Experimental Workflow for LAL Toxicity Assessment
The following diagram illustrates the typical workflow of an early in vivo study investigating the toxicity of lysinoalanine.
Caption: General experimental workflow for early LAL toxicity studies in rats.
Concluding Remarks
The early research on lysinoalanine toxicity laid a critical foundation for understanding the potential risks associated with this food processing-induced compound. The identification of its potent, species-specific nephrotoxicity in rats was a landmark finding that has influenced food safety regulations and processing techniques. The proposed mechanism of metal chelation and subsequent metalloenzyme inhibition provides a plausible explanation for its toxic effects.
While significant progress has been made, further research is warranted to fully elucidate the downstream cellular and molecular events that lead to nephrocytomegalia. A deeper understanding of the species-specific differences in LAL metabolism and renal handling is also crucial for accurately assessing the risk to human health. This technical guide, by consolidating the core findings of early research, aims to support and inspire continued investigation in this important area of toxicology and food science.
References
- 1. N-EPSILON-(DL-2-AMINO-2-CARBOXYETHYL)-L-LYSINE, A NEW AMINO ACID FORMED ON ALKALINE TREATMENT OF PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphate and the development of nephrocalcinosis in rats fed diets containing alpha protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Changes of amino acid composition and lysinoalanine formation in alkali-pickled duck eggs. | Semantic Scholar [semanticscholar.org]
- 5. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantum Chemical Insights into Lysine-Alanine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-covalent interactions between amino acid residues are fundamental to protein folding, stability, and function. Understanding these interactions at a quantum chemical level provides unparalleled insight into the forces governing molecular recognition, catalysis, and drug-protein binding. This technical guide focuses on the interaction between lysine (B10760008) and alanine (B10760859), a pairing that represents a fundamental cation-aliphatic interaction within protein architectures.
Lysine, with its positively charged primary amine at the terminus of its side chain under physiological pH, frequently engages in electrostatic interactions, including salt bridges and hydrogen bonds. Alanine, conversely, possesses a small, nonpolar methyl side chain, contributing to hydrophobic interactions. The interplay between the charged lysine side chain and the hydrophobic alanine side chain is crucial in defining local protein structure and mediating protein-protein interactions.
This guide summarizes the theoretical and computational methodologies employed to study such interactions and presents quantitative data derived from analogous systems to build a comprehensive picture of the lysine-alanine pairing. While direct quantum chemical studies on an isolated lysine-alanine dimer are not extensively documented in the literature, a robust understanding can be synthesized from studies of related amino acid pairs and model systems.
Experimental and Computational Protocols
The investigation of non-covalent interactions between amino acid residues at the quantum chemical level relies on high-level ab initio and density functional theory (DFT) calculations. These methods provide detailed information about interaction energies, geometries, and the electronic nature of the interaction.
Methodology for Studying Amino Acid Dimer Interactions
Based on established protocols for similar systems, such as the proton-bound lysine dimer, a typical computational workflow for analyzing the lysine-alanine interaction would be as follows:
-
Model System Definition: To manage computational cost while retaining the essential chemical features, the interaction is often studied using model systems. For the lysine-alanine interaction, this could involve:
-
The full zwitterionic forms of lysine and alanine.
-
Side-chain analogues, such as methylammonium (B1206745) (CH₃NH₃⁺) for the protonated lysine side chain and methane (B114726) (CH₄) or propane (B168953) (C₃H₈) for the alanine side chain.
-
-
Geometry Optimization: The initial structures of various possible conformations of the lysine-alanine complex are generated. These geometries are then optimized to find the stationary points on the potential energy surface. This is typically performed using DFT methods, which offer a good balance between accuracy and computational efficiency. A commonly used functional for such systems is B3LYP, often paired with a Pople-style basis set like 6-31+G(d) to adequately describe non-covalent interactions.
-
Energy Calculation: To obtain more accurate interaction energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory. Møller-Plesset perturbation theory, specifically MP2, with a larger, correlation-consistent basis set such as aug-cc-pVTZ, is a common choice for capturing the dispersive forces that can be significant in these interactions. For benchmark-quality results, coupled-cluster methods like CCSD(T) at the complete basis set (CBS) limit can be employed.
-
Interaction Energy Decomposition: To understand the nature of the interaction, the total interaction energy can be decomposed into its constituent physical components, such as electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for this purpose.
The following diagram illustrates a typical computational workflow for studying amino acid interactions:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Self-Assembly Properties of Lysine-Alanine Co-oligopeptides
This guide provides a comprehensive overview of the principles, methodologies, and potential applications related to the self-assembly of lysine-alanine (Lys-Ala) co-oligopeptides. While specific literature on simple Lys-Ala co-oligopeptides is nascent, this document extrapolates from the well-established principles of dipeptide and short peptide self-assembly to provide a foundational understanding for researchers in the field.
Core Principles of Lysine-Alanine Co-oligopeptide Self-Assembly
The self-assembly of Lys-Ala co-oligopeptides is primarily driven by a delicate interplay of non-covalent interactions. The distinct chemical properties of lysine (B10760008) and alanine (B10760859) residues are the key determinants of the resulting supramolecular structures.
-
Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, is a primary site for hydrogen bond formation. These interactions are crucial for the formation of ordered secondary structures, such as β-sheets, which often serve as the foundational motifs for nanofiber and nanotube formation.
-
Electrostatic Interactions: Lysine possesses a primary amine group in its side chain, which is protonated and positively charged at physiological pH. These charges can lead to repulsive forces that prevent uncontrolled aggregation, while also offering opportunities for interaction with negatively charged molecules or surfaces.
-
Hydrophobic Interactions: The methyl group of the alanine side chain is hydrophobic. In aqueous environments, these groups tend to minimize their contact with water by associating with each other, driving the collapse and organization of the peptide chains.
-
Van der Waals Forces: These weak, short-range interactions contribute to the overall stability of the self-assembled structures by promoting close packing of the peptide molecules.
The balance between the hydrophilic, charged nature of lysine and the hydrophobic nature of alanine is critical in determining the final morphology of the self-assembled nanostructures.
Potential Self-Assembled Nanostructures
Depending on the specific sequence, concentration, and environmental conditions, Lys-Ala co-oligopeptides can be expected to form a variety of nanostructures:
-
Nanofibers and Nanotubes: These are common structures for short self-assembling peptides, often formed through the hierarchical assembly of β-sheet-rich precursors.
-
Vesicles and Micelles: In sequences with a clear amphiphilic character (e.g., a block co-oligopeptide with a lysine-rich and an alanine-rich segment), the peptides can assemble into spherical structures with a hydrophobic core and a hydrophilic corona.
-
Hydrogels: At higher concentrations, the entanglement of nanofibers can lead to the formation of a three-dimensional network that entraps water, resulting in a hydrogel. These are of particular interest for drug delivery and tissue engineering applications.
Factors Influencing Self-Assembly
The self-assembly process is highly sensitive to environmental conditions:
-
pH: Changes in pH can alter the protonation state of lysine's side chain, thereby modulating the electrostatic interactions and influencing the final structure.
-
Temperature: Temperature can affect the strength of both hydrogen bonds and hydrophobic interactions, potentially leading to reversible assembly and disassembly.
-
Concentration: The concentration of the peptide is a critical parameter, with different structures being favored at different concentration regimes.
-
Solvent: The polarity and composition of the solvent can significantly impact the hydrophobic interactions and the overall self-assembly process.
Experimental Protocols for Characterization
A multi-technique approach is essential for the comprehensive characterization of Lys-Ala co-oligopeptide self-assembly.
Visualization of Nanostructures
-
Transmission Electron Microscopy (TEM):
-
Prepare a dilute solution of the self-assembled peptides in an appropriate solvent (e.g., deionized water).
-
Place a 5-10 µL drop of the solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate at room temperature.
-
(Optional) Apply a negative stain, such as 2% uranyl acetate, for 1-2 minutes to enhance contrast.
-
Wick away the excess stain and allow the grid to dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
-
-
Atomic Force Microscopy (AFM):
-
Prepare a dilute solution of the self-assembled peptides.
-
Deposit a small drop of the solution onto a freshly cleaved mica surface.
-
Allow the solution to adsorb for 5-10 minutes.
-
Gently rinse the surface with deionized water to remove any unadsorbed peptides.
-
Dry the mica surface under a gentle stream of nitrogen gas.
-
Image the surface in tapping mode using a silicon cantilever.
-
Secondary Structure Analysis
-
Circular Dichroism (CD) Spectroscopy:
-
Prepare a solution of the peptide at a known concentration (typically in the µM to mM range) in a suitable buffer.
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum from approximately 190 nm to 260 nm at a controlled temperature.
-
A strong negative band around 218 nm is indicative of β-sheet formation, while α-helical structures show negative bands around 208 nm and 222 nm.
-
Mechanical Properties
-
Rheology:
-
Prepare a hydrogel of the Lys-Ala co-oligopeptide at the desired concentration.
-
Load the hydrogel onto the rheometer plate.
-
Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable gel.
-
Perform a strain sweep at a constant frequency to identify the linear viscoelastic region and the yield stress of the gel.
-
Illustrative Quantitative Data
The following tables present hypothetical, yet realistic, data that could be obtained from the characterization of a self-assembling Lys-Ala co-oligopeptide. This data is for illustrative purposes to guide researchers in their data presentation.
| Parameter | Value | Technique Used |
| Morphology | Nanofibers | TEM, AFM |
| Fiber Diameter | 10 ± 2 nm | TEM |
| Fiber Length | 0.5 - 5 µm | AFM |
| Secondary Structure | Predominantly β-sheet | CD Spectroscopy |
| Gelation Concentration | 0.5% w/v | Rheology |
| Storage Modulus (G') | 1500 Pa (at 1 rad/s) | Rheology |
| Loss Modulus (G'') | 150 Pa (at 1 rad/s) | Rheology |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Lys-Ala co-oligopeptide self-assembly.
Conceptual Signaling Pathway Modulation
Caption: Conceptual modulation of a cellular signaling pathway.
The Pivotal Role of Lysine-Alanine Containing Peptides in Cellular Function and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peptides containing the lysine-alanine (Lys-Ala) motif are emerging as significant players in a multitude of biological processes, ranging from antimicrobial activity and cellular signaling to immune modulation. This technical guide provides a comprehensive overview of the core biological functions of Lys-Ala containing peptides, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols necessary for their study. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile class of biomolecules.
Antimicrobial and Cell-Penetrating Properties
A notable function of peptides incorporating lysine (B10760008) and alanine (B10760859) residues is their potent antimicrobial activity. The cationic nature of lysine combined with the structural properties of alanine contributes to the disruption of microbial membranes, a key mechanism in their bactericidal effects.
Quantitative Data on Antimicrobial Activity
Alanine scanning mutagenesis of a lysine homopeptide (K11) has provided valuable quantitative data on the contribution of individual residues to antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
| Peptide/Analog | Target Organism | MIC (µM) |
| K11 | Listeria monocytogenes | 5 |
| K11 (Alanine substitution) | Listeria monocytogenes | Reduced activity |
| K11 (Alanine substitution) | Vibrio parahaemolyticus | Activity affected in most analogs |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A standard workflow for determining the MIC of antimicrobial peptides is essential for evaluating their potency.
Furthermore, the amphipathic nature of some Lys-Ala containing peptides facilitates their entry into cells, making them promising candidates for cell-penetrating peptides (CPPs) in drug delivery systems. These peptides can traverse the cell membrane and deliver therapeutic cargo.
Structural Characteristics and Self-Assembly
The secondary structure of lysine-alanine containing peptides is crucial for their biological function. Circular dichroism (CD) spectroscopy is a powerful technique to elucidate these structural features. For instance, studies on the alanine-rich peptide Ac-K-[A]11-KGGY-NH2 have revealed its conformational dynamics in different solvent environments.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
The following protocol outlines the steps for analyzing the secondary structure of a Lys-Ala containing peptide.
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the desired solvent (e.g., water, phosphate (B84403) buffer, trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.
-
-
CD Measurement:
-
Use a CD spectropolarimeter with a quartz cuvette of 1 mm path length.
-
Record spectra from 190 to 260 nm at a controlled temperature.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
Subtract the spectrum of the solvent as a baseline.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Deconvolute the CD spectra using algorithms such as CONTINLL or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Modulation of Cellular Signaling Pathways
Lysine-alanine containing peptides have the potential to influence key cellular signaling pathways, including the mTOR and NF-κB pathways, which are central to cell growth, proliferation, and inflammation. While direct evidence for Lys-Ala peptides is still emerging, the known roles of lysine in these pathways suggest a strong possibility of modulation.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell metabolism and growth. Lysine is known to be an important signaling molecule that can affect the mTORC1 signaling pathway.[1]
To investigate the effect of a Lys-Ala peptide on the mTOR pathway, the phosphorylation status of key downstream targets like p70S6K and 4E-BP1 can be assessed by Western blotting.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293, HeLa) to 70-80% confluency. Treat the cells with the Lys-Ala peptide at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Signal-induced degradation of the inhibitor IκBα, which involves ubiquitination at specific lysine residues, is a key step in NF-κB activation.[2] Peptides containing lysine could potentially interfere with this process.
An NF-κB reporter assay can be used to determine if a Lys-Ala peptide modulates NF-κB activity.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Treatment: After 24 hours, treat the cells with the Lys-Ala peptide in the presence or absence of an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After the desired incubation time, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Interaction with Biomolecules
The biological effects of Lys-Ala peptides are mediated by their interactions with other biomolecules, such as proteins, lipids, and nucleic acids. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing these interactions in a quantitative manner.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding kinetics and affinity of a Lys-Ala peptide to a target molecule.
-
Ligand Immobilization: Immobilize the target molecule (e.g., a receptor protein, DNA) onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the Lys-Ala peptide (analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time to generate a sensorgram.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[3]
-
Sample Preparation: Prepare solutions of the Lys-Ala peptide and the target molecule in the same buffer.
-
Titration: Titrate the peptide solution into the sample cell containing the target molecule.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Conclusion and Future Directions
Peptides containing the lysine-alanine motif represent a promising class of molecules with diverse biological functions and significant therapeutic potential. Their antimicrobial and cell-penetrating properties, coupled with their potential to modulate key cellular signaling pathways, make them attractive candidates for the development of new drugs and delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of Lys-Ala containing peptides and to unlock their full therapeutic potential. Future research should focus on elucidating the specific molecular targets of these peptides, expanding the quantitative understanding of their biological activities, and optimizing their properties for clinical applications.
References
- 1. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
An In-depth Technical Guide to the Saccharopine Pathway of Lysine Catabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the saccharopine pathway, the primary route for lysine (B10760008) catabolism in mammals. It details the enzymatic reactions, regulatory mechanisms, associated genetic disorders, and experimental methodologies used to investigate this critical metabolic pathway.
Core Pathway and Enzymology
The saccharopine pathway is a mitochondrial process that converts the essential amino acid L-lysine into α-aminoadipate through a series of three enzymatic reactions. This pathway is crucial for maintaining lysine homeostasis and providing intermediates for the tricarboxylic acid (TCA) cycle.[1][2][3]
The first two steps are catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[3][4][5] The final step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASDH).[1]
The core reactions are as follows:
-
Lysine-Ketoglutarate Reductase (LKR) activity of AASS: L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction requires NADPH as a cofactor.[1][3]
-
Saccharopine Dehydrogenase (SDH) activity of AASS: Saccharopine is hydrolyzed to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This step uses NAD(P)+ as a cofactor.[1][3]
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): α-aminoadipate-δ-semialdehyde is oxidized to α-aminoadipate, utilizing NAD(P)+ as a cofactor.[1]
Enzyme Kinetics
Quantitative understanding of enzyme kinetics is vital for modeling metabolic flux and for the development of potential therapeutic interventions. The available kinetic data for the enzymes of the human saccharopine pathway are summarized below.
| Enzyme | Substrate | K_m_ (mM) | V_max_ | Source Organism |
| Lysine-Ketoglutarate Reductase (LKR) | L-Lysine | 1.5 | Not Reported | Human Liver[6] |
| α-Ketoglutarate | 1.0 | Not Reported | Human Liver[6] | |
| NADPH | 0.08 | Not Reported | Human Liver[6] | |
| Saccharopine Dehydrogenase (SDH) | Saccharopine | Not Reported | Not Reported | Human |
| α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipate Semialdehyde | Not Reported | Not Reported | Human |
Regulation of the Saccharopine Pathway
The flux through the saccharopine pathway is tightly regulated at multiple levels to respond to cellular lysine concentrations and energy status.
Allosteric and Substrate-Level Regulation
-
Lysine Availability: The activity of LKR is stimulated by increased concentrations of its substrate, lysine.[7]
-
Product Inhibition: The LKR activity of the AASS enzyme is subject to product inhibition.[6]
Post-Translational Modifications and Signaling
-
Calcium Signaling: The stimulation of LKR activity by lysine is dependent on calcium (Ca²⁺). This suggests the involvement of calcium-binding proteins like calmodulin in the signaling cascade that activates lysine catabolism.[7]
-
Protein Phosphorylation: The activation of LKR is also mediated by protein phosphorylation, indicating a role for protein kinases in regulating the pathway.[7]
-
AMPK and Akt Signaling: The AMP-activated protein kinase (AMPK) and Akt signaling pathways, central regulators of cellular energy metabolism, have been implicated in the regulation of lysine metabolism. AMPK activation generally promotes catabolic processes, while Akt signaling is often associated with anabolic pathways. The interplay between these pathways can influence the rate of lysine degradation.[8][9][10]
Transcriptional Regulation
The expression of the AASS gene is subject to transcriptional regulation. Transcription factors such as Glucocorticoid Receptor (GR) and Krüppel-like factor 15 (KLF15) can physically interact with glucocorticoid response elements (GREs) within the AASS gene, suggesting hormonal regulation of lysine catabolism.[11][12]
Associated Genetic Disorders
Defects in the saccharopine pathway lead to several inherited metabolic disorders.
| Disorder | Defective Enzyme Activity | Accumulated Metabolite(s) | Clinical Manifestations |
| Hyperlysinemia Type I | LKR and SDH (AASS) | Lysine | Often asymptomatic, but can be associated with neurological issues in some individuals.[3][5] |
| Hyperlysinemia Type II (Saccharopinuria) | SDH (AASS) | Saccharopine, Lysine | Can lead to neurological problems, intellectual disability, and developmental delay.[2][13] |
| Pyridoxine-Dependent Epilepsy (PDE) | AASADH | α-Aminoadipate Semialdehyde | Seizures that are responsive to high doses of pyridoxine (B80251) (vitamin B6).[1] |
Experimental Protocols
Investigating the saccharopine pathway requires a range of biochemical and analytical techniques.
Enzyme Assays
4.1.1. Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
-
Principle: The rate of NADPH consumption is directly proportional to the LKR activity.
-
Reagents:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
L-Lysine solution
-
α-Ketoglutarate solution
-
NADPH solution
-
Enzyme preparation (e.g., mitochondrial extract)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-lysine, and α-ketoglutarate.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH.
-
4.1.2. Assay for Saccharopine Dehydrogenase (SDH)
This assay can be performed in the reverse direction, measuring the reduction of NAD⁺ to NADH.
-
Principle: The rate of NADH formation, measured as an increase in absorbance at 340 nm, is proportional to SDH activity.
-
Reagents:
-
Reaction Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Saccharopine solution
-
NAD⁺ solution
-
Enzyme preparation
-
-
Procedure:
-
Combine the reaction buffer, saccharopine, and NAD⁺ in a cuvette.
-
Start the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH production.
-
4.1.3. Assay for α-Aminoadipate Semialdehyde Dehydrogenase (AASADH)
This assay measures the reduction of NAD(P)⁺ to NAD(P)H.
-
Principle: The production of NAD(P)H is monitored at 340 nm and is proportional to AASADH activity.
-
Reagents:
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)
-
α-Aminoadipate-δ-semialdehyde solution
-
NAD(P)⁺ solution
-
Enzyme preparation
-
-
Procedure:
-
Prepare a reaction mixture with buffer, α-aminoadipate-δ-semialdehyde, and NAD(P)⁺.
-
Initiate the reaction with the enzyme preparation.
-
Record the increase in absorbance at 340 nm over time.
-
Determine the enzyme activity from the rate of NAD(P)H formation.
-
Quantification of Metabolites
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of lysine and its catabolites.
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Deproteinize the samples, typically by precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the metabolites can be directly analyzed or further purified.
-
-
LC Separation:
-
Utilize a suitable column (e.g., a reversed-phase C18 or a HILIC column) to separate the metabolites.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor-to-product ion transitions for each metabolite of interest (lysine, saccharopine, α-aminoadipate semialdehyde, α-aminoadipate).
-
Quantify the metabolites by comparing the peak areas to those of stable isotope-labeled internal standards.
-
Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled lysine, allows for the quantitative determination of the rate of lysine catabolism through the saccharopine pathway.
-
Experimental Workflow:
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of ¹³C-labeled lysine.
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the saccharopine pathway intermediates and downstream metabolites (e.g., TCA cycle intermediates) using either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Metabolic Modeling: Use computational models to fit the isotopic labeling data and calculate the intracellular metabolic fluxes.
-
Visualizations
Saccharopine Pathway of Lysine Catabolism
Caption: The enzymatic steps of the saccharopine pathway for lysine catabolism.
Regulatory Signaling of the Saccharopine Pathway
Caption: Key signaling pathways regulating the saccharopine pathway.
Experimental Workflow for Metabolic Flux Analysis
Caption: A generalized workflow for ¹³C-metabolic flux analysis of the saccharopine pathway.
References
- 1. Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Saccharopine (HMDB0000279) [hmdb.ca]
- 3. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 9. AMP-activated Protein Kinase (AMPK) Activating Agents Cause Dephosphorylation of Akt and Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. AASS aminoadipate-semialdehyde synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. AASS aminoadipate-semialdehyde synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Saccharopine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Post-Translational Modifications of Lysine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
The reversible modification of lysine (B10760008) residues is a cornerstone of cellular regulation, influencing a vast array of biological processes with profound implications for human health and disease. This technical guide provides a comprehensive overview of the most prevalent post-translational modifications (PTMs) targeting lysine, including acetylation, ubiquitination, methylation, and SUMOylation. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms, biological functions, and experimental methodologies associated with these critical cellular events.
The Landscape of Lysine Post-Translational Modifications
Lysine, with its versatile ε-amino group, is a frequent target for a variety of PTMs that dynamically alter the charge, size, and structure of proteins. These modifications are installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, creating a complex regulatory network that fine-tunes protein function.
Lysine Acetylation
Lysine acetylation involves the addition of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), historically known as histone acetyltransferases (HATs).[1][2] This modification neutralizes the positive charge of lysine, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure and transcriptional activation.[2][3] The process is reversed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs).[4] Beyond histones, lysine acetylation is a widespread modification that regulates the activity, stability, and localization of numerous non-histone proteins involved in metabolism, cell signaling, and apoptosis.[5][6]
Lysine Ubiquitination
Ubiquitination is the process of covalently attaching one or more ubiquitin molecules, a small 76-amino acid regulatory protein, to a substrate protein.[7] This process is mediated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9] The E3 ligase provides substrate specificity.[9] Ubiquitin itself has seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine, all of which can be used to form polyubiquitin (B1169507) chains with distinct topologies and functions.[9] K48-linked chains are the canonical signal for proteasomal degradation, while K63-linked chains are often involved in non-proteolytic functions like DNA repair and signal transduction.[9] Deubiquitinating enzymes (DUBs) reverse this modification.[10]
Lysine Methylation
Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by protein lysine methyltransferases (PKMTs) using S-adenosyl methionine (SAM) as a methyl donor.[11][12] Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific "reader" domains.[13] Lysine methylation is a key regulator of chromatin structure and gene expression, with different methylation states (mono-, di-, or tri-methylation) and sites having distinct functional consequences.[14] For example, methylation of histone H3 at lysine 4 (H3K4me) is generally associated with transcriptional activation, while methylation at H3K9 and H3K27 is linked to repression.[14] This modification is reversed by protein lysine demethylases (PKDMs).[14]
Lysine SUMOylation
SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein.[6] Similar to ubiquitination, SUMOylation involves an E1 activating enzyme, an E2 conjugating enzyme (Ubc9), and often an E3 ligase to facilitate the transfer of SUMO to a lysine residue on the substrate.[15][16] SUMOylation can alter a protein's localization, activity, and interaction partners. It is often involved in processes such as nuclear transport, transcriptional regulation, and the DNA damage response.[16] SUMOylation can also compete with ubiquitination for the same lysine residue, thereby protecting the protein from degradation.[17] The modification is reversed by SUMO-specific proteases (SENPs).[15]
Quantitative Analysis of Lysine PTMs
Advances in mass spectrometry-based proteomics have enabled the global identification and quantification of thousands of PTM sites, providing insights into their stoichiometry and dynamics.
Table 1: Stoichiometry of Lysine Acetylation in Human Cell Lines
| Protein | Site | Stoichiometry (%) in HeLa | Stoichiometry (%) in A549 | Stoichiometry (%) in HepG2 |
| Histone H3.1 | K10 | 15.2 | 12.8 | 18.5 |
| Histone H4 | K17 | 25.6 | 22.1 | 28.9 |
| α-Enolase | K421 | 3.5 | 4.1 | 2.9 |
| Pyruvate kinase | K305 | 8.1 | 7.5 | 9.2 |
| Data adapted from Choudhary et al., Science 2009, presenting a subset of identified sites for illustrative purposes. |
Table 2: Stoichiometry of Ubiquitination Sites
| Protein | Site | Linkage Type | Stoichiometry (%) | Cellular Context |
| PCNA | K164 | K63 | ~5-10 | DNA Damage Response |
| NEMO | K285 | Linear (M1) | Variable | NF-κB Activation |
| p53 | K382 | K48 | Low (dynamic) | Proteasomal Degradation |
| Stoichiometry of ubiquitination is highly dynamic and context-dependent. The values presented are estimates based on various studies and serve as examples. |
Table 3: Identified Lysine Methylation Sites and Their Functional Roles
| Protein | Site | Methylation State | Function |
| Histone H3 | K4 | me1, me2, me3 | Transcriptional Activation |
| Histone H3 | K9 | me1, me2, me3 | Transcriptional Repression |
| Histone H3 | K27 | me1, me2, me3 | Transcriptional Repression |
| p53 | K370 | me1, me2 | Regulation of p53 stability and activity |
| NF-κB (RelA) | K218, K221 | me1 | Inhibition of NF-κB signaling |
| This table provides examples of well-characterized lysine methylation sites and their established biological functions. |
Table 4: Examples of SUMOylated Proteins and Their Modification Sites
| Protein | Site | SUMO paralog | Biological Role |
| p53 | K386 | SUMO-1 | Transcriptional regulation, nuclear export[18][19] |
| RanGAP1 | K526 | SUMO-1 | Nuclear transport |
| PML | Multiple sites | SUMO-1, SUMO-2/3 | Formation of PML nuclear bodies |
| IκBα | K21 | SUMO-1 | Inhibition of NF-κB activation[17] |
| This table highlights key proteins regulated by SUMOylation and their specific lysine acceptor sites. |
Signaling Pathways and Experimental Workflows
The interplay of lysine PTMs is crucial for the precise regulation of signaling pathways. The following diagrams, generated using Graphviz, illustrate key signaling cascades and experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. pure.ul.ie [pure.ul.ie]
- 2. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Proteomics Approach to Identify SUMOylated Proteins and Their Modification Sites in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. domainex.co.uk [domainex.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lysine methylation of transcription factors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SUMO-1 modification activates the transcriptional response of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p53 SUMOylation promotes its nuclear export by facilitating its release from the nuclear export receptor CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemo-enzymatic Synthesis of L-lysine and L-alanine Co-oligopeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligopeptides is a cornerstone of research in biomedicine, materials science, and drug development. Traditional chemical synthesis methods often involve complex protection and deprotection steps, requiring harsh conditions and generating significant waste. Chemo-enzymatic peptide synthesis (CEPS) presents a milder, more environmentally friendly alternative.[1] This method leverages the specificity of enzymes, such as proteases, to catalyze the formation of peptide bonds in aqueous environments, often without the need for side-chain protecting groups.[2]
This document provides detailed protocols for the one-pot chemo-enzymatic synthesis of L-lysine and L-alanine co-oligopeptides using the protease papain. These amphiphilic co-oligopeptides are of significant interest as functional macromolecular materials.[3][4][5] Their ability to self-assemble into diverse crystalline structures makes them promising candidates for advanced applications in tissue engineering and controlled drug and gene delivery systems.[3][4][5][6]
Principle of the Method
The core of this method is the reversal of the natural hydrolytic function of a protease enzyme.[7] In a controlled environment with a high concentration of amino acid ester substrates, the enzyme catalyzes the aminolysis of the ester, leading to the formation of a peptide bond instead of hydrolysis. The process begins with the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of a second monomer (the nucleophile) to elongate the peptide chain.[8] This polymerization is often driven to completion by the precipitation of the insoluble oligopeptide product from the aqueous solution.[1][9]
The general workflow for this synthesis is a straightforward, multi-step process that can be accomplished in a single pot.
Caption: General workflow for chemo-enzymatic oligopeptide synthesis.
Experimental Protocols
The following protocols are based on the successful one-pot synthesis of diblock and random co-oligopeptides of L-lysine and L-alanine.[3][5][10]
Materials and Reagents
-
L-Alanine ethyl ester hydrochloride (Ala-OEt·HCl)
-
L-Lysine ethyl ester dihydrochloride (B599025) (Lys-OEt·2HCl)
-
Papain (from Carica papaya)
-
L-cysteine
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (1 M)
-
Milli-Q water
Protocol 1: Synthesis of Diblock Oligo(L-lysine-b-L-alanine)
This protocol facilitates the creation of a block copolymer structure by sequential monomer addition.
-
Enzyme Activation:
-
Prepare an activation buffer containing 200 mM L-cysteine and 20 mM EDTA.
-
Dissolve papain in the activation buffer to a concentration of 100 mg/mL.
-
Incubate the solution at 40°C for 15 minutes.
-
Centrifuge the activated papain solution to remove any insoluble parts. The supernatant is used for the reaction.
-
-
Oligo(L-alanine) Block Synthesis:
-
Dissolve Ala-OEt·HCl in 1 M phosphate buffer to a final concentration of 0.7 M.
-
Adjust the pH of the monomer solution to 7.0 using NaOH.
-
Initiate the polymerization by adding the activated papain solution (to a final enzyme concentration of approx. 7 mg/mL).
-
Allow the reaction to proceed for 15 minutes at 40°C with gentle stirring. A white precipitate of oligo(L-alanine) will form.
-
-
Oligo(L-lysine) Block Synthesis:
-
Prepare a 0.7 M solution of Lys-OEt·2HCl in 1 M phosphate buffer and adjust the pH to 7.0.
-
Add this lysine (B10760008) monomer solution directly to the ongoing oligo(L-alanine) reaction mixture.
-
Continue the reaction for an additional 15 minutes at 40°C. The total reaction time is 30 minutes.
-
-
Product Isolation:
-
Stop the reaction by adding an excess of cold Milli-Q water.
-
Collect the white precipitate (the diblock co-oligopeptide) by centrifugation.
-
Wash the product repeatedly with Milli-Q water to remove unreacted monomers, enzyme, and salts.
-
Lyophilize the final product to obtain a dry white powder.
-
Protocol 2: Synthesis of Random Oligo(L-lysine-r-L-alanine)
This protocol is modified to produce a random distribution of monomers within the oligopeptide chain.
-
Enzyme Activation: Follow step 1 from Protocol 1.
-
Random Co-polymerization:
-
Prepare a single monomer solution containing both Ala-OEt·HCl and Lys-OEt·2HCl, each at a final concentration of 0.7 M in 1 M phosphate buffer.
-
Adjust the pH of the combined monomer solution to 7.0.
-
Initiate the polymerization by adding the activated papain solution.
-
Allow the reaction to proceed for 30 minutes at 40°C with gentle stirring.
-
-
Product Isolation: Follow step 4 from Protocol 1.
Data Presentation
The chemo-enzymatic synthesis is efficient, yielding significant product in a short timeframe.
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Diblock Oligo(Lys-b-Ala) | Random Oligo(Lys-r-Ala) | Reference |
|---|---|---|---|
| Enzyme | Activated Papain | Activated Papain | [3][10] |
| Monomers | L-Lysine ethyl ester, L-Alanine ethyl ester | L-Lysine ethyl ester, L-Alanine ethyl ester | [3][10] |
| Monomer Addition | Sequential (Ala first, then Lys) | Simultaneous | [3][10] |
| Reaction Time | 30 minutes (15 min per block) | 30 minutes | [3][5][6][10] |
| Temperature | 40°C | 40°C | [9][11] |
| pH | 7.0 | 7.0 | [11] |
| Reported Yield | > 40% | > 40% |[3][5][6][10] |
Table 2: Characterization Techniques and Key Findings
| Technique | Purpose | Key Findings | Reference |
|---|---|---|---|
| MALDI-TOF-MS | Determine molecular weight and distribution | Confirmed the synthesis of oligopeptides with varying chain lengths. | [2][3][6][11] |
| ¹H NMR Spectroscopy | Confirm chemical structure and composition | Verified the presence of both lysine and alanine (B10760859) residues and confirmed block vs. random sequences. | [3][10] |
| Optical Microscopy | Observe crystalline morphology | Revealed distinct morphologies: diblock co-oligopeptides formed plate-like, hexagonal, and hollow crystals, while random co-oligopeptides had an irregular shape. |[3][4][5][6] |
Mechanism and Visualization
The catalytic action of papain, a cysteine protease, proceeds through an acyl-enzyme intermediate. The catalytic cysteine residue in the enzyme's active site attacks the carbonyl carbon of the amino acid ester, forming a covalent thioester intermediate and releasing ethanol. This intermediate is then resolved by nucleophilic attack from the N-terminus of another amino acid, elongating the peptide chain.
Caption: Papain-catalyzed peptide bond formation via an acyl-enzyme intermediate.
Applications and Future Directions
The distinct self-assembling properties of L-lysine and L-alanine co-oligopeptides open up numerous possibilities for biomedical applications.
-
Drug and Gene Delivery: The hollow crystalline structures formed by diblock co-oligopeptides at specific pH values are particularly interesting for encapsulating and delivering therapeutic agents.[3][5][6]
-
Tissue Engineering: The ability to form ordered, plate-like crystals suggests potential use as scaffolds that can support cell growth and tissue regeneration.[3][4]
-
Biomaterials: The conformational stability of lysine-alanine sequences can be exploited to design stable, biologically relevant peptide-based materials.[12][13]
Further research could explore optimizing reaction conditions to control the degree of polymerization more precisely. Additionally, other proteases like subtilisin or bromelain (B1164189) could be investigated for the synthesis of these co-oligopeptides, potentially offering different specificities or higher yields.[1][14] Advanced synthesis techniques, such as mechanochemistry using ball milling, may also provide scalable, solvent-free alternatives for producing these valuable materials.[15]
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short One-Pot Chemo-Enzymatic Synthesis of L-Lysine and L-Alanine Diblock Co-Oligopeptides [kth.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cationic oligopeptides with the repeating sequence L-lysyl-L-alanyl-L-alanine: conformational and thermal stability study using optical spectroscopic methods [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Subtilisin-catalysed peptide synthesis and transesterification in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Separation of Lysine and Alanine Isomers
This document provides detailed methodologies for the separation of critical isomers of lysine (B10760008) and alanine (B10760859) using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development and analytical chemistry. Three distinct methods are presented: direct enantiomeric separation on a chiral stationary phase, indirect enantiomeric separation via chiral derivatization, and separation of constitutional isomers using standard pre-column derivatization.
Application Note 1: Direct Enantiomeric Separation of D/L-Lysine and D/L-Alanine using a Chiral Stationary Phase (CSP)
1. Principle
Direct enantiomeric separation is achieved by utilizing a Chiral Stationary Phase (CSP) that exhibits stereospecific interactions with the analytes. Macrocyclic glycopeptide-based CSPs, such as teicoplanin, are particularly effective for resolving underivatized amino acids. The CSP forms transient, diastereomeric complexes with the D- and L-enantiomers through multiple interaction points (e.g., hydrogen bonding, ionic interactions, steric hindrance). The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation. On teicoplanin-based CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.
2. Experimental Protocol
This protocol is designed for the direct analysis of underivatized D- and L-isomers of lysine and alanine.
-
HPLC System: Any standard HPLC or UHPLC system with a UV or Mass Spectrometer (MS) detector.
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: Ethanol / Water / Acetic Acid / Triethylamine (75:25:0.2:0.1, v/v/v/v). Note: Mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve amino acid standards or samples in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
3. Data Presentation
The following table summarizes typical chromatographic results for the separation of D/L-alanine and D/L-lysine on an Astec® CHIROBIOTIC® T column.
| Analyte | Enantiomer | Retention Time (t_R, min) | Selectivity (α) | Resolution (R_s) |
| Alanine | L-Alanine | 4.74 | 1.30 | 5.54 |
| D-Alanine | 6.16 | |||
| Lysine | L-Lysine | 7.13 | 1.33 | 4.12 |
| D-Lysine | 9.46 |
Data adapted from Sigma-Aldrich application notes for Astec® CHIROBIOTIC® T. Selectivity (α) is the ratio of the retention factors of the two enantiomers. Resolution (R_s) is a measure of the degree of separation between the two peaks.
4. Visualizations
Caption: Experimental workflow for direct chiral HPLC analysis.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Application Note 2: Indirect Enantiomeric Separation via Pre-Column Derivatization with Marfey's Reagent
1. Principle
This indirect method involves derivatizing the amino group of the chiral amino acids with a chiral reagent, Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[1][2] The reaction creates a pair of diastereomers. For example, L-FDAA reacts with a racemic mixture of D- and L-alanine to form L-FDAA-D-Ala and L-FDAA-L-Ala. Diastereomers have different physicochemical properties and can be separated using standard, achiral reversed-phase HPLC columns (e.g., C18).[3][4] The elution order can then be used to determine the stereochemistry of the original amino acid.
2. Experimental Protocol
-
Derivatization Procedure:
-
To 50 µL of a ~50 µM amino acid sample solution (in water), add 20 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Vortex the mixture and incubate at 40°C for 60-90 minutes in a heating block or water bath.[5]
-
After incubation, cool the reaction vial to room temperature.
-
Quench the reaction and neutralize the mixture by adding 20 µL of 1 M hydrochloric acid (HCl).
-
Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of mobile phase A (or a suitable solvent like 50% acetonitrile) for HPLC analysis.
-
-
HPLC System: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.05% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: Linear gradient from 10% to 60% B
-
45-50 min: Hold at 60% B
-
50-55 min: Return to 10% B
-
55-65 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.[6]
-
Injection Volume: 20 µL.
3. Data Presentation
The elution order for amino acid diastereomers derivatized with L-FDAA on a C18 column is typically the L-amino acid derivative followed by the D-amino acid derivative.
| Original Amino Acid | Diastereomer (Elution Order) | Expected Relative Retention |
| Alanine | L-FDAA-L-Alanine | 1.00 (Elutes First) |
| L-FDAA-D-Alanine | > 1.00 | |
| Lysine | di-(L-FDAA)-L-Lysine | 1.00 (Elutes First) |
| di-(L-FDAA)-D-Lysine | > 1.00 |
Note: Lysine has two primary amino groups (α and ε), both of which will react with Marfey's reagent, forming a di-substituted derivative.
4. Visualizations
Caption: Formation of separable diastereomers using Marfey's Reagent.
Application Note 3: Separation of α-Alanine and β-Alanine using Pre-Column Derivatization with OPA
1. Principle
Constitutional isomers, such as α-alanine and β-alanine, can be separated by reversed-phase HPLC. To enhance detection sensitivity, pre-column derivatization is employed. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[7][8] These derivatives are less polar than the parent amino acids and are well-retained and separated on a C18 column.[9] The method can be fully automated using a modern autosampler.[8][10]
2. Experimental Protocol
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol.
-
Thiol Reagent: 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (B42355) (MCE).
-
-
Automated Derivatization Program (example):
-
HPLC System: Standard HPLC system with a fluorescence or DAD/UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate (NaH₂PO₄), pH 7.8.[10]
-
Mobile Phase B: Acetonitrile / Methanol / Water (45:45:10, v/v/v).[10]
-
Gradient Program:
-
0-2 min: 2% B
-
2-18 min: Linear gradient from 2% to 55% B
-
18-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Return to 2% B
-
26-32 min: Column re-equilibration at 2% B
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
Sample Preparation: Dilute samples in 0.1 M HCl. Filter through a 0.45 µm syringe filter.
3. Data Presentation
The following table shows the expected elution order and typical retention times for OPA-derivatized alanine isomers under the specified conditions.
| Analyte | Retention Time (t_R, min) |
| OPA-β-Alanine | ~9.5 |
| OPA-α-Alanine | ~11.8 |
Retention times are estimates and will vary based on the specific HPLC system, column, and exact conditions.
4. Visualizations
Caption: Workflow for automated OPA derivatization and HPLC analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jasco-global.com [jasco-global.com]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for Poly-L-Lysine in Cell Culture Surface Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-L-lysine (PLL) is a synthetic, positively charged polymer of the amino acid L-lysine. It is widely utilized in cell culture to coat surfaces and enhance the adhesion of various cell types. The primary mechanism of action involves the electrostatic interaction between the polycationic PLL and the net negative charge of the cell membrane.[1] This interaction promotes cell attachment, spreading, and proliferation, which is particularly beneficial for fastidious cell types or when using serum-free or low-serum media.[2][3] The choice of molecular weight of PLL can influence its effectiveness, with higher molecular weight polymers offering more binding sites but also increased viscosity.[4][5]
This document provides detailed protocols for the preparation and application of PLL for coating cell culture surfaces, alongside quantitative data on its effects and a troubleshooting guide.
Data Presentation
Table 1: Recommended Poly-L-Lysine Coating Parameters for Different Cell Types
| Cell Type | PLL Molecular Weight (kDa) | Recommended PLL Concentration (µg/mL) | Incubation Time | Expected Outcome |
| Primary Neurons, Glial Cells | 70-150 | 10 - 100 | 1 hour to overnight | Enhanced attachment, neurite outgrowth |
| Neuroblastoma Cell Lines | 70-150 | 10 - 100 | 1 hour to overnight | Improved adhesion and growth |
| Transfected Cell Lines (e.g., HEK293) | 70-150 | 10 - 100 | 1 hour to overnight | Increased cell attachment, especially for weakly adherent lines |
| Rat Pheochromocytoma (PC-12) | 70-150 | 100 (as provided in some commercial solutions) | 10 minutes to 1 hour | Promotion of cell attachment |
| Normal Human Cells | 70-150 | Recommended coating density of 2 µg/cm² | 1 hour to overnight | Improved cell survival and attachment |
Note: The optimal conditions should be determined empirically for each specific cell line and application.[6]
Table 2: Effect of Poly-L-Lysine Molecular Weight on Coating Properties
| Molecular Weight (kDa) | Viscosity | Number of Cell Binding Sites | Ease of Use |
| 30-70 | Lower | Fewer | Easier to handle |
| 70-150 | Moderate | More | A good compromise for most applications[5] |
| >150-300 | Higher | Most | Can be difficult to work with due to high viscosity[4] |
| >300 | Very High | Abundant | Not typically recommended for routine cell culture |
Experimental Protocols
Protocol 1: Preparation of Poly-L-Lysine Stock Solution (1 mg/mL)
Materials:
-
Poly-L-Lysine hydrobromide powder
-
Sterile, tissue culture grade water
-
Sterile conical tubes
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Poly-L-Lysine powder.
-
Dissolve the PLL powder in sterile, tissue culture grade water to a final concentration of 1 mg/mL. For example, dissolve 10 mg of PLL in 10 mL of sterile water.
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for at least 2 years.[6]
Protocol 2: Coating Cell Culture Surfaces with Poly-L-Lysine
Materials:
-
PLL stock solution (1 mg/mL)
-
Sterile, tissue culture grade water or Phosphate-Buffered Saline (PBS)
-
Cell culture plates, flasks, or coverslips
-
Aspirator
Procedure:
-
Thaw the PLL stock solution at room temperature.
-
Dilute the stock solution to the desired working concentration (typically 10-100 µg/mL) with sterile water or PBS.
-
Add a sufficient volume of the diluted PLL solution to completely cover the culture surface. A general guideline is 1 mL per 25 cm² of surface area.
-
Incubate the cultureware at room temperature or 37°C for 1 to 2 hours. Some protocols suggest a shorter incubation of 5 minutes, while others recommend an overnight incubation.[4] The optimal time may vary depending on the cell type.
-
Aspirate the PLL solution from the cultureware.
-
Thoroughly rinse the surface twice with sterile, tissue culture grade water or PBS to remove any unbound PLL. Residual PLL can be toxic to some cells.
-
Allow the coated surface to dry completely in a sterile environment (e.g., laminar flow hood) for at least 2 hours before introducing cells and medium. Alternatively, the coated ware can be used immediately after the final rinse.
Visualizations
Caption: Workflow for preparing and applying Poly-L-Lysine to cell culture surfaces.
Caption: Electrostatic interaction between PLL and the cell membrane promotes adhesion.
Caption: Signaling pathway of PLL-induced pyroptosis in THP-1 monocytes.[7]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Cells are not attaching well | - Insufficient coating of the surface.- Sub-optimal PLL concentration. | - Ensure the entire surface is covered with the PLL solution.- Titrate the PLL concentration to find the optimal for your cell type. |
| Cells are detaching after seeding | - Incomplete rinsing of unbound PLL.- Presence of serum proteins interfering with attachment. | - Rinse the coated surface thoroughly (at least twice) with sterile water or PBS.- Consider reducing the serum concentration in the medium during initial cell seeding. |
| PLL layer appears to detach from the surface | - Improperly cleaned glass coverslips.- Inadequate drying time after coating. | - Pre-clean glass coverslips with acid or ethanol (B145695) before coating.- Ensure the coated surface is completely dry before adding medium. |
| Cell death after plating | - Residual PLL is toxic to cells. | - Ensure thorough rinsing of the coated surface before plating cells. Some protocols recommend up to three rinses. |
Concluding Remarks
Poly-L-lysine is a versatile and effective tool for enhancing cell adhesion in a wide range of cell culture applications. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement PLL coating techniques. It is important to note that while PLL-mediated adhesion is primarily due to electrostatic interactions and generally does not influence cell signaling pathways, specific cell types, such as THP-1 monocytes, may exhibit unique responses like pyroptosis.[2][7] Therefore, empirical optimization of coating conditions and careful observation of cellular responses are crucial for achieving reproducible and reliable results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biomat.it [biomat.it]
- 3. blossombio.com [blossombio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Directed Mutagenesis for Lysine to Alanine Substitution
Unraveling Protein Function by Dissecting Key Amino Acid Residues
Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling researchers to make precise, targeted alterations to a DNA sequence. A common and informative application of this method is the substitution of specific amino acid residues to probe their roles in protein structure, function, and regulation. The substitution of lysine (B10760008) with alanine (B10760859) is a particularly powerful tool for scientists in basic research and drug development.
Lysine is a positively charged amino acid with a reactive primary amino group at the end of its side chain. This makes it a frequent site for post-translational modifications (PTMs) such as ubiquitination, acetylation, methylation, and SUMOylation. These modifications can dramatically alter a protein's activity, localization, stability, and interaction partners. By replacing lysine with alanine, a small, chemically inert amino acid, researchers can effectively block these PTMs and investigate their functional consequences.[1][2][3] This "alanine scanning" approach helps to identify critical residues, or "hot spots," that are essential for protein-protein interactions or enzymatic activity.[2]
This protocol provides a detailed methodology for performing site-directed mutagenesis to substitute a lysine residue with an alanine residue using a PCR-based method, largely adapted from the well-established QuikChange™ protocol.[4][5][6]
Experimental Workflow Diagram
Caption: Workflow for lysine to alanine site-directed mutagenesis.
Detailed Protocol: Lysine to Alanine Substitution
This protocol outlines the steps for introducing a lysine-to-alanine mutation in a gene of interest cloned into a plasmid vector.
Mutagenic Primer Design
Successful mutagenesis begins with properly designed primers. For a lysine (codons AAA or AAG) to alanine (codons GCA, GCC, GCG, or GCT) substitution, the central portion of the primers will contain the codon mismatch.
Guidelines for Primer Design:
-
Complementarity: Two mutagenic primers are required, each complementary to the opposite strands of the template DNA.[6][7]
-
Length: Primers should be between 25 and 45 bases in length.[7]
-
Melting Temperature (Tm): The Tm should be ≥ 78°C. A common formula for Tm calculation is: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch, where N is the primer length.[7]
-
Mutation Position: The desired mutation should be located in the center of the primer, with 10-15 bases of correct sequence on both sides to ensure proper annealing.[6][7][8]
-
GC Content: Aim for a minimum GC content of 40% and terminate the primers with one or more C or G bases.[7]
-
Purification: Primers should be purified, for instance by polyacrylamide gel electrophoresis (PAGE), to remove incomplete synthesis products.[7]
Example Primer Design:
-
Original Sequence (Coding Strand): 5' - ...GCT GGT AAA GGC TTA... - 3' (Lysine codon is AAA)
-
Desired Mutant Sequence: 5' - ...GCT GGT GCT GGC TTA... - 3' (Alanine codon is GCT)
-
Forward Primer: 5' - GCT GGT GCT GGC TTA - 3' (with flanking sequences)
-
Reverse Primer: 5' - TAA GCC AGC ACC AGC - 3' (complementary to the forward primer)
Mutagenic PCR Amplification
The PCR reaction uses a high-fidelity DNA polymerase to replicate the entire plasmid, incorporating the mutagenic primers.[5][6] This results in a nicked, circular, double-stranded DNA containing the desired mutation.
| Reagent | Final Concentration/Amount |
| 10x Reaction Buffer | 1x |
| dsDNA Template | 5-50 ng |
| Forward Primer | 125 ng |
| Reverse Primer | 125 ng |
| dNTP Mix | 0.2 mM each |
| High-Fidelity DNA Polymerase | 1-2.5 U |
| Nuclease-Free Water | to 50 µL |
PCR Cycling Parameters:
| Segment | Cycles | Temperature | Time |
| 1. Initial Denaturation | 1 | 95°C | 30 seconds |
| 2. Cycling | 12-18 | 95°C | 30 seconds |
| 55-60°C | 1 minute | ||
| 68°C | 1 minute/kb of plasmid length | ||
| 3. Final Extension | 1 | 68°C | 5-7 minutes |
Note: The number of cycles should be kept between 12 and 18, as excessive cycling can lead to unwanted errors.[5][6] The annealing temperature may need optimization.
DpnI Digestion of Parental DNA
Following PCR, the reaction product contains both the original, methylated parental DNA and the newly synthesized, unmethylated mutant DNA. The restriction enzyme DpnI is used to selectively digest the methylated parental DNA, as it specifically cleaves methylated and hemi-methylated DNA at the sequence GATC.[9] The template DNA must be isolated from a dam+ E. coli strain for this step to be effective.
Procedure:
-
Add 1 µL of DpnI (10-20 U) directly to the 50 µL PCR reaction mixture.
-
Mix gently by pipetting and spin down the contents.
-
Incubate at 37°C for 1-2 hours.
Transformation into Competent E. coli
The remaining nicked, circular dsDNA containing the desired mutation is then transformed into highly competent E. coli cells. The host cells will repair the nicks in the mutated plasmid.
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-2 µL of the DpnI-treated DNA to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformation mixture on an appropriate antibiotic selection plate and incubate overnight at 37°C.
Verification of the Mutation
Colonies from the transformation plate should be cultured and the plasmid DNA isolated using a standard miniprep procedure. The presence of the desired mutation must be confirmed by DNA sequencing.
Impact of Lysine to Alanine Substitution
Caption: Effect of K to A substitution on protein modification.
By substituting lysine with alanine, the site for potential post-translational modifications is removed. This can lead to a variety of observable changes in protein behavior, such as altered enzymatic activity, changes in protein stability, disruption of protein-protein interactions, or altered subcellular localization. These outcomes provide valuable insights into the regulatory roles of specific lysine residues, aiding in the functional annotation of proteins and the identification of potential targets for therapeutic intervention.
References
- 1. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Systematic replacement of lysine with glutamine and alanine in Escherichia coli malate synthase G: effect on crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. gladstone.org [gladstone.org]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Lysine Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulatory mechanisms in a vast array of cellular processes, including gene expression, signal transduction, and protein stability. The diversity of these modifications—encompassing acetylation, methylation, ubiquitination, and SUMOylation, among others—creates a complex signaling landscape. Mass spectrometry has emerged as an indispensable tool for the large-scale identification and quantification of these modifications, providing deep insights into cellular function and disease pathogenesis. This document provides detailed protocols for the enrichment and analysis of four major types of lysine PTMs by mass spectrometry, along with quantitative data to guide experimental design and a schematic of a key signaling pathway regulated by these modifications.
Quantitative Overview of Lysine PTM Site Identification
The efficiency of identifying post-translationally modified peptides is highly dependent on the enrichment strategy and the sensitivity of the mass spectrometer. The following table summarizes representative quantitative data from various proteomics studies, offering a comparative overview of the number of identified sites for different lysine PTMs.
| Post-Translational Modification | Enrichment Method | Number of Identified Sites | Organism/Cell Type | Reference |
| Acetylation | Anti-acetyllysine antibody | > 6,700 | Breast tumor xenografts | |
| Anti-acetyllysine antibody | 1,000 - 2,000 | Mouse liver | [1] | |
| Anti-acetyllysine antibody | > 10,000 | Jurkat cells | ||
| Ubiquitination (K-ε-GG) | Anti-K-ε-GG remnant antibody | ~70,000 | Proteasome-inhibited cells | |
| Anti-K-ε-GG remnant antibody | 12,886 | Human colon adenocarcinoma | [2] | |
| Anti-K-ε-GG remnant antibody | > 20,000 | Mammalian cell lines | [3] | |
| Methylation | Pan-specific methyllysine antibodies | ~150 (mono-methyl), ~50 (di-methyl) | SILAC-labeled cells | [4] |
| Pan-specific methyllysine antibodies | > 1,000 | Mammalian cells | [5] | |
| SUMOylation | Anti-K-ε-GG remnant antibody (with WaLP digestion) | 1,209 | Human cell lines | [6] |
Experimental Workflows and Protocols
A generalized workflow for the analysis of lysine PTMs is depicted below. This process typically involves protein extraction and digestion, followed by the crucial step of enriching the low-abundance modified peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Immunoaffinity Enrichment of Acetylated Peptides
This protocol is optimized for the enrichment of acetylated lysine (Ac-K) peptides from complex biological samples.[1][7][8]
Materials:
-
Urea (B33335) lysis buffer (8 M urea, 100 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Reduction solution (500 mM DTT)
-
Alkylation solution (550 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
IAP (Immunoaffinity Purification) Buffer (50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
-
Anti-acetyllysine (Ac-K) antibody-conjugated beads
-
Elution buffer (0.15% Trifluoroacetic acid (TFA))
-
C18 StageTips for desalting
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in urea lysis buffer.
-
Reduce disulfide bonds by adding reduction solution to a final concentration of 5 mM and incubating for 30 minutes at 55°C.
-
Alkylate cysteine residues by adding alkylation solution to a final concentration of 15 mM and incubating for 20 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.
-
Digest proteins with trypsin (1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide solution with TFA to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge and dry the eluate by vacuum centrifugation.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptides in IAP buffer.
-
Wash the anti-acetyllysine antibody-conjugated beads with IAP buffer.
-
Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with IAP buffer to remove non-specifically bound peptides.
-
Wash the beads twice with HPLC-grade water.
-
-
Elution and Sample Preparation for LC-MS/MS:
-
Elute the enriched acetylated peptides from the beads by incubating with elution buffer (0.15% TFA) twice for 10 minutes each.
-
Combine the eluates and desalt using C18 StageTips.
-
Dry the final eluate and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Protocol 2: Immunoaffinity Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant)
This protocol targets the di-glycine (GG) remnant left on lysine residues after tryptic digestion of ubiquitinated proteins.[3][9][10]
Materials:
-
SDS lysis buffer (2% SDS, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, protease and phosphatase inhibitors)
-
Urea buffer (8 M urea in 100 mM Tris-HCl pH 8.5)
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin
-
Anti-K-ε-GG antibody-conjugated beads
-
IAP buffer (as in Protocol 1)
-
Elution buffer (0.15% TFA)
-
C18 StageTips
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells in SDS lysis buffer and heat at 95°C for 10 minutes to denature proteins and inactivate deubiquitinases.
-
Dilute the lysate with urea buffer.
-
Reduce and alkylate as described in Protocol 1.
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Perform tryptic digestion overnight at 37°C.
-
Acidify and desalt the peptide mixture.
-
-
Immunoaffinity Enrichment:
-
Resuspend the desalted peptides in IAP buffer.
-
Incubate with pre-washed anti-K-ε-GG antibody-conjugated beads for 2-4 hours at 4°C.
-
Wash the beads extensively with IAP buffer and then with water.
-
-
Elution and LC-MS/MS Preparation:
-
Elute the K-ε-GG peptides with 0.15% TFA.
-
Desalt the eluted peptides using C18 StageTips.
-
Prepare the sample for LC-MS/MS analysis.
-
Protocol 3: Immunoaffinity Enrichment of Methylated Peptides
The analysis of lysine methylation is challenging due to the subtle mass shifts and the existence of mono-, di-, and tri-methyl states. This protocol uses pan-specific antibodies to enrich for methylated peptides.[4][5][11]
Materials:
-
Urea lysis buffer
-
DTT and IAA
-
Trypsin
-
Pan-specific anti-methyllysine antibody-conjugated beads (cocktails for mono-, di-, and tri-methylation can be used)
-
IAP buffer
-
Elution buffer (0.15% TFA)
-
C18 StageTips
Procedure:
-
Protein Extraction and Digestion:
-
Follow the same procedure for protein extraction, reduction, alkylation, and digestion as in Protocol 1.
-
-
Immunoaffinity Enrichment:
-
Resuspend the desalted peptides in IAP buffer.
-
Incubate with a cocktail of pre-washed pan-specific anti-methyllysine antibody-conjugated beads for 4 hours at 4°C.
-
Wash the beads with IAP buffer and water to remove non-specific peptides.
-
-
Elution and LC-MS/MS Preparation:
-
Elute the methylated peptides using 0.15% TFA.
-
Desalt the eluate using C18 StageTips.
-
Prepare the sample for LC-MS/MS analysis.
-
Protocol 4: Analysis of SUMOylated Peptides
The identification of SUMOylation sites can be achieved by a method analogous to ubiquitin remnant profiling, often employing a specific protease like WaLP that leaves a K-ε-GG remnant.[6][12]
Materials:
-
Lysis buffer (as in Protocol 2)
-
DTT and IAA
-
Wild-type alpha-lytic protease (WaLP)
-
Anti-K-ε-GG antibody-conjugated beads
-
IAP buffer
-
Elution buffer (0.15% TFA)
-
C18 StageTips
Procedure:
-
Protein Extraction and Digestion:
-
Extract and denature proteins as in Protocol 2.
-
Perform reduction and alkylation.
-
Digest with WaLP protease, which cleaves after specific residues and, in the context of SUMOylation, can generate peptides with a K-ε-GG remnant.
-
-
Immunoaffinity Enrichment:
-
Follow the immunoaffinity enrichment procedure as described in Protocol 2, using anti-K-ε-GG antibody-conjugated beads.
-
-
Elution and LC-MS/MS Preparation:
-
Elute and desalt the enriched peptides as in Protocol 2 for subsequent LC-MS/MS analysis.
-
Signaling Pathway Visualization: Regulation of NF-κB by Lysine PTMs
The NF-κB signaling pathway is a cornerstone of the inflammatory response and is intricately regulated by a variety of PTMs, including phosphorylation, ubiquitination, and methylation. These modifications dictate the activation, nuclear translocation, and transcriptional activity of NF-κB subunits, such as RelA (p65).
In this pathway, upon stimulation by signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[13] This frees the NF-κB dimer (p65/p50) to translocate to the nucleus. Inside the nucleus, the activity of the p65 subunit is further fine-tuned by methylation. For instance, methylation of p65 at lysine 310 by SETD6 can lead to the recruitment of the histone methyltransferase GLP, resulting in repressive histone marks (H3K9me3) and attenuation of NF-κB signaling.[14] Conversely, methylation at lysines 218 and 221 by NSD1 can enhance NF-κB activity, a process that is reversed by the demethylase FBXL11.[14] These modifications highlight the complex regulatory layers that control the duration and intensity of the inflammatory response.
Conclusion
The study of lysine post-translational modifications is a rapidly evolving field, with mass spectrometry at its forefront. The protocols and data presented here provide a foundation for researchers to explore the "lysine code" in their biological systems of interest. The continued development of enrichment techniques, coupled with advancements in mass spectrometry instrumentation and data analysis software, promises to further unravel the complexities of PTM-mediated cellular regulation and its implications for human health and disease.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Protein Ubiquitination Events in Human Primary and Metastatic Colon Adenocarcinoma Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific identification and quantitation of endogenous SUMO modifications under native conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. lucernatechnologies.com [lucernatechnologies.com]
- 11. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Protein SUMOylation - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. Lysine methylation of transcription factors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Lysinoalanine using Gas Chromatography with Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of proteins under alkaline conditions or high temperatures. It is created by the reaction of the ε-amino group of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, which is in turn formed from cysteine or serine residues. The presence of LAL in food and pharmaceutical products is a concern as it can reduce the nutritional value of proteins and has been associated with potential health risks, including renal alterations in animal studies. Consequently, robust and reliable analytical methods for the quantification of lysinoalanine are essential for quality control and safety assessment.
This document provides a detailed protocol for the quantitative analysis of lysinoalanine in protein-containing samples using a Gas Chromatography with Flame Ionization Detection (GC-FID) method. The methodology is based on acid hydrolysis of the protein, followed by derivatization of the freed amino acids to make them volatile for GC analysis.
Experimental Protocol
This protocol is adapted from the validated method described by Montilla et al. (2007).[1]
1. Materials and Reagents
-
Lysinoalanine (LAL) standard (Bachem AG or equivalent)
-
Diaminopimelic acid (DPA) (internal standard)
-
Bovine Serum Albumin (BSA)
-
Hydrochloric acid (6 N), redistilled
-
N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) (derivatizing agent)[2]
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
All other chemicals and solvents should be of analytical grade.
2. Equipment
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[2]
-
Heating block or oven for hydrolysis and derivatization
-
Vacuum centrifugation system (e.g., SpeedVac)
-
Vortex mixer
-
Analytical balance
-
pH meter
3. Sample Preparation and Protein Hydrolysis
The goal of this step is to break down the protein into its constituent amino acids, including lysinoalanine.[3]
-
Accurately weigh a sample amount equivalent to approximately 10-20 mg of protein into a hydrolysis tube.
-
For samples with high carbohydrate content, enzymatic hydrolysis with α-amylase may be necessary prior to acid hydrolysis to remove the carbohydrate component.[4]
-
Add a known amount of the internal standard, diaminopimelic acid (DPA).
-
Add 1 mL of 6 N HCl.
-
Seal the tube under vacuum after flushing with nitrogen.
-
Hydrolyze at 110°C for 24 hours.[4]
-
After hydrolysis, cool the sample and open the tube.
-
Filter the hydrolysate to remove any solid residue.
-
Evaporate the HCl from the hydrolysate under vacuum at 60°C.
-
Re-dissolve the dried residue in a known volume of deionized water.
4. Derivatization
Amino acids are not volatile and require derivatization to be analyzed by GC.[5][6] This step converts the amino acids into their N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives.
-
Transfer an aliquot of the aqueous hydrolysate to a derivatization vial.
-
Evaporate the sample to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
To the dry residue, add 165 µL of DMF and 15 µL of TEA. Vortex for 1 minute.
-
Add 100 µL of MTBSTFA to the mixture.
-
Seal the vial tightly and heat at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cool the reaction mixture to room temperature before injection into the GC.
5. GC-FID Analysis
-
Injector:
-
Temperature: 280°C
-
Injection volume: 1 µL
-
Mode: Splitless
-
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 50°C/min to 200°C
-
Ramp 2: 10°C/min to 250°C, hold for 42 min
-
Ramp 3: 50°C/min to 300°C, hold for 5 min[2]
-
-
Detector (FID):
-
Temperature: 300°C
-
Hydrogen flow: 40 mL/min
-
Airflow: 400 mL/min
-
Makeup gas (Helium): 30 mL/min
-
6. Quantification
-
A calibration curve is constructed by analyzing standard solutions of LAL at different concentrations with a fixed amount of the internal standard (DPA).
-
The ratio of the peak area of the LAL derivative to the peak area of the DPA derivative is plotted against the concentration of LAL.
-
The concentration of LAL in the samples is determined from the calibration curve using the peak area ratios obtained from the sample chromatograms.
Data Presentation
The following tables summarize the quantitative data for the GC-FID method for lysinoalanine analysis, as reported by Montilla et al. (2007).[1][7]
Table 1: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 50 ppm (mg LAL/kg protein)[1] |
| Limit of Quantification (LOQ) | 152 ppm (mg LAL/kg protein)[1] |
| Linearity Range | 152 - 3800 ppm (mg LAL/kg protein) |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (Repeatability, RSD) | 5.23%[2] |
| Precision (Intermediate Precision, RSD) | 7.75%[2] |
Table 2: Recovery of Lysinoalanine in Different Matrices
| Matrix | Average Recovery (%) |
| Bovine Serum Albumin (BSA) | 94.0%[2] |
| Raw Egg Albumen | 90.2%[2] |
| Fresh Cheese | 91.1%[2] |
Visualizations
References
- 1. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. keypublishing.org [keypublishing.org]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Free Alanine and Lysine in Biological Samples by LC/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859) and lysine (B10760008) are two fundamental amino acids with critical roles in numerous physiological and pathological processes. Alanine is a key player in glucose metabolism through the glucose-alanine cycle, while lysine is an essential amino-acid involved in protein synthesis, post-translational modifications, and the synthesis of carnitine. Accurate quantification of free alanine and lysine in biological matrices is crucial for understanding their roles in metabolic disorders, monitoring disease progression, and in various stages of drug development.
This application note provides a detailed protocol for the sensitive and specific quantification of free alanine and lysine in biological samples using Liquid Chromatography-Mass Spectrometry (LC/MS). The method described herein is suitable for high-throughput analysis and offers excellent accuracy and precision without the need for derivatization.
Materials and Methods
This section outlines a general protocol based on established methodologies.[1][2] Researchers should optimize specific parameters based on their instrumentation and sample type.
Reagents and Materials
-
Alanine and Lysine analytical standards
-
Stable isotope-labeled internal standards (e.g., Alanine-¹³C₃,¹⁵N; Lysine-¹³C₆,¹⁵N)
-
LC/MS grade water, acetonitrile, and formic acid
-
Protein precipitation solvent (e.g., methanol (B129727) or trichloroacetic acid)[3]
-
Analytical column: A reverse-phase C18 column or a mixed-mode column suitable for polar analytes is recommended.
Sample Preparation
The following are generalized protocols for plasma/serum and cell culture supernatant.
Plasma/Serum Samples:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of sample, add 300 µL of ice-cold methanol containing the internal standards.[4]
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining debris, and transfer the supernatant to an autosampler vial for LC/MS analysis.
Cell Culture Supernatant:
-
Collect cell culture medium and centrifuge at 1,000 x g for 5 minutes to remove cells and debris.
-
Transfer the supernatant to a clean tube.
-
Perform a protein precipitation step as described for plasma/serum samples (optional, depending on the protein content of the medium).
-
Dilute the sample with LC/MS grade water containing internal standards to bring the analyte concentrations within the calibration curve range.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or similar
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-30% B
-
5-5.1 min: 30-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: See Table 1 for optimized transitions for alanine, lysine, and their internal standards.
Results
Quantitative Data
The following table summarizes typical quantitative parameters for the LC/MS analysis of free alanine and lysine. These values may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Linearity Range (µM) | LOD (fmol on column) | LOQ (µM) |
| Alanine | 90.1 | 44.1 | 50 | 15 | 1 - 1000 | 2.5 | 1 |
| Alanine-¹³C₃,¹⁵N | 94.1 | 47.1 | 50 | 15 | - | - | - |
| Lysine | 147.1 | 84.1 | 50 | 20 | 1 - 1000 | 1.0 | 0.5 |
| Lysine-¹³C₆,¹⁵N | 153.1 | 89.1 | 50 | 20 | - | - | - |
Table 1: Quantitative LC/MS Parameters for Alanine and Lysine. [1][2][5]
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Experimental workflow for LC/MS analysis of free amino acids.
Alanine and Lysine in Metabolic Pathways
Alanine and lysine are integral to central carbon and nitrogen metabolism. The following diagram illustrates their key metabolic roles.
Caption: Simplified overview of Alanine and Lysine metabolic pathways.[6][7][8]
Conclusion
The LC/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of free alanine and lysine in biological samples. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in academic research and the pharmaceutical industry. The provided protocols and diagrams serve as a comprehensive guide for researchers to implement this methodology in their laboratories.
References
- 1. sciex.com [sciex.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. sciex.com [sciex.com]
- 6. Frontiers | Connections Between Amino Acid Metabolisms in Plants: Lysine as an Example [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Lysine Supplementation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis, cell proliferation, and overall cellular health. In the context of biopharmaceutical production, particularly for monoclonal antibodies (mAbs), optimizing lysine (B10760008) concentration is a key strategy for enhancing product yield and controlling product quality attributes. These application notes provide detailed protocols for the effective use of lysine as a supplement in mammalian cell culture, tailored for research, process development, and manufacturing applications.
I. Quantitative Data Summary: Optimizing Lysine Concentration
The optimal concentration of L-lysine can significantly vary depending on the cell line and the desired outcome, such as maximizing cell viability or protein production. Below is a summary of recommended lysine concentrations and their observed effects on various cell lines.
| Cell Line | Optimal Lysine Concentration | Observed Effects | Reference(s) |
| CHO (Chinese Hamster Ovary) Cells | 2 to 10 mM | Increased monoclonal antibody C-terminal lysine variant level from 18.7% to 31.8%.[1][2] | [1][2] |
| Not specified; reversal of thialysine-induced inhibition | A lysine concentration five times that of the inhibitor thialysine was necessary for complete reversal of growth inhibition.[3] | [3] | |
| Hybridoma Cells | 7 µg/mL (L-lysine HCl) | Showed maximal stimulatory effect on cellular expansion in vitro.[4] | [4] |
| Not specified; Gly-Lys-Gly tripeptide | Enhanced monoclonal antibody yield, which correlated with growth-suppressing activity. A mixture of free glycine (B1666218) and lysine showed a slight promotion of cell growth.[5][6] | [5][6] | |
| 3T3-L1 Preadipocytes | Low concentrations | Suppressed lipid accumulation and the expression of key adipogenic transcription factors (PPARγ and C/EBPα).[7][8] | [7][8] |
| 1 mM | Provided a protective role against high glucose-induced toxicity.[9] | [9] | |
| 800, 80, 8, 0.8, and 0.08 μM | Showed a dose-dependent response to lysine concentration.[10][11] | [10][11] | |
| Bovine Mammary Epithelial Cells | 1.0 mmol/L | Increased cell viability by 17-47%.[9] | [9] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Optimal concentration for promoting calcified nodule formation.[9] | [9] |
| C2C12 Myotubes | 1 mM | Offered a protective role against toxicity induced by high glucose.[9] | [9] |
II. Experimental Protocols
Protocol 1: Preparation of L-Lysine Stock Solution
This protocol details the preparation of a sterile L-lysine stock solution for supplementation in cell culture media. L-lysine is commonly available as L-lysine hydrochloride (HCl) for enhanced stability and solubility.
Materials:
-
L-lysine monohydrochloride powder
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (50 mL)
-
Sterile magnetic stir bar
-
Stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the mass of L-lysine HCl required to achieve the desired stock solution concentration (e.g., 100 mM). The molecular weight of L-lysine HCl is 182.65 g/mol .
-
Dissolution: In a sterile conical tube, dissolve the calculated amount of L-lysine HCl powder in an appropriate volume of cell culture grade water. Add a sterile magnetic stir bar and mix on a stir plate until fully dissolved.
-
Volume Adjustment: Adjust the final volume to the desired level with cell culture grade water.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one year.
Protocol 2: Determining Optimal L-Lysine Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal lysine concentration for a specific cell line by assessing cell viability across a range of lysine concentrations using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile L-lysine stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Lysine Treatment: Prepare serial dilutions of the L-lysine stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).[9] Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different lysine concentrations. Include a control group with no supplemental lysine.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Approximately 4 hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 5-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot cell viability against lysine concentration to determine the optimal concentration that promotes maximum viability.
Protocol 3: Quantification of Total Protein Production
This protocol describes a general method for quantifying total protein in cell culture supernatant using the Bradford assay.
Materials:
-
Cell culture supernatant samples
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards of known concentrations.
-
Sample Preparation: If necessary, dilute the cell culture supernatant samples to fall within the linear range of the standard curve.
-
Assay: In a 96-well plate, add 5 µL of each standard and sample to separate wells.
-
Reagent Addition: Add 250 µL of Bradford reagent to each well.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations. Use the equation of the standard curve to calculate the protein concentration in the unknown samples.
Protocol 4: Analysis of Monoclonal Antibody C-Terminal Lysine Variants
C-terminal lysine heterogeneity is a common critical quality attribute (CQA) for monoclonal antibodies. Excess lysine in the culture medium can inhibit the activity of carboxypeptidases, leading to a higher proportion of mAbs with C-terminal lysine intact.[12] This protocol provides a general workflow for the analysis of these variants.
Analytical Techniques:
-
Ion-Exchange Chromatography (IEX): Separates variants based on charge differences.
-
Isoelectric Focusing (IEF): Detects shifts in the isoelectric point (pI) due to the presence of the basic lysine residue.[13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides direct identification and quantification of the variants.[13]
General Workflow using Carboxypeptidase B (CpB) Treatment and IEX:
-
Sample Preparation: Obtain purified monoclonal antibody from the cell culture harvest.
-
Enzymatic Digestion (Optional Control): Treat a portion of the mAb sample with Carboxypeptidase B to specifically cleave the C-terminal lysine residues. This serves as a control to identify the peaks corresponding to the lysine variants.
-
IEX Analysis: Analyze both the treated and untreated mAb samples using a weak cation exchange column.
-
Data Analysis: Compare the chromatograms of the treated and untreated samples. The peaks that are reduced or eliminated in the CpB-treated sample correspond to the C-terminal lysine variants. Quantify the relative abundance of each variant by integrating the peak areas.
III. Signaling Pathways and Experimental Workflows
Lysine and the mTORC1 Signaling Pathway
Lysine is a crucial signaling molecule that activates the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[14] The availability of lysine is sensed by the cell, leading to the activation of mTORC1 and subsequent promotion of anabolic processes. Conversely, lysine deprivation inhibits the mTORC1 signaling pathway, which can lead to decreased cell viability and protein synthesis, and an increase in autophagy and apoptosis.[14]
Caption: Lysine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow: Optimization of Lysine Supplementation
The following diagram illustrates a logical workflow for optimizing lysine supplementation in a cell culture process to enhance a desired outcome, such as monoclonal antibody production.
Caption: Workflow for optimizing lysine supplementation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thialysine on CHO cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Enhancement of monoclonal antibody production by lysine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of concentrations of lysine in media on differentiation of 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Lysine Deprivation Suppresses Adipogenesis in 3T3-L1 Cells: A Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C-Terminal Lysine Variant Analysis - Creative Biolabs [creative-biolabs.com]
- 13. Accurately Detect C-Terminal Lysine Variants in Antibody Products - Creative Proteomics [creative-proteomics.com]
- 14. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lysine-Alanine Peptides in Drug Delivery Systems: A Detailed Overview for Researchers
Harnessing the unique properties of lysine (B10760008) and alanine (B10760859), researchers are developing innovative peptide-based drug delivery systems with the potential to enhance therapeutic efficacy and minimize side effects. These simple di- and oligo-peptides offer a versatile platform for creating nanoparticles, hydrogels, and drug conjugates capable of targeted and controlled release of a wide range of therapeutic agents.
Lysine's primary amine side chain provides a positive charge at physiological pH, facilitating cell membrane penetration and interaction with negatively charged molecules such as nucleic acids. This cationic nature is crucial for the development of carriers for gene therapy and other applications requiring intracellular delivery. Conversely, the hydrophobic nature of alanine's methyl side chain drives the self-assembly of these peptides into various nanostructures, forming the core of drug-encapsulating vehicles. The interplay between the hydrophilic, cationic lysine and the hydrophobic alanine allows for the formation of amphiphilic structures that are central to their function in drug delivery.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing lysine-alanine peptides in their work. It includes a summary of quantitative data from various studies, detailed experimental methodologies, and visualizations of relevant biological and experimental processes.
Data Presentation: Characterization of Lysine-Alanine-Based Drug Delivery Systems
The following tables summarize key quantitative data from studies on drug delivery systems incorporating lysine and alanine. These systems often involve more complex peptides where lysine and alanine are significant components, highlighting the versatility of these amino acids in constructing effective drug carriers.
| Delivery System | Drug/Cargo | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Poly(lysine-co-isoleucine) Copolymers | mRNA | 150-250 | +20 to +40 | >90 | Not Reported | [1] |
| Chitosan-Zein Nanoparticles | Leucine-Lysine-Proline | 200-400 | +39 to +41 | >85 | ~5-15 | [2] |
| Poly-L-lysine Coated Magnetic Nanoparticles | - | ~124 | >+25 | - | - | [] |
| PEGylated Lysine-Phenylalanine Copolymers | pDNA | ~150 | Positive (N/P ratio dependent) | Not Applicable | Not Reported | [4] |
| Lysine-derived CART Nanoparticles | mRNA | ~100-200 | ~+30 to +50 | Not Reported | Not Reported | [5] |
Table 1: Physicochemical Properties of Lysine-Alanine Containing Nanoparticle Drug Delivery Systems.
| Delivery System | Drug | Release Conditions | Cumulative Release (%) and Time | Release Kinetics Model | Reference |
| Peptide Hydrogel (Lysine-containing) | Doxorubicin | pH 7.4 | ~40-80% over 48 hours (Varies with peptide sequence) | Diffusion-controlled | [4] |
| Lysine-based Organogel | Naproxen | pH 7.4 | Rate dependent on gelator and drug concentration | pH-dependent | [6] |
| PLGA Nanoparticles | Various | pH 7.4 | Drug and formulation dependent | Korsmeyer-Peppas often cited | [7] |
| Peptoid-Peptide Hydrogel (Lysine-conjugated) | Zidovudine | Physiological conditions | Reduced burst release compared to physical encapsulation | Multiple models applied | [8] |
Table 2: In Vitro Drug Release Characteristics of Lysine-Alanine Containing Delivery Systems.
| Peptide/System | Cell Line | IC50 / Cytotoxicity | Assay | Reference |
| Lysine-rich lipopeptides | HaCaT keratinocytes | IC50: 1.8 to 7.4 mg/L (for palmitic acid derivatives) | MTT | [9] |
| Lysine dendrimers | Normal and Tumor cells | Low toxicity to normal cells, moderate inhibition of tumor cells | Not Specified | [10] |
| Poly(lysine-co-isoleucine) | Various | Lower toxicity than polylysine (B1216035) homopolymer | Not Specified | [1] |
| PEGylated Lysine-Phenylalanine Copolymers | HEK 293T | >95% cell viability | Not Specified | [4] |
Table 3: In Vitro Cytotoxicity of Lysine-Containing Peptides and Delivery Systems.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the synthesis, formulation, and evaluation of lysine-alanine peptide-based drug delivery systems.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Alanine Peptide
This protocol outlines the manual synthesis of a simple lysine-alanine peptide (e.g., Ala-Lys) using the Fmoc/tBu strategy.[11]
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
First Amino Acid Coupling (Lysine):
-
Prepare a solution of Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Alanine):
-
Repeat the Fmoc deprotection step as in step 2.
-
Prepare a solution of Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Perform a final deprotection to expose the N-terminal amine.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Formulation of Lysine-Alanine Peptide Nanoparticles by Solvent Evaporation
This protocol describes a general method for preparing peptide-based nanoparticles.
Materials:
-
Lysine-alanine peptide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the lysine-alanine peptide and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated peptide.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and characterization.
Protocol 3: In Vitro Drug Release Study using a Dialysis Method
This protocol details a common method for assessing the release of a drug from a nanoparticle formulation.[7]
Materials:
-
Drug-loaded lysine-alanine peptide nanoparticles
-
Dialysis membrane tubing (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a small volume of PBS.
-
Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag and securely seal both ends.
-
Release Study: Place the dialysis bag in a larger vessel containing a known volume of PBS (the release medium). Ensure sink conditions are maintained.
-
Incubation: Incubate the setup at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the MTT assay to evaluate the cytotoxicity of the peptide-based drug delivery system.[6][9]
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Lysine-alanine peptide nanoparticles (with and without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the peptide nanoparticles (and control solutions) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the application of lysine-alanine peptides in drug delivery.
References
- 1. Advances in Self-Assembled Peptides as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Alanine-Rich, Lysine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine-rich peptides, particularly those incorporating lysine (B10760008) residues, are of significant interest in biochemical and pharmaceutical research. These peptides often serve as models for studying protein folding, aggregation, and protein-protein interactions. The presence of poly-alanine sequences can induce α-helical or β-sheet structures, while lysine residues provide sites for post-translational modifications, conjugation, and modulation of solubility. However, the synthesis of these peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the hydrophobicity of alanine-rich sequences, which can lead to on-resin aggregation and incomplete reactions.
These application notes provide a comprehensive guide to the successful synthesis of alanine-rich, lysine-containing peptides using Fmoc/tBu chemistry. We address common challenges, offer optimized protocols, and present data to aid in the selection of appropriate reagents and conditions.
Application Notes: Challenges and Mitigation Strategies
The primary challenge in the SPPS of alanine-rich peptides is the propensity for the growing peptide chain to aggregate on the solid support. This aggregation is driven by the formation of stable secondary structures, predominantly β-sheets, through inter-chain hydrogen bonding. This can lead to poor solvation, incomplete deprotection and coupling steps, and consequently, low yields and purity of the final product.
Key Challenges and Recommended Solutions:
| Challenge | Description | Mitigation Strategies |
| On-Resin Aggregation | Alanine-rich sequences tend to form secondary structures (β-sheets) leading to poor solvation and reagent accessibility. | - Choice of Coupling Reagent: Employ highly efficient coupling reagents such as HATU or COMU to drive reactions to completion. - Microwave-Assisted SPPS: Utilize microwave energy to disrupt intermolecular hydrogen bonds and improve reaction kinetics. - Chaotropic Salts: Introduce chaotropic salts (e.g., LiCl) to the coupling or deprotection solutions to disrupt secondary structures. - Special Solvents: Use solvents with high polarity and hydrogen bond-disrupting capabilities, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), often in combination with DMF. |
| Incomplete Fmoc Deprotection | Aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group. | - Extended Deprotection Times: Increase the duration of the piperidine (B6355638) treatment. Monitoring the deprotection via UV absorbance of the fulvene-piperidine adduct is recommended. - Stronger Deprotection Reagents: In difficult cases, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine. |
| Difficult Coupling Reactions | Steric hindrance and poor solvation can lead to incomplete coupling of incoming amino acids. | - Double Coupling: Repeat the coupling step to ensure complete reaction. - Higher Reagent Excess: Increase the equivalents of amino acid and coupling reagent. - Pre-activation: Allow the amino acid and coupling reagent to pre-activate for a short period before adding to the resin. |
| Poor Solubility of the Cleaved Peptide | The hydrophobic nature of the final peptide can make it difficult to dissolve in standard purification solvents. | - Solubilizing Agents: Use of organic solvents like DMSO or DMF to dissolve the crude peptide before purification. - Lyophilization from Acetonitrile (B52724)/Water: Dissolving the peptide in a mixture of acetonitrile and water followed by lyophilization can yield a more soluble powder. |
Quantitative Data: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of difficult sequences. Uronium/aminium salt-based reagents are generally preferred for their high efficiency. Below is a summary of the performance of common coupling reagents in the synthesis of challenging peptides.
| Coupling Reagent | Additive | Typical Purity (%)* | Key Advantages | Key Disadvantages |
| HATU | DIPEA | >95 | High reactivity and speed, low racemization, effective for sterically hindered couplings.[1][2] | Higher cost, potential for side reactions if used in large excess.[1] |
| HBTU | DIPEA | 85-95 | Good efficiency, widely used. | Less reactive than HATU, higher risk of racemization.[1] |
| HCTU | DIPEA | 90-98 | High efficiency, similar to HATU, often more cost-effective. | Can be less effective for extremely difficult couplings compared to HATU. |
| COMU | DIPEA | >95 | High reactivity, good solubility of byproducts, considered a "greener" alternative. | Can cause peptide termination if used in large excess.[3] |
| DIC/HOBt | - | 80-90 | Cost-effective. | Slower reaction times, formation of insoluble DCU byproduct. |
*Typical purity for a model "difficult" peptide sequence. Actual purity will vary depending on the specific sequence and synthesis conditions.
Experimental Protocols
This section provides a detailed protocol for the manual synthesis of a model alanine-rich, lysine-containing peptide, Ac-(AKAAA)₂-NH₂ , using Fmoc-SPPS.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Acetic Anhydride (B1165640)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Protocol:
1. Resin Swelling and Preparation: a. Place 200 mg of Rink Amide MBHA resin in a reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Repeated for each amino acid in the sequence: Ala, Ala, Ala, Lys, Ala, Ala, Ala, Ala, Lys, Ala): a. In a separate vial, dissolve Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in 3 mL of DMF. b. Allow the mixture to pre-activate for 2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. For poly-alanine stretches, consider double coupling. e. Drain the coupling solution and wash the resin with DMF (3 x 5 mL). f. Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
4. N-terminal Acetylation: a. After the final Fmoc deprotection, wash the resin with DMF. b. Prepare a solution of 10% acetic anhydride and 1% DIPEA in DMF. c. Add 5 mL of the acetylation solution to the resin and agitate for 30 minutes. d. Drain and wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL). e. Dry the resin under vacuum for at least 1 hour.
5. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. b. Add 5 mL of the cleavage cocktail to the dried resin. c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate into a new tube. e. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
6. Peptide Precipitation and Purification: a. Add the TFA filtrate dropwise to 40 mL of cold diethyl ether with gentle stirring. b. A white precipitate of the crude peptide should form. c. Place the mixture at -20°C for 30 minutes to maximize precipitation. d. Centrifuge the mixture to pellet the peptide and carefully decant the ether. e. Wash the peptide pellet with cold diethyl ether two more times. f. Dry the crude peptide pellet under vacuum. g. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for the Solid-Phase Peptide Synthesis of an N-terminally acetylated peptide amide.
Signaling Pathway Example: Inhibition of Cdc42 Guanine (B1146940) Nucleotide Exchange
Alanine and lysine-rich alpha-helical domains are common motifs in protein-protein interactions. Small molecule mimetics of these helices can be designed to disrupt these interactions. For example, a mimetic targeting the interaction between the Rho GTPase Cdc42 and its guanine nucleotide exchange factor (GEF), such as Dbs, can inhibit the activation of Cdc42. This has implications in signaling pathways controlling cell polarity and proliferation.
Caption: Inhibition of the Cdc42 signaling pathway by an alpha-helix mimetic.
References
Application Notes and Protocols: Probing Lysine Post-Translational Modifications Using Unnatural Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulators of protein function, influencing everything from gene expression to cellular signaling.[1][2][3][4] The diverse array of lysine PTMs, including acetylation, methylation, ubiquitination, and more recently discovered acylations like crotonylation and succinylation, creates a complex signaling landscape.[1][2][3] Unnatural amino acids (Uaas) offer a powerful chemical biology toolbox to dissect the functional roles of these modifications with high precision.[2][5][6] By incorporating Uaas that mimic or serve as probes for specific PTMs, researchers can gain unprecedented insights into the enzymes that install, remove, and recognize these marks, as well as their downstream biological consequences.[2][5]
This document provides detailed application notes and protocols for utilizing Uaas to study lysine PTMs. It covers the experimental design, methodologies for Uaa incorporation, and subsequent analysis techniques.
Section 1: Overview of Unnatural Amino Acids for Lysine PTM Studies
A variety of Uaas have been developed to investigate lysine PTMs. These can be broadly categorized as:
-
PTM Mimics: These Uaas structurally and chemically resemble a specific lysine PTM. For example, ε-N-acetyllysine (AcK) can be directly incorporated to study the effects of acetylation without the need for enzymatic modification. Similarly, analogs of methylated, crotonylated, and other acylated lysines can be utilized.[1][3]
-
Bioorthogonal Handles: These Uaas contain a chemically unique functional group (e.g., an azide (B81097) or alkyne) that can be selectively reacted with a probe molecule in vitro or in vivo.[7] This allows for the attachment of fluorophores, affinity tags, or crosslinkers to a specific lysine site.
-
Photo-crosslinkers: Uaas containing photo-activatable groups can be used to map protein-protein interactions that are dependent on a specific lysine modification state.[8]
Table 1: Examples of Unnatural Amino Acids for Lysine PTM Studies
| Unnatural Amino Acid (Uaa) | PTM Targeted/Probed | Application | Reference |
| ε-N-Acetyllysine (AcK) | Acetylation | Mimics lysine acetylation to study reader domain binding and enzyme activity. | [9] |
| ε-N-Monomethyllysine (MeK) | Methylation | Mimics monomethylated lysine for functional studies. | [4][9] |
| ε-N-Dimethyllysine (DiMeK) | Methylation | Mimics dimethylated lysine to investigate reader protein specificity. | [4][9] |
| ε-N-Trimethyllysine (TriMeK) | Methylation | Mimics trimethylated lysine to probe demethylase activity. | [6][9] |
| ε-N-Crotonyllysine (CrK) | Crotonylation | Studies the role of crotonylation in gene regulation and enzyme recognition. | [1][3] |
| Azidolysine (AzK) | General Lysine Probe | Bioorthogonal handle for "click" chemistry-based labeling with fluorophores or affinity tags. | [10] |
| Propargyl-lysine (PrK) | General Lysine Probe | Bioorthogonal handle for "click" chemistry-based labeling. | [11] |
| p-Benzoyl-L-phenylalanine (Bpa) | Photo-crosslinking | Photo-crosslinker to identify proteins interacting with a specific lysine site. | [8] |
Section 2: Experimental Workflow and Methodologies
The general workflow for using Uaas to probe lysine PTMs involves three key stages: incorporation of the Uaa into a protein of interest, expression and purification of the modified protein, and downstream analysis.
Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids in E. coli
This protocol describes the use of the amber stop codon (TAG) suppression method for incorporating a Uaa at a specific site in a protein expressed in E. coli.[12][13][14]
Materials:
-
Expression plasmid containing the gene of interest with a TAG codon at the desired lysine position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL).[15]
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar (B569324) plates.
-
Appropriate antibiotics.
-
Unnatural amino acid (Uaa).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Plasmid Preparation:
-
Perform site-directed mutagenesis on the expression plasmid to introduce a TAG codon at the lysine residue of interest.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the E. coli expression strain with the gene of interest plasmid and the orthogonal aaRS/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add the Uaa to a final concentration of 1-2 mM.[11]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Verification of Uaa Incorporation:
Table 2: Quantitative Data on Uaa Incorporation Efficiency
| Uaa | Expression System | Incorporation Efficiency (%) | Reference |
| p-Azido-L-phenylalanine (pAzF) | E. coli | ~80% of wild-type GFP | [10] |
| p-Acetyl-L-phenylalanine (pAcF) & Nε-Boc-L-lysine (eBK) | E. coli | 20-25% of wild-type GFP | [10] |
| BocK | E. coli | High | [11] |
| L- or D-ThzK-OH | E. coli | Low | [11] |
Note: Incorporation efficiencies can vary significantly depending on the Uaa, the orthogonal tRNA/aaRS pair, the expression host, and the location of the Uaa within the protein.[8][11]
Section 3: Downstream Applications and Protocols
Application 1: Probing Enzyme-Substrate Interactions
Uaa mimics of lysine PTMs are invaluable tools for studying the substrate specificity of "writer" and "eraser" enzymes (e.g., acetyltransferases, deacetylases, methyltransferases, demethylases).
Protocol 2: In Vitro Enzyme Activity Assay
This protocol outlines a general method for assessing the activity of a lysine-modifying enzyme on a protein substrate containing a Uaa.
Materials:
-
Purified protein substrate containing the Uaa-PTM mimic.
-
Purified "writer" or "eraser" enzyme.
-
Appropriate enzyme reaction buffer and cofactors (e.g., Acetyl-CoA for HATs, NAD+ for Sirtuins).
-
Detection reagent (e.g., antibody specific to the PTM, fluorescent probe).
Procedure:
-
Reaction Setup:
-
Set up reactions in a microplate or microcentrifuge tubes.
-
Each reaction should contain the protein substrate, the enzyme, and the appropriate buffer and cofactors.
-
Include negative controls (no enzyme, no substrate).
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the enzyme for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reactions by adding a quenching agent (e.g., SDS-PAGE loading buffer, acid).
-
-
Detection:
-
Analyze the reaction products by Western blotting using a PTM-specific antibody or by another appropriate detection method (e.g., fluorescence, mass spectrometry).
-
-
Quantification:
-
Quantify the amount of product formed at each time point to determine the initial reaction rate.
-
Application 2: Fluorescence Labeling for Cellular Imaging
Uaas with bioorthogonal handles allow for the site-specific labeling of proteins with fluorescent dyes, enabling visualization of the protein's localization and dynamics within living cells.[7][18]
Protocol 3: Bioorthogonal Labeling of Uaa-Containing Proteins with a Fluorescent Probe
This protocol describes the "click" chemistry-based labeling of a protein containing an azide- or alkyne-functionalized Uaa.
Materials:
-
Purified protein containing an azide- or alkyne-Uaa.
-
Fluorescent probe with a complementary alkyne or azide group (e.g., Alexa Fluor 488 DIBO Alkyne).
-
Copper(I) catalyst (for CuAAC) or a copper-free click chemistry reagent.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Labeling Reaction:
-
Dissolve the Uaa-containing protein in the reaction buffer.
-
Add the fluorescent probe to the protein solution.
-
If using CuAAC, add the copper(I) catalyst and a reducing agent. For copper-free click chemistry, simply mix the protein and the probe.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Removal of Excess Dye:
-
Remove the unreacted fluorescent probe using a desalting column or dialysis.
-
-
Verification of Labeling:
-
Confirm successful labeling by SDS-PAGE and in-gel fluorescence scanning.
-
The labeled protein can now be used for cellular imaging experiments.
-
Conclusion
The use of unnatural amino acids provides a versatile and powerful approach to dissect the complex world of lysine post-translational modifications.[5][6] By enabling the site-specific incorporation of PTM mimics and chemical probes, Uaas allow researchers to ask and answer fundamental questions about the regulation and function of these critical modifications. The protocols and data presented here serve as a guide for scientists and drug development professionals to harness this technology for their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]
- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing lysine posttranslational modifications by unnatural amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Probing lysine posttranslational modifications by unnatural amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of proteins containing modified lysines and fluorescent labels using non-natural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 14. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 15. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Quantifying Lysine in Animal Feed
Introduction
Lysine (B10760008) is an essential amino acid and is often the first limiting amino acid in the diets of monogastric animals, such as swine and poultry. Its concentration directly impacts animal growth, feed efficiency, and overall health. Accurate quantification of lysine in animal feed is crucial for optimizing feed formulations to meet nutritional requirements, ensuring cost-effectiveness, and minimizing nitrogen excretion into the environment.[1] This document provides detailed protocols and comparative data for the principal analytical techniques used to quantify lysine in animal feed matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for amino acid analysis, often considered a reference method. The technique separates amino acids based on their chemical properties, which can then be detected and quantified.[2] Ion-exchange chromatography (IEC) followed by post-column derivatization with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) is a common approach.[1][3] Reversed-phase (RP-HPLC) with pre-column derivatization is also frequently employed.[4]
Experimental Protocol: Ion-Exchange Chromatography with Post-Column Derivatization
This protocol is based on the principles outlined in the EN ISO 17180:2013 standard for feed analysis.[3]
1.1. Sample Preparation (Acid Hydrolysis)
-
Objective: To break down proteins into their constituent amino acids.
-
Weigh a representative portion of the finely ground feed sample (passed through a 0.25 mm sieve) equivalent to approximately 10 mg of nitrogen into a hydrolysis tube.
-
Flush the tube with nitrogen, seal it, and place it in an oven at 110°C for 24 hours.[5]
-
After hydrolysis, cool the tube and open it carefully.
-
Filter the hydrolysate to remove any solid residue.
-
Evaporate the HCl from the filtrate using a rotary evaporator or by drying under a vacuum.
-
Redissolve the amino acid residue in a sodium citrate (B86180) buffer and dilute to a known volume. This solution is now ready for injection.
1.2. Chromatographic Conditions
-
Instrument: HPLC system with an Ion-Exchange Column (IEC) and a post-column derivatization module.
-
Mobile Phase: A gradient of citrate buffers with increasing pH and ionic strength.
-
Column Temperature: Typically maintained between 45°C and 60°C.[4]
-
Flow Rate: Approximately 0.5 - 1.7 mL/min.[4]
-
Derivatization Reagent: Ninhydrin solution.
-
Reaction Temperature: 120-130°C in the post-column reactor.
-
Detection: Visible (VIS) detector at 570 nm (for primary amino acids like lysine) and 440 nm (for secondary amino acids).[3]
1.3. Quantification
-
Prepare a series of lysine standard solutions of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample hydrolysate.
-
Quantify the lysine concentration in the sample by comparing its peak area to the calibration curve. An internal standard, such as norleucine, is often added to improve accuracy.[3]
Workflow for HPLC Analysis
Near-Infrared Spectroscopy (NIRS)
NIRS is a rapid, non-destructive analytical technique that measures the absorption of light in the near-infrared region.[2] It is an indirect method that relies on calibration models developed from a large set of samples previously analyzed by a reference method (like HPLC). Once calibrated, NIRS can predict lysine content in seconds, making it ideal for routine quality control in feed mills.[7][8]
Experimental Protocol: NIRS Analysis
2.1. Calibration Development
-
Sample Collection: Assemble a large and diverse set of feed samples (e.g., >1000 samples) representing the full range of variation in lysine content, ingredients, and processing conditions.[7][9]
-
Reference Analysis: Analyze all samples in the calibration set for lysine content using a validated reference method (e.g., HPLC).
-
Spectral Acquisition:
-
Place a portion of the ground feed sample into the NIRS instrument's sample cup.
-
Scan the sample across the near-infrared spectrum (typically 800-2500 nm).
-
Collect the reflectance or transmittance spectra for each sample.
-
-
Model Development: Use chemometric software to develop a mathematical model that correlates the spectral data with the reference lysine values. This often involves techniques like Partial Least Squares (PLS) regression.
2.2. Routine Analysis
-
Sample Preparation: Simply grind the feed sample. No chemical preparation is needed.[2]
-
Spectral Acquisition: Place the sample in the NIRS instrument and acquire its spectrum.
-
Prediction: The pre-developed calibration model is applied to the new spectrum to instantly predict the lysine concentration.
2.3. Validation
-
The calibration model must be validated using an independent set of samples not used in the initial calibration.[9] Validation shows that 70-98% of the amino acid variance in samples can be explained using NIRS.[9]
Workflow for NIRS Analysis
Microbiological and Enzymatic Assays
These methods offer simpler and often more cost-effective alternatives to chromatography.
-
Microbiological Assay: This technique relies on the principle that the growth of a specific microorganism, such as Pediococcus acidilactici, is dependent on the concentration of L-lysine in the growth medium.[10][11] By measuring bacterial growth (e.g., via turbidity in a microtiter plate), the amount of lysine in a sample can be quantified.[10]
-
Enzymatic Assay: These assays use enzymes that specifically react with L-lysine. For example, L-lysine-specific decarboxylase/oxidase can be used to produce a measurable signal (e.g., colorimetric or electrochemical) that is proportional to the lysine concentration.[12]
Experimental Protocol: Microbiological Microtiter Plate Assay
3.1. Sample Preparation
-
Extract lysine from the feed sample, often using an acid extraction similar to the initial steps of HPLC preparation but potentially less harsh.
-
Neutralize the extract and dilute it to fall within the assay's working range.
3.2. Assay Procedure
-
Prepare a sterile microtiter plate.
-
Add the assay medium, which contains all necessary nutrients for bacterial growth except for lysine, to each well.
-
Add known concentrations of lysine standards to a set of wells to create a standard curve.
-
Add the prepared sample extracts to other wells.
-
Inoculate all wells with a standardized culture of Pediococcus acidilactici.
-
Incubate the plate under controlled conditions (e.g., 37°C for 24-48 hours).
-
Measure the turbidity (optical density) in each well using a microplate reader.
3.3. Quantification
-
Plot the turbidity of the standards against their concentrations to generate a standard curve.
-
Determine the lysine concentration in the samples by interpolating their turbidity values on the standard curve.
Quantitative Data Summary
The performance of these analytical techniques varies in terms of precision, accuracy, and sensitivity. The table below summarizes typical validation parameters.
| Parameter | HPLC (IEC-VIS) | NIRS | Microbiological Assay |
| Principle | Chromatographic Separation | Infrared Spectroscopy | Bacterial Growth Dependence |
| Limit of Detection (LOD) | < 1.24 µM[13][14] | Dependent on calibration | 0.040 %[10][11] |
| Limit of Quantification (LOQ) | < 4.14 µM[13][14] | Dependent on calibration | 0.085 %[10][11] |
| Accuracy (Recovery %) | ~92% ± 2%[13][14] | Relative mean deviation < 5%[7] | Good correlation with HPLC |
| Precision (RSD%) | < 5% (Intra-day & Inter-day)[15] | High (R² > 0.90)[16] | Good within and between-assay precision[12] |
| Sample Prep Time | Long (Hydrolysis) | Minimal (Grinding) | Moderate (Extraction) |
| Analysis Time/Sample | ~40-60 min | < 1 min | 24-48 hours (incubation) |
| Cost per Sample | High | Low (after initial investment) | Low to Moderate |
| Key Advantage | High accuracy, "Gold Standard" | Speed, non-destructive | Low instrument cost |
| Key Disadvantage | Slow, labor-intensive | Requires extensive calibration | Long incubation time, potential matrix interference |
Note: NIRS performance is highly dependent on the quality and scope of the calibration database. The values for HPLC and Microbiological assays are based on specific validated methods and may vary.[7][13][17]
References
- 1. Lysine analysis of animal feed | AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 4. longdom.org [longdom.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The benefits of measuring reactive lysine | NIR analysis [abvista.com]
- 9. Near-infrared reflectance spectroscopy (NIRS) enables the fast and accurate prediction of essential amino acid contents. 2. Results for wheat, barley, corn, triticale, wheat bran/middlings, rice bran, and sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 12. New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ciencia.ucp.pt [ciencia.ucp.pt]
- 15. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NIR Spectroscopy Studies: A Compilation [nir-for-feed.com]
- 17. [PDF] L-lysine determination in animal feed using microbiological microtiter plate assay | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cryopreservation of Cells with L-Alanine Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of viable cells, crucial for research, biotechnology, and the development of cell-based therapies.[1][2][3] Standard cryopreservation protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011) to mitigate cellular damage during freezing and thawing.[1] However, these agents can have cytotoxic effects.[1] Emerging research has identified L-alanine, a naturally occurring amino acid, as a promising supplement to improve cryopreservation outcomes. This document provides detailed application notes and protocols for utilizing L-alanine in cell cryopreservation.
The primary mechanism by which L-alanine enhances cryopreservation is through the inhibition of ice recrystallization.[4][5] Ice recrystallization, the process where larger ice crystals grow at the expense of smaller ones during thawing, is a major contributor to post-thaw cell death due to mechanical and osmotic stress.[3][4] L-alanine has been shown to effectively suppress this process, thereby improving cell viability and recovery post-thaw.[4]
Data Summary
The following tables summarize the quantitative data from studies investigating the efficacy of L-alanine in cryopreservation.
Table 1: Ice Recrystallization Inhibition (IRI) Activity of L-Alanine
| Concentration (mM) | Mean Grain Size (% of control) | Cell Type/System | Reference |
| 50 | ~10% | Splat" cooling assay | [4] |
| 100 | 5% | "Splat" cooling assay | [4][6] |
Note: The "splat" cooling assay assesses the growth of ice crystals in a solution. A smaller mean grain size indicates stronger IRI activity.[4]
Table 2: Post-Thaw Motility of Striped Bass Spermatozoa with L-Alanine and Me₂SO
| L-Alanine (mM) | Me₂SO (%) | Post-Thaw Motility | Reference |
| 25 | 2.5 or 5 | Positive effect | [7][8] |
| 50 | 2.5 or 5 | Positive effect | [7][8] |
| 75 | 5 | Highest post-thaw motility | [7][8] |
| 100 | 2.5 or 5 | Positive effect | [7][8] |
Table 3: Recovery of Jurkat Cells after Pre-incubation with L-Alanine
| L-Alanine (mM) | Pre-incubation Time | Cryopreservation Medium | Post-Thaw Recovery | Reference |
| 200 | 24 hours | 5% DMSO | Statistically significant increase at lower cell densities | [9] |
Mechanism of Action: Ice Recrystallization Inhibition
L-alanine's cryoprotective effect is largely attributed to its ability to inhibit ice recrystallization. The proposed mechanism involves the interaction of L-alanine molecules with the surface of ice crystals, thereby preventing their growth. The structural configuration of L-α-alanine, with its carboxylate and amine groups in close proximity, is thought to be crucial for this activity, as its isomer, β-alanine, shows significantly less IRI activity.[1][4]
Caption: Proposed mechanism of L-alanine in cryopreservation.
Experimental Protocols
The following protocols are generalized based on published research and standard cryopreservation techniques.[2] Optimization for specific cell types is recommended.
Protocol 1: Cryopreservation of Suspension Cells (e.g., Jurkat) with L-Alanine Pre-incubation
This protocol is adapted from studies on Jurkat cells, where pre-incubation with L-alanine showed improved recovery.[9]
Materials:
-
Complete cell culture medium
-
L-alanine (sterile, cell culture grade)
-
Cryopreservation medium (e.g., 90% Fetal Bovine Serum (FBS), 10% DMSO)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Cryovials, pre-labeled
-
Isopropanol-based freezing container (e.g., Mr. Frosty) or a controlled-rate freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Culture and Pre-incubation:
-
Culture cells to the mid-logarithmic phase of growth with high viability (>90%).
-
24 hours prior to cryopreservation, supplement the culture medium with 200 mM L-alanine.[9]
-
Incubate the cells under their normal growth conditions.
-
-
Cell Harvest and Preparation:
-
Harvest cells by centrifugation (e.g., 150 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with fresh, L-alanine-free culture medium to remove the supplemented L-alanine.[9]
-
Centrifuge again and resuspend the cell pellet in a small volume of fresh medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
-
Cryopreservation:
-
Centrifuge the remaining cells and resuspend the pellet in cold cryopreservation medium at a concentration of 2-4 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a freezing container and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.[2]
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.[10]
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed fresh culture medium.
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh culture medium and place in a culture flask.
-
Monitor cell viability and attachment (for adherent cells) 24 hours post-thaw.[11]
-
Caption: Workflow for cryopreserving suspension cells with L-alanine pre-incubation.
Protocol 2: Cryopreservation with L-Alanine as an Additive in the Freezing Medium
This protocol is based on studies where L-alanine was added directly to the cryopreservation medium.[7][8]
Materials:
-
Complete cell culture medium
-
L-alanine (sterile, cell culture grade)
-
Standard cryoprotectant (e.g., Me₂SO/DMSO)
-
Base medium for cryopreservation (e.g., FBS, cell culture medium)
-
PBS, Ca²⁺/Mg²⁺ free
-
Cryovials, pre-labeled
-
Isopropanol-based freezing container or a controlled-rate freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Harvest and Preparation:
-
Harvest cells in the mid-logarithmic growth phase with high viability (>90%).
-
Centrifuge the cells (e.g., 150 x g for 5 minutes).
-
Resuspend the cell pellet in a small volume of fresh medium and perform a cell count and viability assessment.
-
-
Cryopreservation:
-
Prepare the cryopreservation medium. For example, for striped bass spermatozoa, a medium with 5% Me₂SO and 75 mM L-alanine yielded high post-thaw motility.[8] For mammalian cells, a starting point could be 10% DMSO and 50-100 mM L-alanine in FBS or cell culture medium.
-
Centrifuge the remaining cells and resuspend the pellet in the cold L-alanine-supplemented cryopreservation medium at the desired cell concentration.
-
Aliquot into pre-labeled cryovials.
-
Freeze the cells using a controlled cooling rate of -1°C/minute to -80°C.
-
Transfer to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Follow the same rapid thawing procedure as described in Protocol 1.
-
Caption: Workflow for cryopreservation with L-alanine in the freezing medium.
Signaling Pathways in Cryopreservation-Induced Apoptosis
Cryopreservation can induce apoptosis, or programmed cell death, through various stress-related signaling pathways.[1] Key events include the generation of reactive oxygen species (ROS), alterations in the cytoskeleton, and the activation of caspases.[1] Both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways can be activated.[1] While the direct effect of L-alanine on these specific pathways is still under investigation, its role in reducing the initial physical stress from ice crystals likely mitigates the triggers for these apoptotic cascades.
Caption: Overview of cryopreservation-induced apoptotic pathways.
Conclusion
L-alanine supplementation presents a promising and biocompatible strategy to enhance cell cryopreservation outcomes. Its primary, well-documented mechanism of inhibiting ice recrystallization directly addresses a major source of cell damage during thawing. The provided protocols offer a starting point for incorporating L-alanine into existing cryopreservation workflows. Further research is warranted to fully elucidate the effects of L-alanine on specific cell signaling pathways and to optimize its use for a wider range of cell types and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stemcell.com [stemcell.com]
- 3. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of glycine and alanine on short-term storage and cryopreservation of striped bass (Morone saxatilis) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline pre-conditioning of Jurkat cells improves recovery after cryopreservation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00274H [pubs.rsc.org]
- 10. Cryopreservation protocol | Abcam [abcam.com]
- 11. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lysine-Alanine Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of lysine-alanine (Lys-Ala) dipeptides. The information is tailored for researchers, scientists, and professionals in drug development to help overcome low yields and other synthesis-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in Lys-Ala solid-phase peptide synthesis (SPPS)?
A1: The most frequent cause of low yield in SPPS is incomplete coupling of the amino acids.[1] This can be due to a variety of factors including steric hindrance, peptide aggregation on the resin, or inefficient activation of the incoming amino acid. For the Lys-Ala sequence, the bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side chain can present steric challenges.[2][3]
Q2: How can I monitor the completeness of the coupling reaction?
A2: The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the resin after a coupling step. A positive result (blue or purple beads) indicates that the coupling is incomplete, and a negative result (yellow or colorless beads) suggests a successful coupling.[2][3] For proline, which is a secondary amine, the Kaiser test is unreliable and alternative tests like the isatin (B1672199) or chloranil (B122849) test should be used.
Q3: What are the best practices for protecting the lysine side chain?
A3: In Fmoc-based SPPS, the standard method for protecting the ε-amino group of lysine is with the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Lys(Boc)-OH). The Boc group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) and is conveniently removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4]
Q4: Which coupling reagent is best for synthesizing Lys-Ala?
A4: While several coupling reagents can be effective, uronium/aminium-based reagents like HATU, HBTU, and COMU are generally recommended for their high efficiency and ability to minimize racemization.[5][6][7] HATU is often considered superior for challenging couplings due to the formation of a more reactive OAt-ester intermediate.[8]
Q5: Can peptide aggregation be an issue for a simple dipeptide like Lys-Ala?
A5: While aggregation is more common in longer peptide sequences, it can still occur, especially with hydrophobic sequences.[1] Although Lys-Ala is not particularly hydrophobic, poor solvation of the growing peptide chain can lead to incomplete reactions. Using solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or adding DMSO to DMF, can be beneficial.[1]
Troubleshooting Guides
Issue 1: Low Yield After Cleavage and Purification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Coupling | Perform a Kaiser test on a small sample of resin after the coupling step. | If the test is positive (blue beads), perform a second coupling (double coupling) with freshly prepared activated amino acid. For sterically hindered couplings, consider switching to a more powerful coupling reagent like HATU.[8] |
| Peptide Aggregation | Observe the resin for clumping or poor swelling. | Change the solvent to NMP or a DMF/DMSO mixture. Increase the reaction temperature slightly (e.g., to 30-40°C) to disrupt secondary structures. |
| Premature Cleavage | Not typically an issue with standard resins and Fmoc chemistry. | Ensure the correct resin and protecting group strategy are being used. |
| Inefficient Cleavage | Analyze the resin post-cleavage for remaining peptide. | Extend the cleavage time or use a fresh cleavage cocktail. Ensure the cleavage cocktail composition is appropriate for the protecting groups used. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Deletion Sequence (Missing Alanine) | Mass spectrometry of the crude product shows a mass corresponding to lysine only. | This is a direct result of incomplete coupling. Follow the recommendations for incomplete coupling in the table above. Implement a capping step with acetic anhydride (B1165640) after the coupling to block unreacted amines and prevent the formation of deletion sequences. |
| Racemization | Chiral HPLC analysis shows the presence of D-amino acid diastereomers. | Use a coupling reagent known for low racemization, such as HATU or COMU.[5][6] Avoid excessive pre-activation times and strong bases where possible. |
| Side-Chain Acylation | Mass spectrometry shows unexpected additions to the lysine side chain. | Ensure the Boc protecting group on the lysine side chain is intact before cleavage. Accidental deprotection can lead to branching. |
| Diketopiperazine Formation | More common with specific dipeptide sequences (especially involving proline) at the N-terminus. | For Lys-Ala, this is less common but can be minimized by ensuring rapid and efficient coupling of the third amino acid if the synthesis is continued. |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
The following table provides a summary of the expected performance of various coupling reagents in peptide synthesis. The data is synthesized from studies on model peptides and provides a general indication of efficiency. Actual yields may vary depending on the specific sequence and experimental conditions.
| Coupling Reagent | Typical Crude Purity (%) | Typical Yield (%) | Key Advantages |
| HATU | >90 | ~99 | Highly efficient, fast reaction times, low racemization, excellent for hindered couplings.[5][8] |
| HBTU | 85-95 | ~95-98 | Good efficiency, widely used, cost-effective.[5][6] |
| COMU | >90 | >99 | High reactivity comparable to HATU, based on non-explosive OxymaPure.[5][7] |
| PyBOP | 85-95 | ~95 | Good efficiency, phosphonium-based (avoids guanidinylation side reaction).[5] |
| DIC/HOBt | Variable | Variable | Cost-effective, but generally slower and with a higher risk of racemization compared to onium salts. |
Note: Purity and yield are based on studies of model peptides and may not be directly transferable to all sequences.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Lys-Ala Dipeptide (Fmoc/tBu Strategy)
This protocol outlines the synthesis of H-Lys(Boc)-Ala-OH on a Wang resin.
-
Resin Preparation:
-
Swell Wang resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Alanine):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Second Amino Acid Coupling (Lysine):
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated lysine solution to the deprotected alanine (B10760859) on the resin and agitate for 2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the Fmoc group from the N-terminal lysine.
-
Protocol 2: Cleavage of the Dipeptide from the Resin
-
Resin Preparation:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
Visualizations
References
Preventing lysinoalanine formation during protein hydrolysis
<_ _= "The user wants a technical support center about preventing lysinoalanine (LAL) formation. I need to structure this as a series of FAQs and troubleshooting guides in a Q&A format. The content should be technical, aimed at researchers. I must include tables for quantitative data, detailed experimental protocols, and Graphviz diagrams with specific styling.
Plan:
-
FAQs Section:
-
Q1: What is lysinoalanine (LAL) and why is it a concern in protein hydrolysis? (Cite nutritional reduction, potential toxicity).
-
Q2: What is the chemical mechanism of LAL formation? (Explain the two-step process: β-elimination to form dehydroalanine (B155165) (DHA), then nucleophilic attack by lysine).
-
Q3: Which amino acids are the precursors for LAL? (Serine, cysteine, O-phosphorylserine, O-glycosylserine for the DHA intermediate, and lysine (B10760008) for the nucleophilic attack).
-
-
Troubleshooting Guide: Alkaline Hydrolysis:
-
Q4: My protein hydrolysate shows high LAL levels after alkaline treatment. What are the primary contributing factors? (High pH, high temperature, long duration).
-
Q5: How can I minimize LAL formation if alkaline conditions are required for my experiment (e.g., for protein solubilization)? (Lower temperature, reduce time, use lowest effective pH, add inhibitors).
-
Q6: Are there any chemical additives that can suppress LAL formation during alkaline hydrolysis? (Yes, sulfhydryl compounds like cysteine and glutathione (B108866), sodium sulfite, certain organic acids).
-
-
Troubleshooting Guide: Enzymatic Hydrolysis:
-
Q7: Can LAL form during enzymatic hydrolysis, which is typically performed under milder conditions? (Generally much lower risk, but can occur if harsh pre-treatments are used or if hydrolysis is prolonged at elevated temperatures and non-optimal pH).
-
Q8: How does the degree of enzymatic hydrolysis affect LAL formation? (Higher degrees of hydrolysis can decrease LAL formation, possibly by favoring intramolecular over intermolecular cross-linking and making precursors less available).
-
-
Data Presentation (Tables):
-
Table 1: Effect of pH and Temperature on LAL Formation. I will synthesize data from the search results (e.g., from the egg white and soy protein studies) to show the trend of increasing LAL with higher pH and temperature.
-
Table 2: Efficacy of LAL Inhibitors during Alkaline Treatment. I will summarize data on the reduction of LAL in the presence of additives like cysteine.
-
-
Experimental Protocols:
-
Protocol 1: Controlled Alkaline Hydrolysis with Cysteine Addition to Minimize LAL. This will be a step-by-step guide based on the principles identified in the search results.
-
Protocol 2: Quantification of LAL using Acid Hydrolysis and Chromatography. A general protocol outlining the standard method for measuring LAL levels post-experiment.
-
-
Mandatory Visualizations (Graphviz):
-
Diagram 1: Chemical Pathway of LAL Formation. A DOT script illustrating the two-step mechanism (β-elimination and nucleophilic addition).
-
Diagram 2: Experimental Workflow for Minimizing LAL. A flowchart showing the process from protein selection to analysis, with decision points.
-
Diagram 3: Decision Logic for Hydrolysis Method. A diagram to help researchers choose between alkaline and enzymatic hydrolysis based on their goals and constraints.
-
For all diagrams, I will strictly adhere to the specified color palette and contrast rules. fontcolor must be explicitly set for every node with text.
-
-
Citations: I will go through the generated content and add citations [cite:X] to every sentence that relies on the search results. I have a good set of sources covering mechanisms, influencing factors, and inhibition strategies.
This comprehensive plan covers all the user's core requirements. I will now proceed to write the content. "Welcome to the Technical Support Center for Protein Hydrolysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the formation of the unnatural amino acid cross-link, lysinoalanine (LAL), during experimental protein hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is lysinoalanine (LAL) and why is it a concern in protein hydrolysis?
Lysinoalanine (LAL) is an unnatural amino acid formed by the cross-linking of a lysine residue with a dehydroalanine residue.[1] Dehydroalanine is typically formed from the degradation of cysteine or serine residues under specific conditions.[1][2] The formation of LAL is a significant concern for several reasons:
-
Reduced Nutritional Value : It leads to the destruction of essential amino acids, primarily lysine, and can decrease overall protein digestibility by making the protein chain less accessible to proteolytic enzymes.[1][2][3]
-
Potential Biological Effects : Studies in rodents have shown that protein-bound LAL can cause enlargement of kidney cell nuclei (nephrocytomegaly).[1] While the effects on humans are not fully understood, minimizing its formation is a key safety and quality consideration in both food processing and the development of protein-based therapeutics.
-
Altered Protein Structure : The formation of these cross-links alters the protein's structure, which can impact its functional properties, solubility, and behavior in downstream applications.
Q2: What is the primary chemical mechanism of LAL formation?
LAL formation is generally understood to be a two-step process, particularly favored by alkaline pH and high temperatures.[1][2][4]
-
β-Elimination Reaction : The process begins with a hydroxide (B78521) ion (OH⁻) catalyzing the elimination of a side chain from a precursor amino acid. Precursors include cysteine (eliminating H₂S), serine (eliminating H₂O), and their phosphorylated or glycosylated forms.[2][3][4] This reaction results in the formation of a highly reactive intermediate called dehydroalanine (DHA).[1][4]
-
Nucleophilic Addition : The ε-amino group (ε-NH₂) of a lysine residue's side chain then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate.[1][2][3] This addition reaction forms a stable covalent cross-link, creating the lysinoalanine residue.
Q3: Which amino acids are the primary precursors for LAL formation?
The formation of LAL directly involves two types of amino acid residues within the protein chain:
-
Dehydroalanine (DHA) Precursors : These are amino acids that can undergo a β-elimination reaction to form the DHA intermediate. The most common precursors are cysteine , cystine , and serine .[2][5] O-phosphorylated or O-glycosylated serine residues are also susceptible.[2][3] Cysteine is often noted as being the most sensitive to alkaline conditions, contributing significantly to LAL formation.[6]
-
Nucleophilic Attacker : The essential amino acid lysine provides the ε-amino group that reacts with the DHA intermediate to complete the cross-link.[1][2]
Troubleshooting Guides
Alkaline Hydrolysis
Q4: My protein hydrolysate shows high LAL levels after alkaline treatment. What are the primary contributing factors?
High LAL formation during alkaline hydrolysis is almost always linked to three main factors:
-
High pH : LAL formation is highly pH-dependent, with the rate increasing significantly at pH values above 9 and often peaking around pH 12.5.[7] High concentrations of alkali (e.g., NaOH) directly catalyze the initial β-elimination step.[8]
-
High Temperature : Elevated temperatures accelerate the rates of both the β-elimination and the subsequent addition reactions.[1][5][8] The combination of high pH and high temperature is particularly favorable for LAL formation.[7]
-
Extended Duration : The longer the protein is exposed to harsh alkaline and thermal conditions, the more LAL will be formed, until the precursors are depleted.[1][2]
Q5: How can I minimize LAL formation if alkaline conditions are required for my experiment (e.g., for protein solubilization)?
When alkaline conditions are unavoidable, you can implement the following strategies:
-
Optimize pH : Use the lowest pH that still achieves your experimental goal (e.g., solubilization). Even a small reduction in pH can significantly decrease LAL levels.
-
Control Temperature : Conduct the hydrolysis at the lowest effective temperature. For example, processing at 40°C will generate substantially less LAL than processing at 80°C under the same alkaline conditions.[8]
-
Limit Treatment Time : Reduce the incubation time to the minimum required. Monitor your reaction to find the optimal balance between desired hydrolysis and minimal LAL formation.
-
Consider Acylation : Acylating the ε-amino groups of lysine residues can block them from reacting with dehydroalanine, which effectively minimizes LAL formation.[1][3][7]
Q6: Are there any chemical additives that can suppress LAL formation during alkaline hydrolysis?
Yes, certain compounds can be added to the reaction mixture to inhibit LAL formation. These additives typically work by competing with lysine for the dehydroalanine intermediate.
-
Sulfhydryl (Thiol) Compounds : Additives like L-cysteine, N-acetyl-cysteine, and reduced glutathione are highly effective.[1][3] Their sulfhydryl groups are more potent nucleophiles than lysine's amino group and will react preferentially with dehydroalanine, forming lanthionine (B1674491) or other derivatives instead of LAL.[3]
-
Sodium Sulfite : This compound can also effectively reduce LAL formation.[3][4]
-
Other Additives : Some studies have noted that certain organic acids (ascorbic, citric), glucose, and copper salts can also suppress LAL production.[3][4][7]
Enzymatic Hydrolysis
Q7: Can LAL form during enzymatic hydrolysis, which is typically performed under milder conditions?
While enzymatic hydrolysis is generally much safer regarding LAL formation due to its use of neutral or near-neutral pH and moderate temperatures, LAL is not entirely impossible. The risk is low but can be introduced if:
-
A harsh alkaline or heat pre-treatment is used to denature or solubilize the protein before the enzymatic digestion step.
-
The enzymatic hydrolysis itself is performed under non-optimal conditions, such as a slightly elevated pH or temperature for a prolonged duration, which could still promote the initial β-elimination reaction, albeit slowly.
Q8: How does the degree of enzymatic hydrolysis affect LAL formation?
Increasing the degree of protein hydrolysis with enzymes can actually help decrease the amount of LAL formed.[9] Studies on protein hydrolysates have shown that as the protein is broken down into smaller peptides, the LAL content tends to decrease compared to the intact protein subjected to the same alkali treatment.[9] This suggests that LAL formation favors intramolecular cross-linking within a single polypeptide chain. As the chain is cleaved by proteases, the opportunities for this cross-linking are reduced.[9]
Data Summary
Table 1: Influence of pH and Temperature on LAL Formation in Proteins
| Protein Source | Treatment Conditions | LAL Concentration (mg/kg protein) | Reference |
| Egg White | 0.2 N NaOH, 4 h, 25°C | 430.80 | [10] |
| Egg White | 0.2 N NaOH, 4 h, 85°C | 1985.67 | [10] |
| Soy Protein | pH 8, 80°C, 1 h | ~100 | Synthesized from[7] |
| Soy Protein | pH 12, 80°C, 1 h | >3000 | Synthesized from[7] |
| Ribonuclease A | 0.2 N NaOH, 40°C, 4 h | ~3.3 residues/mol | [8] |
| Ribonuclease A | 0.2 N NaOH, 80°C, 4 h | ~5.5 residues/mol | [8] |
Note: Data is compiled from different studies and should be used for trend comparison.
Table 2: Efficacy of Chemical Additives in Suppressing LAL Formation
| Protein | Alkaline Treatment | Additive | Result | Reference |
| Casein & Soy Protein | Alkaline Processing | Mercaptoamino acids (e.g., Cysteine, Glutathione) | Nearly eliminated LAL formation | [3] |
| Soy Protein | pH 8-14, 25-95°C | L-Cysteine | Suppressed LAL production | [3][7] |
| Soy Protein | pH 8-14, 25-95°C | Acylation of protein | Minimized LAL formation | [3][7] |
Experimental Protocols
Protocol 1: Controlled Alkaline Hydrolysis with Cysteine Addition
This protocol describes a method for hydrolyzing a protein sample under alkaline conditions while minimizing LAL formation through the addition of L-cysteine.
-
Protein Preparation : Dissolve the target protein in deionized water to a known concentration (e.g., 10 mg/mL).
-
Additive Preparation : Prepare a stock solution of L-cysteine (e.g., 1 M in deionized water).
-
Reaction Setup :
-
In a temperature-controlled reaction vessel, add the protein solution.
-
Add L-cysteine from the stock solution to a final concentration of 10-20 mM.[3]
-
Begin stirring the solution.
-
-
pH Adjustment : Slowly add NaOH (e.g., 1 N) to the solution while monitoring with a calibrated pH meter until the target pH (e.g., pH 10) is reached. Use the lowest pH necessary for the experimental goal.
-
Incubation :
-
Maintain the reaction at a controlled, low temperature (e.g., 40-50°C) for the minimum time required for hydrolysis (e.g., 1-4 hours).[8]
-
Keep the solution well-mixed throughout the incubation.
-
-
Neutralization : Stop the reaction by neutralizing the solution with an acid, such as hydrochloric acid (HCl), to pH 7.0.
-
Sample Preparation for Analysis : Prepare an aliquot of the hydrolysate for LAL quantification (see Protocol 2).
Protocol 2: General Protocol for LAL Quantification
This protocol outlines the standard acid hydrolysis step required to prepare a protein sample for chromatographic analysis of LAL.
-
Sample Preparation : Place a precisely weighed amount of the dried protein hydrolysate (from Protocol 1 or other experiments) into a hydrolysis tube.
-
Acid Hydrolysis :
-
Add 6 N HCl to the sample.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation.
-
Heat the sample at 110°C for 24 hours to completely break down all peptide bonds.[11]
-
Note: LAL is stable to acid hydrolysis, but some other amino acids like serine and threonine will partially degrade.[3][12]
-
-
Drying : After hydrolysis, remove the HCl by evaporation under vacuum.
-
Reconstitution : Re-dissolve the dried amino acid mixture in a buffer appropriate for the analytical instrument (e.g., a pH 2.2 sodium citrate (B86180) buffer for ion-exchange chromatography).
-
Analysis : Analyze the sample using a suitable method such as ion-exchange chromatography (amino acid analyzer) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the LAL peak relative to known standards.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of LAL formation via β-elimination and nucleophilic addition.
Caption: Decision workflow for minimizing LAL during protein hydrolysis experiments.
Caption: Logic diagram for selecting an appropriate protein hydrolysis method.
References
- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes of amino acid composition and lysinoalanine formation in alkali-pickled duck eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. [The effect of enzymatic modification on lysinoalanine formation in field-bean protein isolate and beta-casein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of hydrolysis time on amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
Technical Support Center: Optimizing pH for Lysine-Alanine Copolypeptide Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysine-alanine copolypeptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to optimizing pH for the stability of these copolypeptides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for lysine-alanine copolypeptides that are influenced by pH?
A1: The stability of lysine-alanine copolypeptides is significantly affected by pH due to several degradation pathways. The most common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone is a major degradation route. This reaction is catalyzed by both acidic and basic conditions. The peptide bonds adjacent to lysine (B10760008) and alanine (B10760859) residues can be susceptible to hydrolysis, leading to fragmentation of the copolypeptide.[1]
-
Deamidation: While less common for lysine and alanine, if other amino acids like asparagine or glutamine are present in the copolypeptide sequence, they can undergo deamidation, a reaction that is highly pH-dependent, particularly in neutral to basic conditions.
-
Oxidation: Lysine residues are not highly susceptible to oxidation, but if the formulation contains other sensitive amino acids or impurities, oxidative degradation can occur, and the rate of oxidation can be influenced by pH.[1]
-
Aggregation: The solubility and physical stability of lysine-alanine copolypeptides are highly dependent on pH. At or near the isoelectric point (pI) of the copolypeptide, its net charge is minimal, which can lead to aggregation and precipitation.[1]
Q2: How does the ratio of lysine to alanine in the copolypeptide affect its pH stability?
A2: The ratio of lysine to alanine plays a crucial role in the pH-dependent stability of the copolypeptide. Lysine is a basic amino acid with a positively charged side chain at physiological pH, while alanine is a neutral, nonpolar amino acid.
-
Higher Lysine Content: A higher lysine content will result in a higher isoelectric point (pI). This means the copolypeptide will be more soluble and stable in acidic to neutral solutions where the lysine residues are protonated and carry a positive charge, leading to electrostatic repulsion between polymer chains. However, at high pH, the lysine side chains will be deprotonated, reducing solubility and potentially leading to aggregation.
-
Higher Alanine Content: A higher proportion of alanine will increase the hydrophobicity of the copolypeptide. While this may not directly influence the rate of hydrolysis as much as pH, it can impact solubility and aggregation behavior. Copolypeptides with a high alanine content may be more prone to aggregation, especially near their pI.
Q3: What is the optimal pH range for the storage and handling of lysine-alanine copolypeptide solutions?
A3: The optimal pH for storage and handling is one that minimizes both chemical degradation (hydrolysis) and physical instability (aggregation). For most peptides, a slightly acidic pH range of 5-6 is often recommended for optimal stability.[2] However, the ideal pH for a specific lysine-alanine copolypeptide will depend on its amino acid sequence and ratio. It is crucial to determine the isoelectric point (pI) of your specific copolypeptide and formulate your solution at a pH at least 2 units away from the pI to ensure sufficient electrostatic repulsion and prevent aggregation.[1] A forced degradation study is the most reliable way to determine the optimal pH for your specific copolypeptide.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected peaks appear in the HPLC chromatogram after incubation at a specific pH. | Chemical degradation of the copolypeptide (e.g., hydrolysis). | * Confirm the identity of the new peaks using mass spectrometry (MS) to understand the degradation pathway. * Adjust the pH of your solution to a range where degradation is minimized. For hydrolysis, this is often in the slightly acidic range. * Consider storing the copolypeptide in a lyophilized state and reconstituting it just before use. |
| The copolypeptide solution becomes cloudy or forms a precipitate. | Aggregation or precipitation of the copolypeptide, likely due to the pH being close to its isoelectric point (pI). | * Determine the pI of your copolypeptide. * Adjust the pH of the solution to be at least 2 units above or below the pI.[1] * Consider the use of stabilizing excipients, such as sugars or polyols, if pH adjustment is not feasible for your application. |
| Loss of secondary structure (e.g., alpha-helix) as observed by Circular Dichroism (CD). | pH-induced conformational changes. The protonation state of lysine side chains can significantly impact helical stability. | * Perform a pH titration and monitor the secondary structure by CD to identify the pH range where the desired conformation is stable. * Be aware that at high pH (around 11), deprotonation of lysine residues can disrupt helical structures.[3] |
| Difficulty in dissolving the lyophilized copolypeptide. | The pH of the solvent is not optimal for solubility. | * For copolypeptides with a high lysine content, use a slightly acidic solvent (e.g., water with a small amount of acetic acid) to ensure the lysine residues are protonated. * For copolypeptides with high alanine content, a small amount of organic co-solvent may be necessary if solubility in aqueous solutions is poor. |
| Inconsistent results between experimental repeats. | Instability of the copolypeptide in the experimental buffer over the duration of the experiment. | * Perform a time-course stability study of the copolypeptide in your experimental buffer at the intended temperature. * If instability is observed, consider preparing fresh solutions for each experiment or identify a more suitable buffer system. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a hypothetical lysine-alanine copolypeptide at different pH values after incubation at 40°C for 7 days. The data is presented as the percentage of the intact copolypeptide remaining, as would be determined by a stability-indicating HPLC method.
| pH | % Intact Copolypeptide Remaining | Observations |
| 2.0 | 85% | Significant hydrolysis observed. |
| 4.0 | 95% | Minimal degradation. |
| 6.0 | 98% | Highest stability. |
| 7.4 | 92% | Moderate degradation. |
| 9.0 | 78% | Significant degradation, likely due to base-catalyzed hydrolysis. |
| 11.0 | 65% | Severe degradation and potential for aggregation due to deprotonation of lysine. |
Note: This data is for illustrative purposes only. The actual stability of a specific lysine-alanine copolypeptide will depend on its exact sequence, molecular weight, and formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of Lysine-Alanine Copolypeptide under pH Stress
Objective: To determine the stability of a lysine-alanine copolypeptide across a range of pH values.
Materials:
-
Lysine-alanine copolypeptide (lyophilized powder)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Borate (B1201080) buffer, pH 9.0
-
Water for injection (WFI) or HPLC-grade water
-
HPLC system with a C18 column
-
pH meter
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the lysine-alanine copolypeptide at a concentration of 1 mg/mL in WFI.
-
pH Adjustment:
-
For acidic stress, add 0.1 M HCl to a portion of the stock solution to achieve a final pH of 2.0.
-
For basic stress, add 0.1 M NaOH to a portion of the stock solution to achieve a final pH of 11.0.
-
Prepare solutions in the respective buffers (citrate pH 4.0, PBS pH 7.4, borate pH 9.0) by diluting the stock solution.
-
Prepare a control sample in WFI (or a suitable neutral buffer like pH 6.0).
-
-
Incubation: Incubate all samples at 40°C.
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 24, 48, 72 hours, and 7 days).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to a pH of approximately 6-7 to stop further degradation.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating reverse-phase HPLC method.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the intact copolypeptide from its degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 214 nm.
-
-
Data Analysis: Quantify the peak area of the intact copolypeptide at each time point and express it as a percentage of the initial peak area (time 0).
Visualizations
Caption: Workflow for pH stability testing of lysine-alanine copolypeptides.
Caption: pH-dependent degradation pathways of lysine-alanine copolypeptides.
References
Technical Support Center: Troubleshooting Endotoxin Contamination in Poly-Lysine Resins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving endotoxin (B1171834) contamination issues when using poly-lysine resins for purification.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in biopharmaceutical development?
A1: Endotoxins are lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[1] They are a major concern in biopharmaceutical development because even minute amounts can trigger severe immune responses in humans, including fever, inflammation, and septic shock.[2][3] Therefore, their removal from therapeutic proteins, especially those intended for injection, is a critical step in ensuring product safety and efficacy.[4]
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
A2: Endotoxin contamination can arise from several sources within the laboratory environment. Key sources include:
-
Water: Water purification systems, storage containers, and associated tubing can harbor Gram-negative bacteria.[5]
-
Reagents and Media: Raw materials, cell culture media, sera, and buffers can be contaminated with endotoxins.[6]
-
Equipment and Consumables: Glassware, plasticware, and chromatography equipment, if not properly depyrogenated, can introduce endotoxins.[7]
-
Personnel: Laboratory personnel can be a source of contamination through improper handling techniques.[8]
Q3: How do poly-lysine resins work to remove endotoxins?
A3: Poly-lysine resins are a type of affinity chromatography media.[9] The positively charged poly-lysine ligands immobilized on the resin beads bind to the negatively charged phosphate (B84403) groups of the lipid A portion of endotoxins through ionic interactions.[7][10] This allows for the selective capture of endotoxins while the target protein flows through the column, assuming the protein does not have a strong negative charge at the operating pH.[11]
Q4: What are the acceptable endotoxin limits for research and clinical applications?
A4: Acceptable endotoxin limits vary depending on the intended application and route of administration. For parenteral drugs administered intravenously or intramuscularly, the limit is generally 5 Endotoxin Units (EU) per kilogram of body weight per hour. For intrathecal administration, the limit is much stricter at 0.2 EU/kg/hr.[3] For preclinical research in animal models, endotoxin limits are often derived from the human dose and should be kept as low as possible to avoid interference with experimental results.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using poly-lysine resins for endotoxin removal.
Issue 1: High Endotoxin Levels in the Flow-Through/Purified Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Exceeded Resin Binding Capacity | - Verify the endotoxin load: Quantify the endotoxin concentration in your starting material using a Limulus Amebocyte Lysate (LAL) assay.[14]- Calculate the required resin volume: Ensure the total amount of endotoxin in your sample does not exceed the binding capacity of your resin volume. Poly-lysine resins can have a high binding capacity, for instance, up to 2,000,000 EU/mL of resin.[7][15]- Increase resin volume or perform multiple passes: If the endotoxin load is too high, use a larger column or pass the sample through the same column multiple times after regeneration.[16] |
| Improper Buffer Conditions | - Check pH and ionic strength: Endotoxin binding to poly-lysine is most effective at neutral pH (6.0-8.0) and low to moderate ionic strength (e.g., 0.1-0.2 M NaCl).[11][16] High salt concentrations can disrupt the ionic interactions necessary for binding.[17]- Buffer composition: Phosphate buffers can sometimes interfere with endotoxin binding to certain resins. Consider using a Tris-based buffer.[17] |
| Endotoxin Complexed with Target Protein | - Use dissociating agents: In some cases, endotoxins can form strong complexes with the target protein. The addition of non-ionic detergents (e.g., Triton X-100) or arginine to the sample buffer can help dissociate these complexes, making the endotoxin available for binding to the resin.[5] |
| Column Channeling | - Proper column packing: Ensure the resin bed is packed uniformly to prevent channeling, which would allow the sample to bypass the resin. |
| Contamination Post-Purification | - Use endotoxin-free materials: All collection tubes, buffers, and other materials used after the poly-lysine column must be depyrogenated to prevent re-contamination.[18] |
Issue 2: Low Protein Recovery
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Binding of Protein to Resin | - Increase ionic strength: If your protein is binding to the resin, a modest increase in the salt concentration (e.g., up to 0.4 M NaCl) in your sample and equilibration buffers can help reduce non-specific ionic interactions without significantly impacting endotoxin binding.[16]- Adjust pH: Modify the buffer pH to be further away from the isoelectric point (pI) of your protein to reduce ionic interactions with the positively charged resin. |
| Protein Aggregation | - Optimize buffer conditions: Ensure the buffer composition and pH are optimal for your protein's stability to prevent aggregation. Aggregates can be lost during the chromatography process. |
Issue 3: Decreased Resin Performance Over Time
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Regeneration | - Follow the recommended regeneration protocol: Ensure complete removal of bound endotoxins and any precipitated proteins. A typical regeneration involves washing with a high concentration of NaOH (e.g., 0.2 N NaOH), followed by a high salt wash (e.g., 2 M NaCl), and re-equilibration with endotoxin-free buffer.[10][16]- Increase contact time with regeneration solution: For heavily contaminated resins, increasing the incubation time with the NaOH solution can improve cleaning efficiency.[10] |
| Resin Fouling | - Pre-clarify sample: Filter or centrifuge your sample before loading it onto the column to remove any particulate matter that could clog the resin. |
| Loss of Poly-lysine Ligand | - Avoid harsh conditions: While regeneration with NaOH is necessary, prolonged exposure to very harsh chemical conditions can lead to the degradation of the ligand over many cycles. Adhere to the manufacturer's recommendations for the number of regeneration cycles. |
Quantitative Data Summary
Table 1: Performance Characteristics of a Commercial Poly(ε-lysine) Endotoxin Removal Resin
| Parameter | Value | Reference |
| Endotoxin Binding Capacity | Up to 2,000,000 EU/mL | [7][15] |
| Endotoxin Removal Efficiency | ≥99% | [7][9] |
| Protein Recovery | ≥85% | [9][15] |
| Regeneration Cycles | Up to 10 times with no significant loss in performance | [15] |
Table 2: Comparison of Endotoxin Removal Methods
| Method | Efficiency | Specificity | Cost | Key Limitations |
| Poly-Lysine Affinity Chromatography | High | High | High | Can be expensive; potential for non-specific binding of acidic proteins.[5][11] |
| Anion-Exchange Chromatography | High | Medium | Medium | Sensitive to pH and salt conditions; may bind acidic target proteins.[5] |
| Ultrafiltration | Moderate | Low | Low | Ineffective for small endotoxin aggregates or when endotoxin is bound to the target protein.[5][19] |
| Phase Separation (e.g., Triton X-114) | Moderate | Low | Low | May leave residual detergent in the sample.[5] |
| Adsorption (e.g., Activated Carbon) | High | Medium | Medium | Can non-selectively bind the target protein, leading to product loss.[5] |
Experimental Protocols
Protocol 1: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Chromogenic Assay
This protocol provides a general outline for a quantitative chromogenic LAL assay. Always refer to the specific manufacturer's instructions for your LAL kit.
Materials:
-
LAL reagent kit (containing LAL, chromogenic substrate, and Control Standard Endotoxin - CSE)
-
LAL Reagent Water (LRW) or other endotoxin-free water
-
Depyrogenated glass test tubes or a 96-well microplate
-
Incubating microplate reader or heating block set to 37°C ± 1°C
-
Vortex mixer
-
Endotoxin-free pipette tips
Procedure:
-
Preparation:
-
Reconstitute the CSE and LAL reagent according to the manufacturer's instructions. Do not vortex the LAL reagent.[18]
-
Prepare a standard curve by creating a series of serial dilutions of the CSE in LRW. A typical range might be 50 EU/mL down to 0.005 EU/mL.[20]
-
Prepare dilutions of your in-process samples to be tested using LRW.
-
-
Assay:
-
Add a specific volume (e.g., 50 µL) of each standard, sample, and a negative control (LRW) to separate wells of the microplate or tubes.
-
Add an equal volume of the reconstituted LAL reagent to each well/tube.
-
Gently mix the contents.
-
Incubate the plate/tubes at 37°C for the time specified by the kit manufacturer (e.g., 10 minutes).
-
Add the chromogenic substrate to each well/tube and continue to incubate at 37°C.
-
-
Reading and Analysis:
-
The reaction is stopped, often by the addition of an acid solution, after a specified time.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[21]
-
Generate a standard curve by plotting the absorbance values of the standards against their corresponding endotoxin concentrations.
-
Determine the endotoxin concentration of your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Endotoxin Removal from a Protein Sample using Poly-lysine Resin in a Spin Column Format
This protocol is based on a batch-wise method using a pre-packed spin column for rapid endotoxin removal.
Materials:
-
Poly-lysine endotoxin removal spin column
-
Endotoxin-free collection tubes
-
Regeneration solution: 0.2 N NaOH (endotoxin-free)
-
Wash solution: 2 M NaCl (endotoxin-free)
-
Equilibration buffer (e.g., endotoxin-free PBS or Tris buffer, pH 7.2-7.4)
-
Benchtop microcentrifuge
Procedure:
-
Resin Preparation (First Use or Regeneration):
-
Place the spin column in a collection tube and centrifuge at 500 x g for 1 minute to remove the storage solution.[7]
-
Add 1-2 column volumes of 0.2 N NaOH to the resin and incubate for 1-2 hours at room temperature with gentle end-over-end mixing.[7]
-
Centrifuge at 500 x g for 1 minute and discard the supernatant.
-
Wash the resin by adding 2 column volumes of 2 M NaCl, vortexing briefly, centrifuging, and discarding the supernatant.[7]
-
Wash the resin three times with 2 column volumes of endotoxin-free water.
-
Equilibrate the resin by washing three times with 2 column volumes of endotoxin-free equilibration buffer.[7]
-
-
Sample Loading and Incubation:
-
Add your protein sample to the equilibrated resin in the spin column.
-
Incubate for 1 hour at room temperature with gentle end-over-end mixing.[7]
-
-
Protein Elution:
-
Place the spin column in a new, sterile, endotoxin-free collection tube.
-
Centrifuge at 500 x g for 1 minute to collect the purified protein sample.[7]
-
-
Post-Treatment:
-
The collected flow-through is your protein sample with reduced endotoxin levels.
-
Test the endotoxin level of the purified sample using an LAL assay to confirm removal efficiency.
-
The resin can be regenerated for future use as described in step 1.
-
Visualizations
Caption: Troubleshooting workflow for high endotoxin levels in the purified product.
Caption: Experimental workflow for endotoxin removal using poly-lysine resin.
Caption: Simplified TLR4 signaling pathway activated by endotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Cost Comparison of Endotoxin Removal Methods in Protein Purification [synapse.patsnap.com]
- 3. How to Calculate Endotoxin Limits [basciences.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Thermo Scientific Introduces Pierce High Capacity Endotoxin Removal Resin | Technology Networks [technologynetworks.com]
- 7. teknovas.com [teknovas.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Removing Endotoxins Using a Spin-Column Format | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Removal of endotoxins by affinity sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Removing Endotoxins Using a Spin-Column Format | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 19. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 20. mdpi.com [mdpi.com]
- 21. bmglabtech.com [bmglabtech.com]
Technical Support Center: Chromatographic Resolution of Amino Acids
Welcome to the technical support center for chromatographic analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when separating lysine (B10760008) and alanine (B10760859).
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific problems related to the chromatographic resolution of lysine and alanine in a question-and-answer format.
Q1: My lysine and alanine peaks are co-eluting or showing very poor resolution in reversed-phase HPLC. What are the primary factors to investigate?
A1: Co-elution of lysine and alanine in reversed-phase HPLC is a common challenge due to their polar nature and similar structures. The primary factors to investigate are the mobile phase composition (especially pH), column chemistry, and the potential need for chemical derivatization. Poor resolution can often be traced back to inappropriate mobile phase pH, which affects the ionization state of the amino acids, or a column that isn't providing sufficient retention for these polar compounds.[1][2][3]
A logical troubleshooting workflow can be visualized as follows:
References
Technical Support Center: L-Lysine Hydrochloride Solutions for Injection
Welcome to the Technical Support Center for L-Lysine Hydrochloride solutions for injection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues encountered during experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of L-Lysine Hydrochloride in aqueous solutions for injection?
A1: The main degradation product of L-Lysine Hydrochloride in solution, particularly under thermal stress, is lysine (B10760008) lactam.[1][2][3] This occurs through an intramolecular cyclization reaction involving the dehydration of lysine.
Q2: What are the key factors that influence the degradation of L-Lysine Hydrochloride?
A2: Several factors can accelerate the degradation of L-Lysine Hydrochloride:
-
Temperature: Elevated temperatures significantly increase the rate of degradation to lysine lactam.[1][2]
-
pH: L-Lysine is more unstable in alkaline and weakly acidic conditions.[2] Specifically, for solutions with a pH between 10.0 and 10.6, the degradation rate increases as the pH decreases.[1][2]
-
Moisture: The presence of water is necessary for the degradation reaction to occur.[2]
Q3: What are the potential consequences of L-Lysine degradation in my experiments or product?
A3: The degradation of L-Lysine can have significant impacts:
-
Analytical Interference: Degradation products like lysine lactam will appear as separate peaks in analytical methods such as HPLC, which can interfere with the quantification of the parent compound.[2]
-
Biological Activity: In cell culture applications, high concentrations of L-Lysine and its degradation products may induce apoptosis and alter mitochondrial membrane potential.[2] The degradation products themselves may have unintended biological effects, confounding experimental results.[2]
Q4: How can I minimize the degradation of L-Lysine Hydrochloride in my solutions?
A4: To minimize degradation, consider the following best practices:
-
Storage: Store L-Lysine Hydrochloride powder in a cool, dry place. For solutions, sterile filtration and storage at recommended temperatures are crucial.[2] Extrapolation data suggests that lysine hydrochloride solutions for injection can be stable for up to two years at room temperature under appropriate conditions.[1][3]
-
pH Control: Maintain the pH of the solution within a stable range. For injection solutions, a pH between 10.0 and 10.6 is typical.[2]
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications. If stock solutions are necessary, store them at appropriate temperatures (e.g., 4°C or -20°C) for a limited time.[2]
-
Inert Atmosphere: For long-term storage, consider sealing solutions under an inert gas like nitrogen to prevent potential oxidative degradation.[2]
Q5: Is it safe to autoclave L-Lysine Hydrochloride solutions?
A5: Autoclaving is generally not recommended as the high temperatures can lead to significant degradation.[4] Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Problem: You are analyzing an L-Lysine Hydrochloride sample via HPLC and observe unexpected peaks that are not present in your standard.
-
Possible Cause: This is a common indication of L-Lysine degradation, with the primary suspect being lysine lactam.[1][2]
-
Troubleshooting Steps:
-
Confirm Peak Identity: If a lysine lactam standard is available, run it to confirm if the retention time matches the unexpected peak.
-
Stress Testing: Perform forced degradation studies (e.g., heat, acid/base exposure) on a known pure sample of L-Lysine Hydrochloride. An increase in the area of the unknown peak will help confirm it as a degradation product.[2]
-
Solution: If degradation is confirmed, prepare fresh solutions for your experiments. Optimize storage conditions (e.g., lower temperature, adjusted pH) to enhance stability.[2]
-
Issue 2: Inconsistent Results in Cell Culture Experiments
-
Problem: You are using L-Lysine Hydrochloride in your cell culture medium and observe inconsistent cell viability, altered morphology, or unexpected changes in signaling pathways.
-
Possible Cause: The degradation of L-Lysine in the medium could be contributing to these inconsistencies.
-
Troubleshooting Steps:
-
Check Media Freshness: Determine the age of the cell culture medium containing L-Lysine. Was the L-Lysine added from a freshly prepared stock solution?[2]
-
Analyze L-Lysine Stock: If possible, analyze your L-Lysine stock solution by HPLC to check for the presence of degradation products.[2]
-
Run Control Experiments: Culture cells in a medium prepared with a freshly opened container of L-Lysine Hydrochloride and compare the results to cells grown in the older medium.[2]
-
Solution: Always use freshly prepared media or media that has been stored properly for a limited time. Prepare L-Lysine stock solutions in a suitable buffer at a stable pH and store them at -20°C in small aliquots to minimize freeze-thaw cycles.[2]
-
Data Presentation
Table 1: Kinetic Data for L-Lysine Degradation and Lysine Lactam Generation at pH 10.3
| Temperature (°C) | L-Lysine Degradation Rate Constant (k) (mg/ml/h) | Lysine Lactam Generation Rate Constant (k) (mg/ml/h) |
| 60 | 0.027 | 0.029 |
| 80 | 0.231 | 0.245 |
| 90 | 0.623 | 0.661 |
| 100 | 1.585 | 1.682 |
Data sourced from a degradation kinetic study. The degradation and generation were found to follow zero-order kinetics.[1][5]
Experimental Protocols
Protocol 1: Preparation of L-Lysine Hydrochloride Solution for Injection (83.5 mg/ml)
-
Objective: To prepare a sterile L-Lysine Hydrochloride solution for injection.
-
Materials:
-
L-Lysine Hydrochloride
-
Water for Injection
-
Activated Carbon
-
Sodium Hydroxide (B78521) solution
-
0.45 µm membrane filter
-
0.22 µm membrane filter
-
-
Procedure:
-
Accurately weigh the required amount of L-Lysine and dissolve it in 60% of the total volume of water for injection.
-
Add 0.1% (w/v) activated carbon to the solution and stir at room temperature for 15 minutes.
-
Filter the solution through a 0.45 µm membrane to remove the activated carbon.
-
Adjust the pH of the solution to 10.3 with a sodium hydroxide solution.
-
Add water for injection to reach the final volume.
-
Filter the solution through a 0.22 µm membrane filter for sterilization.
-
Aseptically fill the solution into vials, seal under a nitrogen atmosphere, and autoclave at 121°C for 12 minutes (Note: Autoclaving may cause degradation and should be validated).[3]
-
Protocol 2: RP-HPLC Method for Simultaneous Determination of L-Lysine and Lysine Lactam
-
Objective: To quantify L-Lysine and its primary degradation product, lysine lactam.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare standard solutions of L-Lysine and lysine lactam of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the sample to be analyzed to an appropriate concentration with the mobile phase.
-
Injection: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentrations of L-Lysine and lysine lactam in the samples by comparing their peak areas to the calibration curve generated from the standards.[2]
-
Visualizations
References
Technical Support Center: Optimizing Phosphate Activation of Lysine to Alanine Mutant Glutaminase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with lysine (B10760008) to alanine (B10760859) mutants of glutaminase (B10826351), focusing on challenges related to phosphate (B84403) activation.
Troubleshooting Guide
This section addresses common problems encountered during the experimental process.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| GLS-M-01 | My lysine to alanine mutant glutaminase shows unexpectedly high activity in the absence of phosphate. | The specific lysine residue mutated plays a critical role in maintaining the inactive conformation of the enzyme. For instance, a K320A mutation can lock the enzyme in a conformation that mimics the phosphate-activated state.[1][2] | - Confirm the specific mutation through sequencing. - Perform a phosphate titration curve to confirm the lack of phosphate dependence. - This may be the expected behavior for your specific mutant. Compare your results with published data for the same mutation if available. |
| GLS-M-02 | My lysine to alanine mutant requires a much higher concentration of phosphate for activation compared to the wild-type enzyme. | Mutations at certain lysine residues, such as K311A, K328A, and K396A, can destabilize the phosphate-binding site or the conformational changes required for activation, thus requiring higher phosphate concentrations to achieve half-maximal activation.[1][2] | - Perform a detailed phosphate titration experiment extending to higher concentrations to accurately determine the K0.5 (the concentration of phosphate required for half-maximal activation). - Analyze the cooperativity of phosphate binding by calculating the Hill coefficient from your titration data. An increased Hill coefficient may be observed.[2] |
| GLS-M-03 | I am observing inconsistent or non-reproducible results in my glutaminase activity assays. | Inconsistent results can arise from several factors, including enzyme concentration, substrate concentration, pH, temperature, and incubation time. Coupled enzyme assays, if used, introduce additional sources of variability.[3] | - Enzyme Concentration: Ensure the glutaminase concentration is within the linear range of the assay. - Substrate (Glutamine) Concentration: Use a glutamine concentration around the Km value to reliably detect changes in enzyme activity.[3] - pH and Temperature: Empirically determine and maintain the optimal pH and temperature for your specific glutaminase mutant.[3] - Incubation Time: Monitor the reaction over time to ensure you are measuring the initial velocity. |
| GLS-M-04 | My glutaminase activity is lower than expected, even with phosphate. | Several factors could contribute to low activity, including improper protein folding or stability of the mutant, suboptimal assay conditions, or the presence of inhibitors. | - Protein Integrity: Verify the purity and concentration of your purified enzyme using SDS-PAGE and a protein concentration assay. - Assay Buffer Components: Ensure all components of your assay buffer are at the correct concentrations and pH. - Positive Control: Always run a wild-type glutaminase control in parallel to ensure the assay is performing as expected. |
Frequently Asked Questions (FAQs)
Regarding Lysine to Alanine Mutants
Q1: Why is phosphate necessary for the activation of wild-type glutaminase?
Phosphate acts as an allosteric activator for glutaminase C (GAC). It binds to the dimer-dimer interface, stabilizing the formation of the active tetrameric form of the enzyme.[4][5] This binding induces conformational changes in a flexible "activation loop," which is essential for proper substrate binding and catalysis.[4]
Q2: How does mutating a lysine to an alanine residue affect phosphate activation?
Lysine residues are often involved in post-translational modifications like acetylation. Mutating a lysine to an alanine can mimic or prevent these modifications.[1][2] Depending on the location of the lysine residue, this mutation can:
-
Decrease the requirement for phosphate: Some mutations, like K320A, can result in a constitutively active enzyme that does not require phosphate for activation.[1][2] This mutation may lock the enzyme in an active conformation.[2]
-
Increase the requirement for phosphate: Mutations in residues like K311A, K328A, and K396A can lead to a higher K0.5 for phosphate, meaning more phosphate is needed for activation.[1][2]
Q3: My K320A mutant is active without phosphate. What is the proposed mechanism?
The K320A mutation is thought to enhance the oligomerization of the glutaminase enzyme and greatly activate it even in the absence of phosphate.[2] This suggests that this specific mutation stabilizes the active conformation of the enzyme, mimicking the effect of phosphate binding.[2]
Regarding Experimental Procedures
Q4: What are the common methods to measure glutaminase activity?
There are several established methods to measure glutaminase activity:
-
Coupled Enzyme Assays: This is a widely used indirect method where the glutamate (B1630785) produced by glutaminase is used by glutamate dehydrogenase (GDH). The GDH reaction reduces NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm.[3][6]
-
Direct Spectrophotometric/Fluorometric Assays: These assays directly quantify the ammonia (B1221849) produced during the glutaminase reaction.[3][7]
-
Bioluminescent Assays: These assays are highly sensitive and involve the conversion of glutamine to glutamate, which is then used in a series of reactions that ultimately produce light.[8]
Q5: How can I determine the kinetic parameters (Km and Vmax) for my glutaminase mutant?
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), you need to measure the initial reaction velocity at various substrate (glutamine) concentrations while keeping the enzyme concentration constant. The data can then be plotted (e.g., Michaelis-Menten or Lineweaver-Burk plot) to calculate the kinetic parameters.
Quantitative Data Summary
Table 1: Phosphate Activation Parameters of Wild-Type and Lysine to Alanine Mutant Glutaminase
| Enzyme | K0.5 for Phosphate (mM) | Hill Coefficient | Reference |
| Wild-Type hGACΔ1 | 40 | >1 | [2] |
| K311A | Significantly > 40 | >2 | [2] |
| K328A | Significantly > 40 | >2 | [2] |
| K396A | Significantly > 40 | >2 | [2] |
| K320A | Near maximal activity without phosphate | N/A | [1][2] |
Note: "Significantly > 40" indicates that a much higher concentration of phosphate is required for half-maximal activation compared to the wild-type enzyme.
Experimental Protocols
Protocol 1: Glutaminase Activity Assay using a Coupled Reaction with Glutamate Dehydrogenase
This protocol is based on the principle that the glutamate produced by glutaminase is converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the glutaminase activity.[3][6]
Materials:
-
Purified wild-type or mutant glutaminase
-
Tris-HCl buffer (e.g., 30 mM, pH 8.5)
-
L-glutamine solution (stock concentration, e.g., 500 mM)
-
NAD+ solution (stock concentration, e.g., 20 mM)
-
Glutamate Dehydrogenase (GDH) (e.g., 10 units/reaction)
-
Phosphate buffer (for studying activation, various concentrations)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH. If studying phosphate activation, add the desired concentration of phosphate buffer.
-
Enzyme Incubation: Add the purified glutaminase (wild-type or mutant) to the reaction mixture. Incubate for 5-10 minutes at room temperature or 37°C to allow the enzyme to equilibrate.
-
Initiate the Reaction: Start the reaction by adding L-glutamine to the mixture.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate Activity: Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. Glutaminase activity can be calculated using the Beer-Lambert law for NADH (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Visualizations
Caption: Workflow for the coupled glutaminase activity assay.
Caption: Simplified pathway of glutaminase activation by phosphate.
References
- 1. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Glutamine/Glutamate-Glo Assay [promega.jp]
Technical Support Center: Enhancing Myoblast Attachment on Poly-Lysine Coated Plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize myoblast attachment on poly-lysine coated plates.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of coating culture plates with poly-lysine?
Poly-lysine is a synthetic, positively charged polymer that is widely used as a coating to enhance the attachment and adhesion of cells to both plasticware and glass surfaces.[1][2][3] The positively charged poly-lysine interacts with the negatively charged ions on the cell membrane, promoting electrostatic interaction and increasing the number of sites available for cell binding.[4]
Q2: Should I use Poly-L-lysine or Poly-D-lysine?
Both forms can be used as they are non-specific attachment factors.[5] However, some cells may secrete proteases that can digest Poly-L-lysine. In such cases, Poly-D-lysine is recommended as it is resistant to enzymatic degradation.[2][6]
Q3: What is the optimal molecular weight of poly-lysine to use?
The molecular weight of poly-lysine can vary. Lower molecular weight (30,000-70,000 Da) solutions are less viscous and easier to handle, while higher molecular weight (>300,000 Da) polymers offer more binding sites per molecule.[1][2] A commonly used and effective range is between 70,000 and 150,000 Da.[1][2]
Q4: Can I reuse poly-lysine coating solution?
While some protocols suggest that the coating solution can be reused a few times, it is generally recommended to use a fresh solution for each coating procedure to ensure consistency and avoid potential contamination.[7]
Q5: How long can I store poly-lysine coated plates?
Coated plates can be stored for a period of time, but it is crucial to let them dry completely in a sterile environment before storage.[8][9] For glass surfaces, it is recommended to coat them right before cell culture as the coating is less stable than on plastic.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Cell Attachment | Inadequate Coating: The entire surface may not have been covered with the poly-lysine solution. | Ensure the entire culture surface is evenly coated. Gently rock the plate to distribute the solution.[4][8] |
| Residual Poly-lysine: Leftover poly-lysine can be toxic to cells. | Thoroughly rinse the coated surface with sterile, tissue culture grade water (at least twice) after removing the poly-lysine solution.[8][10] | |
| Coating Dried Out: If the coating dries before adding cells, it can become inactivated. | Do not let the coated surface dry out completely before adding the cell suspension, unless the protocol specifies a drying step. If a drying step is included, ensure it is done in a sterile environment.[11][12] | |
| Suboptimal Cell Health: Cells that are unhealthy or have a high passage number may exhibit poor attachment. | Use cells with a low passage number and ensure they are healthy and viable before seeding. High passage numbers can lead to altered cell morphology, growth rates, and protein expression.[13][14] | |
| Incorrect Seeding Density: Too low or too high a cell density can affect attachment. | Optimize the cell seeding density for your specific myoblast cell line. A typical starting point is 5,000 cells/cm². | |
| Uneven Cell Distribution | Uneven Coating: The poly-lysine solution was not spread evenly across the surface. | Gently rock the plate in multiple directions after adding the coating solution to ensure even coverage. |
| Improper Cell Seeding: Pipetting cells directly into the center of the well can lead to higher density in the middle. | Gently add the cell suspension to the side of the well and then gently rock the plate side-to-side and forward-and-backward to evenly distribute the cells.[11] | |
| Cells Detach After Initial Attachment | Enzymatic Digestion of Coating: If using Poly-L-lysine, cells may be digesting the coating. | Switch to Poly-D-lysine, which is resistant to enzymatic degradation.[2][6] |
| Mechanical Stress: Myotube contraction can exert force on the attachment points, leading to detachment. | Ensure a strong enough initial cell adhesion by optimizing the coating protocol. | |
| Suboptimal Culture Conditions: Issues with the culture medium, such as the absence of essential attachment factors in serum-free media, can lead to detachment. | If using serum-free medium, ensure it is supplemented with necessary attachment factors. In some cases, a low percentage of serum in the initial plating medium can aid attachment. | |
| Cells are Rounded and Not Spreading | Over-trypsinization: Excessive exposure to trypsin during passaging can strip away cell surface proteins required for adhesion. | Minimize the time cells are exposed to trypsin and ensure it is completely neutralized after detachment. |
| Lack of Divalent Cations: Calcium and magnesium are crucial for cell adhesion. | Ensure your culture medium has the appropriate concentration of Ca²⁺ and Mg²⁺. If using EDTA for cell detachment, ensure it is thoroughly washed away. |
Quantitative Data Summary
Table 1: Recommended Poly-Lysine Coating Parameters
| Parameter | Recommended Range/Value | Notes |
| Polymer Type | Poly-L-lysine or Poly-D-lysine | Use Poly-D-lysine for cells that may digest Poly-L-lysine.[2][6] |
| Molecular Weight | 70,000 - 150,000 Da | A good compromise between viscosity and number of binding sites.[1][2] |
| Stock Solution | 1 mg/mL in sterile water | Can be stored at -20°C.[7] |
| Working Concentration | 0.05 - 0.1 mg/mL (50 - 100 µg/mL) | Dilute stock solution in sterile tissue culture grade water or PBS.[1][7] |
| Coating Volume | 1.0 mL / 25 cm² | Ensure the entire surface is covered.[4][8] |
| Incubation Time | 5 minutes to 2 hours at room temperature or 37°C | Optimal time may vary depending on the specific cell line and application.[1][8] |
| Rinsing | 2-3 times with sterile water or PBS | Crucial to remove residual poly-lysine which can be cytotoxic.[8][10] |
| Drying | At least 2 hours in a sterile hood | Optional, but can help in preparing plates in advance.[8] |
Table 2: Recommended Myoblast Seeding Density
| Cell Line | Recommended Seeding Density | Notes |
| C2C12 | 5,000 cells/cm² | Optimal for myotube formation.[4] |
| Human Primary Myoblasts | 10,000 - 25,000 cells/cm² | Can vary depending on the donor and experimental goals.[5] |
Experimental Protocols
Protocol 1: Poly-Lysine Coating of Culture Plates
This protocol provides a standardized method for coating tissue culture plates with poly-lysine to enhance myoblast attachment.
Materials:
-
Poly-D-lysine hydrobromide (MW 70,000-150,000)
-
Sterile, tissue culture grade water
-
Sterile phosphate-buffered saline (PBS)
-
Tissue culture plates or flasks
Procedure:
-
Prepare Stock Solution (1 mg/mL):
-
Aseptically dissolve 10 mg of poly-D-lysine in 10 mL of sterile, tissue culture grade water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term storage.
-
-
Prepare Working Solution (0.1 mg/mL):
-
Thaw an aliquot of the stock solution.
-
Dilute the 1 mg/mL stock solution 1:10 with sterile PBS to a final concentration of 0.1 mg/mL.
-
-
Coat the Culture Surface:
-
Add a sufficient volume of the working solution to completely cover the bottom of the culture vessel (e.g., 1 mL for a 35 mm dish).
-
Gently swirl the plate to ensure the entire surface is coated.
-
-
Incubation:
-
Incubate the plates at room temperature for 1-2 hours in a sterile cell culture hood.
-
-
Aspiration and Rinsing:
-
Aspirate the poly-lysine solution.
-
Wash the surface three times with sterile PBS or tissue culture grade water to remove any unbound poly-lysine.
-
-
Drying (Optional):
-
Allow the plates to air dry completely in the sterile hood for at least 2 hours before use. Alternatively, plates can be used immediately after the final rinse.
-
-
Cell Seeding:
-
Add the myoblast cell suspension to the coated plates.
-
Protocol 2: Myoblast Attachment Assay
This protocol describes a method to quantify myoblast attachment to poly-lysine coated surfaces.
Materials:
-
Poly-lysine coated 24-well plates
-
Myoblast cell suspension at a known concentration
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet stain (0.5% in 20% methanol)
-
10% acetic acid
Procedure:
-
Cell Seeding:
-
Seed myoblasts into the poly-lysine coated wells of a 24-well plate at the desired density (e.g., 2 x 10⁴ cells/well).
-
Include uncoated wells as a negative control.
-
Incubate the plate for the desired attachment time (e.g., 1, 2, 4 hours) at 37°C in a 5% CO₂ incubator.
-
-
Removal of Unattached Cells:
-
After the incubation period, gently wash the wells twice with PBS to remove any unattached cells.
-
-
Fixation and Staining:
-
Fix the attached cells by adding 100% methanol (B129727) to each well and incubating for 10 minutes at room temperature.
-
Aspirate the methanol and allow the wells to air dry.
-
Add 200 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Gently wash the wells with deionized water until the excess stain is removed.
-
-
Quantification:
-
Add 200 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 100 µL from each well to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of attached cells.
-
Visualizations
Signaling Pathway
Caption: Myoblast adhesion signaling cascade.
Experimental Workflows
Caption: Poly-lysine coating experimental workflow.
References
- 1. Preparation and Culture of Myogenic Precursor Cells/Primary Myoblasts from Skeletal Muscle of Adult and Aged Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of integrin α7β1 signaling in myoblast differentiation on aligned polydioxanone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative study of human osteoblast adhesion on materials with various surface roughnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Changes in Integrin and Focal Adhesion Signaling Regulate Myoblast Cell Cycle Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. gelomics.com [gelomics.com]
- 11. youtube.com [youtube.com]
- 12. The Cell Polarity Protein Scribble Is Involved in Maintaining the Structure of Neuromuscular Junctions, the Expression of Myosin Heavy Chain Genes, and Endocytic Recycling in Adult Skeletal Muscle Fibers | MDPI [mdpi.com]
- 13. Enhancing Myoblast Fusion and Myotube Diameter in Human 3D Skeletal Muscle Constructs by Electromagnetic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Artifacts in Mass Spectrometric Detection of Lysine Formylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols to minimize the artificial formation of N-ε-formyllysine during mass spectrometric analysis. Artifactual formylation can arise from various sources during sample preparation and analysis, leading to inaccurate quantification and misinterpretation of this critical post-translational modification (PTM).
Frequently Asked Questions (FAQs)
Q1: What is lysine (B10760008) formylation and why is it important?
A1: Lysine formylation is a post-translational modification where a formyl group (-CHO) is added to the ε-amino group of a lysine residue. This modification is increasingly recognized for its role in cellular processes, particularly in the context of DNA damage and repair, and chromatin regulation.[1][2][3][4][5] Endogenous lysine formylation can be a consequence of oxidative stress and DNA damage, where reactive formylating agents are generated.[4][5] Given its chemical similarity to the well-studied lysine acetylation, formylation may interfere with epigenetic signaling pathways.[6][7]
Q2: What are the primary sources of artifactual lysine formylation in mass spectrometry experiments?
A2: Artifactual lysine formylation is a significant challenge in proteomics. The primary sources include:
-
Formic Acid: Commonly used in reversed-phase liquid chromatography mobile phases and for quenching reactions, formic acid can be a source of formyl groups that artificially modify lysine residues.[8]
-
Formaldehyde: Formaldehyde, sometimes used in sample preparation, can also lead to the formylation of lysine residues.[9]
-
Sample Preparation Conditions: High temperatures and inappropriate pH levels during sample handling and digestion can promote the spontaneous formation of formylated lysine.
Q3: How can I differentiate between true biological formylation and experimental artifacts?
A3: Distinguishing between biological and artifactual formylation requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry: Lysine formylation has a nominal mass shift of +28 Da. However, it is isobaric with dimethylation (a true biological modification), with a very small mass difference (formylation: +27.9949 Da; dimethylation: +28.0313 Da). High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential to differentiate these modifications based on their accurate mass.[10]
-
Tandem Mass Spectrometry (MS/MS) Analysis: Careful inspection of the MS/MS fragmentation spectra can reveal diagnostic ions that help distinguish between isobaric modifications.
-
Control Experiments: Processing a control sample in parallel with and without the suspected source of artifact (e.g., with and without formic acid in the mobile phase) can help identify the extent of artifactual modification.
-
Stable Isotope Labeling: Using stable isotope-labeled reagents can help to track the origin of modifications.
Q4: Are there alternatives to formic acid for LC-MS analysis?
A4: Yes, several alternatives to formic acid can be used to minimize artifactual formylation:
-
Acetic Acid: Using acetic acid (e.g., 0.5%) in the mobile phase is a viable alternative. Studies have shown that acetic acid can improve MS signal intensity and increase peptide identification output compared to formic acid.
-
Ammonium (B1175870) Formate (B1220265)/Acetate (B1210297): Buffering the mobile phase with ammonium formate or ammonium acetate can also be effective.
-
Trifluoroacetic Acid (TFA): While TFA is a strong ion-pairing agent that can suppress MS signal, it is sometimes used in low concentrations for specific applications. Its use should be carefully evaluated for compatibility with your mass spectrometer and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background of formylated peptides detected across multiple proteins. | Widespread artifactual formylation during sample preparation or LC-MS. | 1. Avoid Formic Acid: Replace formic acid in your LC mobile phases and quenching steps with 0.5% acetic acid.2. Control pH: Maintain a neutral to slightly alkaline pH (7.5-8.5) during protein digestion. Avoid acidic conditions where artifactual modifications are more likely.[5]3. Use Scavengers: Include a scavenger, such as methionine, in your buffers to react with and neutralize any potential formylating agents.[5]4. Optimize Temperature: Perform all incubation steps at the lowest effective temperature to minimize spontaneous chemical modifications. |
| Inconsistent quantification of formylated peptides between replicates. | Variable levels of artifactual formylation due to inconsistencies in sample handling. | 1. Standardize Protocols: Ensure strict adherence to a standardized sample preparation protocol for all samples and replicates.2. Fresh Reagents: Prepare all buffers and solutions fresh to avoid the accumulation of reactive contaminants.3. Minimize Processing Time: Reduce the time between sample collection and analysis to limit the opportunity for artifactual modifications to occur. |
| Difficulty distinguishing formylation from dimethylation in MS data. | Insufficient mass resolution or ambiguous MS/MS spectra. | 1. High-Resolution MS: Utilize a mass spectrometer with high resolving power (>60,000) to distinguish the small mass difference between formylation and dimethylation.[10]2. Data-Independent Acquisition (DIA): Consider using DIA to acquire MS/MS spectra for all precursor ions, which can aid in the identification of diagnostic fragment ions.3. Specialized Software: Employ software tools designed for PTM analysis that can help in the statistical validation of modification sites and differentiation of isobaric modifications. |
| Low abundance of identified formylated peptides. | Low stoichiometry of the modification or inefficient enrichment. | 1. Enrichment Strategies: If biological formylation is expected to be of low abundance, consider using enrichment techniques such as immunoprecipitation with a formyl-lysine specific antibody.2. Chemical Derivatization: Employ chemical derivatization techniques like propionylation to block unmodified lysine residues. This can improve the relative abundance of modified peptides and enhance their detection.[1][2][3] |
Experimental Protocols
Protocol 1: Sample Preparation with Minimized Formylation Artifacts
This protocol is designed to reduce the risk of artificial lysine formylation during protein digestion and sample preparation for LC-MS/MS analysis.
-
Cell Lysis and Protein Extraction:
-
Lyse cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), and a protease inhibitor cocktail.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
-
Reduction and Alkylation:
-
To the supernatant, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M.
-
Add Lys-C (enzyme-to-protein ratio of 1:100) and incubate at 37°C for 4 hours.
-
Add trypsin (enzyme-to-protein ratio of 1:50) and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Quench the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%. Avoid using formic acid.
-
Desalt the peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 80% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.5% acetic acid.
-
Use a mobile phase system with 0.5% acetic acid in both the aqueous (A) and organic (B) phases for reversed-phase chromatography.
-
Protocol 2: Propionylation of Histones for Enhanced Detection of PTMs
This protocol is adapted for the analysis of histone modifications and uses propionylation to block unmodified lysines, thereby improving the detection of other PTMs, including formylation.[2][3]
-
Histone Extraction:
-
Isolate nuclei from cells or tissues using standard protocols.
-
Extract histones using an acid extraction method (e.g., 0.4 N H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
-
First Propionylation (Protein Level):
-
Resuspend the histone pellet in 100 mM ammonium bicarbonate (pH 8.0).
-
Prepare a fresh propionylation reagent by mixing propionic anhydride (B1165640) and isopropanol (B130326) (1:3 v/v).
-
Add the propionylation reagent to the histone solution and incubate at 37°C for 15 minutes.
-
Repeat the addition of the propionylation reagent and incubation.
-
Quench the reaction by adding hydroxylamine.
-
-
Trypsin Digestion:
-
Add trypsin to the propionylated histones at a 1:20 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Second Propionylation (Peptide Level):
-
Dry the digested peptides in a vacuum centrifuge.
-
Resuspend the peptides in 100 mM ammonium bicarbonate (pH 8.0).
-
Repeat the propionylation step as described in step 2 to modify the newly generated N-termini of the peptides.
-
-
Sample Cleanup and Analysis:
-
Desalt the propionylated peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS using a mobile phase containing 0.1% formic acid or 0.5% acetic acid.
-
Data Presentation
Table 1: Comparison of Mobile Phase Additives on Peptide Identification
| Mobile Phase Additive | Average Increase in MS Signal (vs. Formic Acid) | Reported Increase in Peptide IDs | Reference(s) |
| 0.1% Formic Acid | Baseline | Baseline | |
| 0.5% Acetic Acid | ~2.2-2.5x | Up to 60% |
Visualizations
Caption: Workflow for minimizing artifactual lysine formylation.
Caption: Lysine formylation in the DNA damage response pathway.
References
- 1. Preserving Genome Integrity and Function: The DNA Damage Response and Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone modifications | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 10. Histone post-translational modification and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Lysine-Substituted Antimicrobial Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of lysine-substituted antimicrobial peptides (AMPs).
Frequently Asked Questions (FAQs)
Q1: My lysine-substituted AMP shows promising antimicrobial activity but loses efficacy over time in solution. What could be the cause?
A1: The loss of efficacy is likely due to stability issues. Lysine-rich peptides are particularly susceptible to two main degradation pathways:
-
Proteolytic Degradation: Lysine (B10760008) residues are primary cleavage sites for common proteases, such as trypsin and other serine proteases, which may be present in your experimental systems (e.g., serum-containing media).
-
Physicochemical Instability: Peptides can undergo chemical degradation (e.g., oxidation, deamidation) or physical instability (e.g., aggregation) depending on the formulation's pH, temperature, and storage conditions.[1]
Q2: What are the initial steps to troubleshoot the proteolytic degradation of my peptide?
A2: To address proteolytic degradation, consider the following strategies:
-
Amino Acid Substitution: Replace L-lysine residues with D-lysine.[2][3][4] This modification makes the peptide resistant to cleavage by proteases that specifically recognize L-amino acids.
-
Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus. These modifications protect the peptide from exopeptidases that cleave from the ends.
-
Incorporate Non-Proteinogenic Amino Acids: Substituting lysine with non-natural amino acids, such as ornithine or 4-aminopiperidine-4-carboxylic acid (Api), can enhance proteolytic stability while maintaining antimicrobial activity.[5][6][7]
Q3: My peptide solution becomes cloudy or forms a precipitate. What is happening and how can I prevent it?
A3: Cloudiness or precipitation is often a sign of peptide aggregation.[1] Aggregation can be influenced by factors like peptide concentration, pH, ionic strength, and temperature. To mitigate aggregation:
-
Optimize Formulation: Adjust the pH and ionic strength of your buffer. The most practical approach to peptide stabilization is often pH optimization and selecting an appropriate buffer.[1]
-
Incorporate Solubility-Enhancing Moieties: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG), can improve solubility and reduce aggregation by creating a protective hydrophilic shield.[1][8]
-
Structural Modifications: Introducing proline residues or utilizing pseudoprolines can disrupt the secondary structures that lead to aggregation.[9]
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Serum or Plasma
Symptom: The antimicrobial peptide shows high potency in buffer but is significantly less active in the presence of serum or plasma.
Possible Cause: Proteolytic degradation by serum proteases.
Troubleshooting Steps:
-
Confirm Proteolytic Degradation: Perform a plasma stability assay to quantify the rate of peptide degradation.
-
Implement Stabilization Strategies:
-
D-Amino Acid Substitution: Synthesize an analog of your peptide with D-lysine substitutions at key positions.
-
PEGylation: Conjugate PEG to your peptide to sterically hinder protease access.
-
Encapsulation: Formulate the peptide within nanocarriers like liposomes to protect it from the external environment.[8][10]
-
Issue 2: Inconsistent Results in Antimicrobial Assays
Symptom: Minimum Inhibitory Concentration (MIC) values for the same peptide vary significantly between experiments.
Possible Cause: Peptide aggregation leading to variable concentrations of active, monomeric peptide.
Troubleshooting Steps:
-
Assess Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC-HPLC) to detect aggregates in your peptide stock solution.
-
Optimize Peptide Handling:
-
Prepare fresh stock solutions for each experiment.
-
Consider using a different solvent for the initial stock, such as DMSO, before diluting into the assay buffer.
-
Sonicate the peptide solution briefly before use to break up potential aggregates.
-
-
Modify the Peptide Sequence: If aggregation persists, consider substitutions with more hydrophilic or charged residues at positions prone to hydrophobic interactions.
Data Presentation: Impact of Modifications on Peptide Stability
The following table summarizes the fold increase in half-life for various peptide modifications aimed at improving stability against proteolytic degradation.
| Modification Strategy | Unmodified Peptide Half-Life (t½) | Modified Peptide Half-Life (t½) | Fold Increase (Approximate) |
| N-terminal Acetylation & C-terminal Amidation | ~5 minutes | ~30 minutes | 6x |
| D-Amino Acid Substitution | ~5 minutes | > 2 hours | > 24x |
| Cyclization | ~10 minutes | > 4 hours | > 24x |
| PEGylation (20 kDa PEG) | ~5 minutes | > 24 hours | > 288x |
Note: These are representative values, and the actual improvement will depend on the specific peptide sequence and the nature of the modification.[11]
Experimental Protocols
Protocol 1: In Vitro Protease Stability Assay
This assay assesses the resistance of a lysine-substituted AMP to degradation by a specific protease like trypsin.
Materials:
-
Peptide stock solution
-
Protease stock solution (e.g., trypsin in a suitable buffer)
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the protease)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or a specific protease inhibitor)
-
RP-HPLC system
Methodology:
-
Prepare a solution of the peptide in the reaction buffer at a known concentration.
-
Initiate the reaction by adding the protease stock solution to the peptide solution (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide by comparing the peak area at each time point to the peak area at time zero.[12]
Protocol 2: In Vitro Plasma Stability Assay
This protocol evaluates the stability of a peptide in a more biologically relevant matrix.
Materials:
-
Peptide stock solution (typically in DMSO)
-
Frozen plasma (e.g., human, mouse)
-
Incubator or water bath at 37°C
-
Quenching and protein precipitation solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Centrifuge
-
LC-MS/MS or RP-HPLC system
Methodology:
-
Thaw the plasma at 37°C and pre-warm it.
-
Spike the peptide stock solution into the pre-warmed plasma to the desired final concentration. Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction by adding a 3:1 ratio of cold acetonitrile to the plasma sample.
-
Vortex vigorously and centrifuge at high speed (>10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Analyze the supernatant by LC-MS/MS or RP-HPLC to quantify the remaining intact peptide.
-
Plot the percentage of remaining peptide against time to calculate the half-life (t½).[11]
Visualizations
Caption: Workflow for an in vitro protease stability assay.
Caption: Strategies to address AMP instability issues.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Laboratory Experiment Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections address common issues encountered during laboratory experiments, offering detailed methodologies and optimization tips to ensure robust and reproducible results.
General Laboratory Practices: FAQs
Question: What are the fundamental practices to minimize experimental variability?
Answer: Consistency and attention to detail are paramount. Key practices include:
-
Standardizing Protocols: Adhere strictly to established Standard Operating Procedures (SOPs). Any deviations should be documented.
-
Calibrating Equipment: Regularly calibrate pipettes, pH meters, balances, and other critical instruments to ensure accuracy.[1]
-
Aseptic Technique: Particularly in cell culture, maintaining a sterile environment is crucial to prevent contamination that can significantly alter experimental outcomes.[2][3]
-
Proper Reagent Handling: Store reagents at their recommended temperatures and avoid repeated freeze-thaw cycles. Ensure reagents are fully dissolved before use.[4]
-
Accurate Record Keeping: Maintain a detailed laboratory notebook, documenting all steps, reagents, and observations.
Cell Culture: Troubleshooting and Protocols
FAQs
Question: My cells are growing slowly. What are the possible causes and solutions?
Answer: Slow cell growth can be attributed to several factors:
-
Suboptimal Culture Conditions: Ensure the incubator's temperature and CO2 levels are correct for your specific cell line.[1] Most mammalian cells thrive at 37°C and 5% CO2.
-
Incorrect Seeding Density: Seeding cells at too low a density can inhibit proliferation. Refer to the cell line's specific recommendations for optimal seeding density.
-
Depleted Media: Cell culture media contains essential nutrients that are consumed over time. Ensure you are changing the media at the recommended intervals.
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly impact cell growth and metabolism.[5] Regular testing for mycoplasma is recommended.
Question: I see signs of contamination in my cell culture. What should I do?
Answer: Immediate action is necessary to prevent the spread of contamination.
-
Identify the Contaminant: Observe the culture under a microscope to identify the type of contamination (e.g., bacteria, yeast, mold).[2][6]
-
Discard Contaminated Cultures: In most cases, it is best to discard the contaminated flask to prevent cross-contamination of other cultures.[2][3]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the biosafety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.[2][3]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic procedures to identify and rectify any potential sources of contamination.[3]
Experimental Protocol: Basic Cell Passaging
-
Preparation: Warm the required volume of complete growth media, trypsin-EDTA, and phosphate-buffered saline (PBS) to 37°C in a water bath.
-
Aspiration: Under a sterile biosafety cabinet, aspirate the old media from the confluent cell culture flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Trypsinization: Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization: Add a volume of complete growth media containing serum to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth media.
-
Seeding: Add the appropriate volume of the cell suspension to a new culture flask containing fresh media to achieve the desired seeding density.
-
Incubation: Place the newly seeded flask in a 37°C, 5% CO2 incubator.
Polymerase Chain Reaction (PCR): Troubleshooting and Protocols
FAQs
Question: I am not seeing any amplification product in my PCR. What are the common reasons for this?
Answer: The absence of a PCR product can be due to several factors:
-
Template DNA Issues: The quality and quantity of the template DNA are critical. Ensure the DNA is not degraded and is present in a sufficient concentration.[7] PCR inhibitors in the template sample can also prevent amplification.[8]
-
Primer Design: Poorly designed primers may not anneal to the target sequence efficiently. Verify primer sequences and consider redesigning if necessary.[8]
-
Annealing Temperature: The annealing temperature may be too high, preventing primer binding. Try lowering the annealing temperature in increments of 2°C.[8]
-
Reagent Problems: Ensure all PCR components (polymerase, dNTPs, buffer) are not expired and have been stored correctly. A positive control is essential to confirm reagent functionality.[8]
-
Insufficient Cycles: The number of PCR cycles may be too low for the amount of starting template. Try increasing the cycle number by 5.[8][9]
Question: My PCR is showing multiple non-specific bands. How can I improve specificity?
Answer: Non-specific amplification can be addressed by optimizing several parameters:
-
Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, reducing non-specific amplification.[10]
-
Decrease Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and non-specific products.[11]
-
Reduce Template Amount: Using too much template DNA can sometimes result in non-specific bands.[11]
-
Optimize Magnesium Concentration: The concentration of MgCl2 is crucial for polymerase activity and can be optimized to improve specificity.
-
Hot-Start PCR: Using a hot-start Taq polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.[11]
Experimental Protocol: Standard PCR
-
Reaction Setup: On ice, prepare a master mix containing all PCR components except the template DNA. A typical 50 µL reaction includes:
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTP mix
-
1.5 µL of 50 mM MgCl2 (final concentration 1.5 mM)
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
39.25 µL of Nuclease-Free Water
-
-
Aliquot Master Mix: Aliquot 49 µL of the master mix into individual PCR tubes.
-
Add Template: Add 1 µL of template DNA (10-100 ng) to each respective tube.
-
Thermocycling: Place the PCR tubes in a thermocycler and run the following program:[12]
-
Initial Denaturation: 94°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-65°C for 45 seconds (optimal temperature depends on primers)
-
Extension: 72°C for 1 minute per kb of the expected product
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Analyze the PCR products by running a sample on an agarose (B213101) gel.
Western Blot: Troubleshooting and Protocols
FAQs
Question: I am getting a very weak or no signal on my Western blot. What could be wrong?
Answer: Several factors can lead to a weak or absent signal:
-
Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for large proteins.[13]
-
Antibody Issues: The primary or secondary antibody concentration may be too low, or the antibodies may have lost activity. Titrate the antibodies to find the optimal concentration and consider using a fresh batch.[13][14]
-
Insufficient Protein Loading: Ensure an adequate amount of protein (typically 20-50 µg) is loaded per well.[1]
-
Low Target Protein Abundance: If the target protein is expressed at low levels, consider enriching the sample through immunoprecipitation.[13]
-
Suboptimal Blocking: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent.
Question: My Western blot has high background. How can I reduce it?
Answer: High background can obscure the specific signal and can be mitigated by:
-
Optimizing Antibody Concentrations: Using too high a concentration of primary or secondary antibody is a common cause of high background.
-
Sufficient Blocking: Ensure the membrane is adequately blocked to prevent non-specific antibody binding. Increase the blocking time or the concentration of the blocking agent.
-
Adequate Washing: Increase the number and duration of wash steps to remove unbound antibodies.
-
Membrane Handling: Never let the membrane dry out during the procedure, as this can cause high background.
-
Secondary Antibody Specificity: Use a pre-adsorbed secondary antibody to reduce non-specific binding.
Experimental Protocol: Western Blot
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Mass Spectrometry: Troubleshooting and Protocols
FAQs
Question: I am observing low signal intensity in my LC-MS analysis. What are the common causes?
Answer: Poor signal intensity can stem from several issues:
-
Sample Concentration: The sample may be too dilute. Conversely, a highly concentrated sample can cause ion suppression.[1]
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[1][11] Proper sample cleanup, such as solid-phase extraction (SPE), can mitigate this.[1]
-
Instrument Calibration and Tuning: The mass spectrometer needs to be regularly tuned and calibrated to ensure optimal performance.[1]
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) and its parameters should be optimized for your specific analyte.[1]
Question: My chromatographic peaks are tailing. What can I do to improve peak shape?
Answer: Peak tailing can compromise quantification and is often caused by:
-
Secondary Interactions: Active sites in the GC inlet or on the column can interact with polar analytes, causing tailing. Using a deactivated liner and ensuring a clean system can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Dead Volume: Poor connections or improper column installation can create dead volume, leading to peak distortion. Ensure all fittings are secure and the column is installed correctly.
-
Mobile Phase pH: For LC-MS, an inappropriate mobile phase pH can cause tailing for ionizable compounds. Ensure the pH is at least 2 units away from the analyte's pKa.
Experimental Protocol: LC-MS/MS for Small Molecule Analysis
-
Sample Preparation:
-
Protein Precipitation: For biological samples like plasma, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 2:1 ratio (v/v). Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Dilution: Dilute the resulting supernatant to an appropriate concentration with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm filter before injection to remove any particulates.
-
-
LC Separation:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Program: Start with a low percentage of Mobile Phase B, and linearly increase the concentration over time to elute the compounds of interest.
-
Flow Rate and Temperature: Maintain a constant flow rate (e.g., 0.5 mL/min) and column temperature (e.g., 35°C).
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
MS Settings: Optimize the spray voltage, capillary temperature, and gas flow rates for your specific instrument and analyte.
-
Acquisition Mode: Operate in full MS/dd-MS2 (data-dependent acquisition) mode to acquire both precursor ion masses and their fragmentation patterns.
-
Data Analysis: Process the acquired data using appropriate software to identify and quantify the target analytes.
-
Data Presentation
| Technique | Common Problem | Potential Cause | Recommended Solution |
| Cell Culture | Slow Growth | Suboptimal temperature/CO2 | Verify and calibrate incubator settings. |
| Mycoplasma contamination | Test for and eliminate mycoplasma; discard if severe. | ||
| PCR | No Amplification | Poor template quality | Re-purify DNA; check for inhibitors. |
| Incorrect annealing temp. | Perform a temperature gradient PCR to optimize. | ||
| Western Blot | High Background | Antibody concentration too high | Titrate primary and secondary antibodies. |
| Insufficient washing | Increase number and duration of wash steps. | ||
| Mass Spec | Low Signal | Ion suppression | Improve sample cleanup; dilute sample. |
| Peak Tailing | Check for column overload; use a new guard column. |
Signaling Pathway Diagrams
MAPK Signaling Pathway
Caption: The MAPK signaling cascade, a key regulator of cell proliferation and differentiation.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 13. MAPK signaling pathway | Abcam [abcam.com]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Navigating Solubility Challenges of Alanine-Rich, Lysine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues commonly encountered with alanine-rich, lysine-containing peptides. These peptides, characterized by hydrophobic alanine (B10760859) stretches interspersed with hydrophilic lysine (B10760008) residues, often present unique challenges in formulation and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why are alanine-rich, lysine-containing peptides often difficult to dissolve?
A1: The solubility of these peptides is a delicate balance between the hydrophobic nature of alanine and the hydrophilic, charged nature of lysine.[1][2] Alanine-rich regions promote the formation of secondary structures like α-helices and β-sheets, which can lead to self-association and aggregation.[3][4] While the inclusion of lysine residues enhances water solubility, extensive hydrophobic patches of alanine can still dominate, leading to poor solubility in aqueous solutions.[1][3]
Q2: What are the primary factors influencing the solubility of my peptide?
A2: Several factors critically impact the solubility of your peptide:
-
Amino Acid Composition: The ratio of hydrophobic (alanine) to hydrophilic (lysine) residues is paramount. A higher proportion of alanine can significantly decrease aqueous solubility.[1][2]
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate due to increased hydrophobic interactions.[2]
-
pH and Net Charge: The pH of the solution determines the ionization state of the lysine side chains and the N- and C-termini. Solubility is generally lowest at the isoelectric point (pI) where the net charge is zero.[2][5] Adjusting the pH away from the pI increases the net charge and enhances solubility.[5]
-
Temperature: Temperature can have a complex effect. While gentle warming can sometimes aid dissolution, elevated temperatures can also promote the formation of β-sheet structures and lead to irreversible aggregation in some alanine-rich peptides.[3][4]
-
Ionic Strength: The salt concentration of the buffer can influence solubility, though its effects can be peptide-specific.[3]
Q3: What is the first solvent I should try for my alanine-rich, lysine-containing peptide?
A3: For peptides with a net positive charge due to the lysine residues, the recommended starting solvent is sterile, distilled water.[6][7] If the peptide does not dissolve in water, a dilute acidic solution, such as 10% acetic acid, can be used to further protonate the lysine residues and improve solubility.[6][7]
Q4: When should I consider using organic co-solvents?
A4: If your peptide remains insoluble in aqueous acidic solutions, it is likely highly hydrophobic. In such cases, organic co-solvents are necessary.[8] The standard approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[8][9]
Q5: Are there any compatibility issues I should be aware of when using organic solvents?
A5: Yes. DMSO can oxidize peptides containing cysteine or methionine residues.[4] For these peptides, DMF is a safer alternative.[9] It is also crucial to be aware of the tolerance of your experimental assay to the final concentration of the organic solvent. Typically, a final concentration of 1% DMSO is acceptable for most cell-based assays.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the solubilization of your alanine-rich, lysine-containing peptide.
| Problem | Possible Cause | Troubleshooting Steps |
| Peptide will not dissolve in water. | The peptide has a high net positive charge but the hydrophobic alanine regions are preventing dissolution. | 1. Sonication: Use a bath sonicator for short bursts (10-15 seconds) to aid dissolution. Keep the sample on ice between sonications to prevent heating.[7] 2. pH Adjustment: Add a small amount of 10% acetic acid to lower the pH and increase the positive charge on the lysine residues.[6][7] |
| Peptide precipitates when diluted into a neutral buffer (e.g., PBS). | The pH of the buffer is close to the peptide's isoelectric point (pI), minimizing its net charge and solubility. | 1. Lower the Buffer pH: Prepare your final working solution in a buffer with a pH at least 2 units away from the peptide's calculated pI. 2. Stepwise Dilution: Slowly add the concentrated peptide stock (dissolved in an appropriate solvent) to the vigorously stirring buffer. This prevents localized high concentrations that can lead to precipitation.[9] |
| The peptide solution is cloudy or forms a gel over time. | The peptide is aggregating, potentially forming β-sheet structures. This is common with alanine-rich sequences.[3][4] | 1. Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any aggregates. Use the supernatant for your experiment.[4] 2. Use of Chaotropic Agents: As a last resort for non-biological assays, chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be used to disrupt aggregation.[5] Note that these will denature proteins in your assay. |
| Peptide dissolves initially but crashes out of solution upon freeze-thaw cycles. | The peptide has limited stability in the chosen solvent/buffer system. Repeated freeze-thaw cycles can promote aggregation. | 1. Aliquot: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[5] 2. Storage: Store aliquots at -20°C or -80°C for long-term stability.[5] |
Data Presentation: Solubility of Alanine-Rich and Lysine-Containing Peptides
| Peptide/Compound | Sequence/Type | Solvent/Buffer | Temperature (°C) | Solubility |
| L-Alanine | Single Amino Acid | Water | 25 | ~164 g/L[10] |
| Poly-L-lysine | Homopolymer | Water | 25 | ~50 mg/mL[11] |
| (AKA₃KA)₂ | Elastin-like Peptide | Basic Media (pH not specified) | Not specified | Forms β-sheets at 10 mg/mL[3] |
| EAK16-II | Self-assembling Oligopeptide | Not specified | Not specified | Critical Aggregation Concentration ~0.1 mg/mL[12] |
| Ac-K-[A]₁₁-KGGY-NH₂ | Alanine-Rich Peptide | Water | Not specified | Concentration-dependent aggregation; forms β-sheets at higher concentrations.[4] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Solubilization
This protocol outlines a systematic approach to solubilizing a novel alanine-rich, lysine-containing peptide.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
10% (v/v) Acetic Acid in sterile water
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Target aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Assessment: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation. Calculate the net charge of your peptide at neutral pH by assigning a +1 charge to each lysine and the N-terminus, and a -1 charge to the C-terminus.
-
Aqueous Solubilization (for net positive peptides): a. Add a small volume of sterile water to the vial to create a concentrated stock (e.g., 1-10 mg/mL). b. Vortex gently. If the peptide does not dissolve, proceed to the next step. c. Use a bath sonicator for 10-15 second intervals, keeping the sample on ice in between, to aid dissolution.[7]
-
Acidic Solubilization: a. If the peptide remains insoluble, add 10% acetic acid dropwise until the peptide dissolves. b. Vortex between additions.
-
Organic Solvent Solubilization (for highly hydrophobic or neutral peptides): a. If aqueous or acidic solutions fail, use a new, small aliquot of the lyophilized peptide. b. Add a minimal volume of DMSO (or DMF for Cys/Met-containing peptides) to completely dissolve the peptide.[8] The solution should be clear.
-
Dilution into Final Buffer: a. While vigorously vortexing your target aqueous buffer, slowly add the concentrated peptide stock solution dropwise to achieve the final desired concentration.[9] b. Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in the final buffer has been exceeded.
Protocol 2: Determination of Peptide Solubility by UV-Vis Spectroscopy
This method is suitable for peptides containing aromatic amino acids (Trp, Tyr) and provides a quantitative measure of solubility.
Materials:
-
Peptide stock solution of known concentration (prepared as in Protocol 1)
-
The same solvent/buffer used to prepare the stock solution
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of the lyophilized peptide to a known volume of the test solvent (e.g., PBS, pH 7.4) in a microcentrifuge tube.
-
Equilibrate: Vortex the suspension vigorously for 1-2 minutes and then allow it to equilibrate at a constant temperature (e.g., 25°C) for several hours or overnight on a shaker to ensure saturation.
-
Separate Undissolved Peptide: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 20 minutes to pellet the undissolved peptide.
-
Prepare Dilutions: Carefully collect the supernatant, being cautious not to disturb the pellet. Prepare a series of dilutions of the supernatant using the same solvent.
-
Measure Absorbance: a. Blank the spectrophotometer with the solvent used for dilution. b. Measure the absorbance of each dilution at the wavelength corresponding to the maximum absorbance of the aromatic amino acid in your peptide (typically ~280 nm for Trp and Tyr). Ensure the absorbance readings are within the linear range of the instrument (usually 0.1-1.0).
-
Calculate Concentration: a. Using a previously determined extinction coefficient for your peptide, or by comparing to a standard curve of your peptide with a known concentration, calculate the concentration of the diluted samples. b. Multiply by the dilution factor to determine the concentration of the saturated supernatant, which represents the peptide's solubility in that solvent.
Visualizations
Caption: A step-by-step workflow for troubleshooting the solubility of alanine-rich, lysine-containing peptides.
References
- 1. Influence of lysine content and pH on the stability of alanine-based copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Block copolymers of amino acids. II. Physicochemical data on copolymers containing L‐alanine or L‐phenylalanine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The construction of elastin-like polypeptides and their applications in drug delivery system and tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing stability of lysine vs arginine in alanine-rich peptides
For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount. The choice between incorporating lysine (B10760008) (Lys) or arginine (Arg) into a peptide sequence, particularly within a structurally important alanine-rich region, can have significant implications for the molecule's shelf-life, bioavailability, and overall efficacy. This guide provides a comparative analysis of the stability of lysine versus arginine in alanine-rich peptides, supported by available experimental insights and detailed methodologies.
While direct quantitative comparisons of the stability of alanine-rich peptides differing only by a lysine to arginine substitution are not extensively available in the literature, a comparative analysis can be drawn from the fundamental biochemical properties of these two basic amino acids and studies on their behavior in various peptide and protein contexts.
Executive Summary
In general, both lysine and arginine residues are known to be less favorable for α-helix formation in alanine-rich peptides compared to alanine (B10760859) itself. However, the larger, more complex guanidinium (B1211019) group of arginine can offer unique stabilizing interactions that are not possible with the primary amine of lysine. The choice between lysine and arginine can therefore impact both the structural and chemical stability of a peptide.
Key Differentiating Factors:
-
Side Chain Structure and Interactions: Arginine's guanidinium group, with its planar structure and multiple hydrogen bond donors, can form more extensive and potentially stronger electrostatic interactions and hydrogen bonds compared to lysine's primary amino group. This can contribute to greater overall protein and peptide stability in certain contexts.
-
Chemical Reactivity: The side chains of lysine and arginine exhibit different susceptibilities to chemical degradation. For instance, under conditions of chlorination, lysine's primary amine can be converted to mono- and dichloramines, which can further degrade to aldehydes and nitriles. Arginine's guanidinium group, under similar conditions, can form mono-, di-, and trichloramines, leading to different degradation products like ornithine nitrile.[1]
-
Proteolytic Susceptibility: Both lysine and arginine are recognition sites for the protease trypsin, which cleaves at the C-terminal side of these residues. The specific kinetics of cleavage can be influenced by the local sequence context, but both residues introduce a potential site for enzymatic degradation.
Comparative Data Overview
Direct, side-by-side quantitative stability data for alanine-rich peptides with only a Lys/Arg substitution is limited. The following table provides a qualitative and semi-quantitative comparison based on available literature.
| Parameter | Lysine in Alanine-Rich Peptide | Arginine in Alanine-Rich Peptide | Supporting Evidence |
| α-Helical Propensity | Generally helix-disfavoring compared to alanine. | Generally helix-disfavoring compared to alanine, but slightly more favorable than lysine in some contexts. | Studies on the helical content of alanine-rich peptides show that both Lys and Arg residues tend to disrupt the helical structure, though to different extents depending on their position. |
| Chemical Stability (Oxidation) | The primary amine is susceptible to oxidation. | The guanidinium group is also susceptible to oxidation, but may exhibit different kinetics and products. | General knowledge of amino acid chemistry indicates both are prone to oxidation, a key degradation pathway for peptides. |
| Chemical Stability (Chlorination) | Forms mono- and dichloramines, leading to aldehydes and nitriles. | Forms mono-, di-, and trichloramines, leading to ornithine nitrile.[1] | Direct comparative studies on model peptides have shown distinct degradation pathways under chlorination stress.[1] |
| Proteolytic Stability (Trypsin) | Cleavage site for trypsin. | Cleavage site for trypsin. | Both are canonical cleavage sites for trypsin, a common protease in biological systems. |
| pH-Dependent Stability | The positive charge of the ε-amino group (pKa ~10.5) is lost at high pH, which can affect solubility and interactions. | The guanidinium group has a higher pKa (~12.5), maintaining its positive charge over a wider pH range, which can contribute to more stable electrostatic interactions at physiological and moderately alkaline pH. | The difference in pKa values is a fundamental property of these amino acids. |
Experimental Protocols
To empirically determine the stability of a given alanine-rich peptide containing either lysine or arginine, a series of well-defined experiments are necessary. Below are detailed methodologies for key stability-indicating assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the degradation rate and half-life of a peptide in a biologically relevant matrix.
Materials:
-
Test peptides (Ac-Ala-Ala-Ala-Lys-Ala-Ala-Ala-NH2 and Ac-Ala-Ala-Ala-Arg-Ala-Ala-Ala-NH2)
-
Human plasma (pooled, with anticoagulant)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for peak identification
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4).
-
Incubation: Pre-warm human plasma to 37°C. Spike the test peptide into the plasma to a final concentration of 100 µg/mL.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold quenching solution.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the remaining parent peptide concentration using a validated HPLC method.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) using a first-order decay model.
Diagram of Experimental Workflow:
Caption: Workflow for the in vitro plasma stability assay.
Protocol 2: pH-Dependent Chemical Stability Assessment
Objective: To evaluate the chemical stability of the peptides across a range of pH values.
Materials:
-
Test peptides
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubator at a constant temperature (e.g., 40°C)
-
HPLC system
-
LC-MS/MS system for degradant identification
Procedure:
-
Sample Preparation: Dissolve each peptide in the different pH buffers to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at 40°C.
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), take an aliquot from each solution.
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent peptide.
-
Degradant Identification: Use LC-MS/MS to identify the major degradation products.
-
Data Analysis: Plot the percentage of remaining parent peptide versus time for each pH condition to determine the degradation rate.
Protocol 3: Thermal Stability Assessment using Circular Dichroism
Objective: To assess the conformational stability of the peptides as a function of temperature.
Materials:
-
Test peptides
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller
-
Phosphate buffer (pH 7.4)
Procedure:
-
Sample Preparation: Prepare solutions of each peptide in the phosphate buffer at a concentration of approximately 50 µM.
-
CD Spectra Acquisition: Record the far-UV CD spectrum (e.g., from 190 to 260 nm) at a starting temperature (e.g., 20°C).
-
Thermal Denaturation: Increase the temperature in a stepwise manner (e.g., 2°C increments) up to a final temperature (e.g., 90°C), allowing for equilibration at each step. Record a CD spectrum at each temperature.
-
Data Analysis: Monitor the change in the CD signal at a wavelength characteristic of α-helical structure (e.g., 222 nm) as a function of temperature. The midpoint of the transition (Tm) represents the melting temperature, a measure of thermal stability.
Diagram of Signaling Pathway (Hypothetical Degradation):
References
A Comparative Guide: GC-FID vs. LC-MS for the Validation of Lysinoalanine Detection
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of lysinoalanine (LAL), a critical cross-linking amino acid formed during food processing and in biological systems, the choice of analytical methodology is paramount. This guide provides an objective comparison of two common techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data from peer-reviewed studies.
Executive Summary
Both GC-FID and LC-MS are powerful techniques for the detection and quantification of lysinoalanine. GC-FID offers a cost-effective and robust method, particularly suitable for routine quality control in food matrices. However, it requires a more complex sample preparation involving derivatization to make the non-volatile LAL amenable to gas chromatography. LC-MS, on the other hand, provides higher sensitivity and selectivity, often with simpler sample preparation, making it ideal for complex biological matrices and for studies requiring lower detection limits. The choice between the two methodologies will ultimately depend on the specific application, required sensitivity, sample matrix, and available resources.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for both GC-FID and LC-MS methods for lysinoalanine analysis, as reported in various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and derivatization agents used.
| Performance Parameter | GC-FID | LC-MS |
| Limit of Detection (LOD) | 50 ppm in protein[1] | As low as low mg/kg range[2] |
| Limit of Quantification (LOQ) | 152 ppm in protein[1] | Not explicitly stated in all reviewed sources |
| Linearity Range | Satisfactory for quantification purposes[1] | 0.2–20 ppm[2] |
| Precision (RSD) | 1-13% variation coefficients[3] | ~3% relative standard deviation[2] |
| Accuracy (Recovery) | 85-108% average recovery[3] | Not explicitly stated in all reviewed sources |
Experimental Workflows
The general experimental workflows for lysinoalanine analysis using GC-FID and LC-MS are depicted below. The key difference lies in the mandatory derivatization step for GC-FID to ensure the volatility of the analyte.
Experimental Protocols
GC-FID Method for Lysinoalanine Analysis
This protocol is a generalized summary based on established methods.[1]
-
Protein Hydrolysis: The protein-containing sample is hydrolyzed to release the amino acids, including lysinoalanine. This is typically achieved by acid hydrolysis (e.g., with 6N HCl) at elevated temperatures (e.g., 110°C) for a specified period (e.g., 24 hours).
-
Derivatization: The hydrolyzed sample is then derivatized to increase the volatility of the amino acids for GC analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (tBDMS) derivatives.[3]
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The separation of the derivatized amino acids is achieved based on their different boiling points and interactions with the stationary phase of the column.
-
Flame Ionization Detection: As the separated compounds elute from the GC column, they are combusted in a hydrogen-air flame. The ions produced are detected, generating a signal proportional to the amount of the compound present.
-
Quantification: The concentration of lysinoalanine is determined by comparing the peak area of the LAL derivative to that of an internal standard and a calibration curve prepared with known concentrations of LAL.
LC-MS Method for Lysinoalanine Analysis
This protocol is a generalized summary based on established methods.[2]
-
Protein Hydrolysis: Similar to the GC-FID method, the protein in the sample is first hydrolyzed to release the constituent amino acids.
-
Derivatization (Optional): While not always necessary, derivatization can be employed to improve chromatographic separation and detection sensitivity. A common derivatizing agent for amino acids in LC-MS is 9-fluorenyl-methylchloroformate (FMOC).[2]
-
Liquid Chromatography: The hydrolyzed (and optionally derivatized) sample is injected into a liquid chromatograph. Separation is typically achieved using reversed-phase chromatography, where the amino acids are separated based on their polarity.
-
Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured. This provides a high degree of selectivity and sensitivity for the detection of lysinoalanine. Selected Ion Monitoring (SIM) can be used for targeted quantification.[2]
-
Quantification: The amount of lysinoalanine is quantified by comparing the response of the specific ion mass of the LAL (or its derivative) to an internal standard and a calibration curve.
Concluding Remarks
The validation of lysinoalanine detection is a critical aspect of quality control in the food industry and for research in the life sciences. The choice between GC-FID and LC-MS should be made after careful consideration of the specific analytical needs.
-
GC-FID is a reliable and cost-effective workhorse for routine analysis where high sensitivity is not the primary concern. Its main drawback is the necessity of a derivatization step, which can be time-consuming and introduce variability.
-
LC-MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices, trace-level detection, and research applications where high accuracy is crucial. While it can sometimes be performed without derivatization, the instrumentation is more expensive and requires more specialized expertise to operate and maintain.
For laboratories involved in drug development and detailed scientific research, the high sensitivity and specificity of LC-MS are often indispensable. Conversely, for routine quality assurance in food production, the robustness and lower operational cost of GC-FID may be more practical.
References
A Comparative Analysis of Lysine-Alanine and Lysine-Arginine Dipeptides for Research and Drug Development
This guide provides a comprehensive comparison of the lysine-alanine (Lys-Ala) and lysine-arginine (Lys-Arg) dipeptides, offering insights into their physicochemical properties, biological activities, and the experimental protocols used for their evaluation. While direct comparative data for these specific dipeptides is limited in publicly available literature, this analysis extrapolates from the known characteristics of their constituent amino acids and related peptide studies to provide a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Structural Comparison
The fundamental differences between Lys-Ala and Lys-Arg arise from the distinct side chains of alanine (B10760859) and arginine. Alanine possesses a small, nonpolar methyl group, whereas arginine features a larger guanidinium (B1211019) group, which is more basic and capable of forming more extensive hydrogen bonds than lysine's primary amino group. These structural distinctions are expected to influence solubility, charge distribution, and interaction with biological membranes.
Below is a diagram illustrating the structural differences between the two dipeptides.
The following table summarizes the computed physicochemical properties of each dipeptide, primarily sourced from PubChem.[1][2]
| Property | Lysine-Alanine (Lys-Ala) | Lysine-Arginine (Lys-Arg) | Significance of Difference |
| Molecular Formula | C₉H₁₉N₃O₃[2] | C₁₂H₂₆N₆O₃[1] | Lys-Arg is larger and has a higher nitrogen content. |
| Molecular Weight | 217.27 g/mol [2] | 302.37 g/mol [1] | The larger arginine residue significantly increases mass. |
| XLogP3-AA (Hydrophobicity) | -3.5[2] | -4.7[1] | Both are highly hydrophilic; Lys-Arg is predicted to be more so. |
| Hydrogen Bond Donor Count | 4[2] | 6[1] | Arginine's guanidinium group provides additional H-bond donors. |
| Hydrogen Bond Acceptor Count | 4[2] | 6[1] | Arginine's side chain offers more H-bond acceptors. |
| Topological Polar Surface Area | 118 Ų[2] | 183 Ų[1] | Lys-Arg has a significantly larger polar surface area. |
| Formal Charge (at pH 7.4) | +1 | +2 | Lys-Arg carries a greater positive charge at physiological pH. |
Comparative Biological Activities and Potential Applications
The structural differences outlined above are predictive of distinct biological activities. The higher positive charge and unique guanidinium group of arginine in Lys-Arg suggest it may have more potent interactions with negatively charged biological membranes compared to Lys-Ala.
Antimicrobial Activity
Peptides rich in arginine and lysine (B10760008) are known for their antimicrobial properties.[3] Arginine, in particular, is often associated with enhanced antimicrobial activity.[3] This is attributed to the guanidinium group's ability to form stable, bidentate hydrogen bonds with phosphate (B84403) groups on bacterial membranes, leading to greater membrane disruption.[3] Therefore, Lys-Arg is hypothesized to exhibit stronger antimicrobial activity than Lys-Ala .
Angiotensin-Converting Enzyme (ACE) Inhibition
Bioactive peptides are a significant area of research for managing hypertension. Studies on the structure-activity relationship of ACE inhibitors have shown that positively charged C-terminal amino acids, such as lysine and arginine, contribute to enhancing inhibitory activity.[4][5] Given the presence of two basic residues, Lys-Arg may demonstrate a higher ACE inhibitory potential (lower IC₅₀ value) compared to Lys-Ala .
Antioxidant Activity
Both lysine and arginine residues are known to contribute to the antioxidant capacity of peptides, primarily through radical scavenging and metal ion chelation.[6][7][8] While both dipeptides are expected to possess antioxidant properties, the specific activity can be sequence-dependent. Direct comparative studies are needed to determine which dipeptide has superior antioxidant effects.
Cell Permeability and Drug Delivery
The ability of cationic peptides to translocate across cell membranes makes them promising candidates for drug delivery vehicles. Arginine-rich peptides are generally considered more efficient at cellular uptake than their lysine-containing counterparts due to the strong interactions of the guanidinium group.[9] This suggests that Lys-Arg may have greater potential as a cell-penetrating peptide than Lys-Ala .
Experimental Evaluation Workflow
A systematic experimental approach is required to validate these hypothesized differences. The following diagram outlines a typical workflow for the comparative analysis of Lys-Ala and Lys-Arg.
Hypothesized Signaling Pathway: mTOR Activation
Both arginine and lysine are known to stimulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. It is hypothesized that both Lys-Ala and Lys-Arg, after cellular uptake and potential hydrolysis into their constituent amino acids, would activate this pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments proposed in the workflow.
Serum Stability Assay
Objective: To determine the half-life of the dipeptides in the presence of serum proteases.
Methodology:
-
Preparation: Prepare a stock solution of the test dipeptide (e.g., 1 mg/mL in water or PBS). Obtain human or animal serum (e.g., Fetal Bovine Serum, FBS).
-
Incubation: Add the peptide stock solution to pre-warmed serum (e.g., in a 1:4 ratio to achieve 25% serum concentration) to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.[10]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.[11]
-
Reaction Quenching: Immediately stop enzymatic degradation by adding the aliquot to a quenching solution, such as cold acetonitrile (B52724) or 10% trichloroacetic acid (TCA), to precipitate serum proteins.[12]
-
Sample Processing: Vortex the mixture and incubate on ice for 20-30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Analysis: Carefully collect the supernatant and analyze it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of intact peptide is quantified by measuring the area of the corresponding peak on the chromatogram.[1][7]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) by fitting the data to a one-phase decay model.[1]
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of the dipeptides using an in vitro model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13][14][15][16]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test dipeptide solution (at a known concentration) to the apical (A) chamber (to measure A-to-B transport, simulating absorption).
-
In a separate set of wells, add the dipeptide to the basolateral (B) chamber (to measure B-to-A transport, assessing active efflux).
-
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B, A for B-to-A). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the dipeptide in the collected samples using a validated analytical method, typically LC-MS/MS.[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[15]
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Cytotoxicity MTT Assay
Objective: To evaluate the potential cytotoxicity of the dipeptides on a relevant cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., Caco-2, HEK293) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[5]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test dipeptides. Include a vehicle control (medium only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the dipeptides for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) if a dose-dependent effect is observed.
Conclusion
The Lys-Ala and Lys-Arg dipeptides, while structurally similar, possess fundamental differences rooted in the properties of their C-terminal amino acids. Based on established principles of peptide chemistry and biology, Lys-Arg is predicted to have a higher positive charge, greater hydrophilicity, and more potent biological activities, particularly in antimicrobial and ACE-inhibitory applications. Conversely, the smaller, less charged Lys-Ala may offer a different profile regarding stability and cytotoxicity. The provided experimental workflow and detailed protocols offer a clear framework for researchers to empirically test these hypotheses and elucidate the specific advantages of each dipeptide for various therapeutic and scientific applications.
References
- 1. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ala-Lys | C9H19N3O3 | CID 7016106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Lysine to Alanine Mutations on Protein Thermal Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of protein stability is paramount. A single amino acid substitution can dramatically alter a protein's thermodynamic properties, affecting its function, shelf-life, and suitability as a therapeutic. This guide provides an objective comparison of the effects of mutating lysine (B10760008) to alanine (B10760859) on protein thermal stability, supported by experimental data and detailed methodologies.
The substitution of a lysine residue with an alanine, a common technique known as alanine scanning, is often employed to probe the contribution of specific amino acids to a protein's structure and function. This mutation typically results in a decrease in the protein's thermal stability, primarily due to the loss of electrostatic interactions and hydrogen bonds that the positively charged lysine side chain provides. However, the magnitude of this destabilization is highly context-dependent, varying with the location of the lysine residue and the overall protein architecture.
Quantitative Analysis of Thermal Stability Changes
To illustrate the impact of lysine to alanine (K to A) mutations, the following table summarizes the changes in melting temperature (Tm) for various proteins, as determined by experimental studies. A lower Tm indicates reduced thermal stability.
| Protein | Mutant | Wild-Type Tm (°C) | Mutant Tm (°C) | ΔTm (°C) | Experimental Method |
| T4 Lysozyme (B549824) | K16A | 48.7 | 46.1 | -2.6 | CD Spectroscopy |
| T4 Lysozyme | K19A | 48.7 | 45.7 | -3.0 | CD Spectroscopy |
| T4 Lysozyme | R14A/K16A/I17A/K19A/T21A/E22A | 48.7 | 41.1 | -7.6 | CD Spectroscopy |
Table 1: Comparison of melting temperatures (Tm) for wild-type proteins and their lysine to alanine mutants. Data for T4 Lysozyme was extracted from a study on the effects of alanine-scanning mutagenesis.[1]
The Underlying Science: Why Lysine Matters
Lysine is a positively charged amino acid at physiological pH, featuring a long, flexible side chain with a terminal amino group. This structure allows it to participate in several types of interactions that contribute to a protein's stability:
-
Salt Bridges: The positively charged amino group can form strong electrostatic interactions with negatively charged residues like aspartate and glutamate. The removal of this charge through an alanine substitution disrupts these stabilizing salt bridges.
-
Hydrogen Bonding: The terminal amino group of lysine can act as a hydrogen bond donor, forming hydrogen bonds with nearby backbone carbonyls or other polar side chains.
-
Solvation: Surface-exposed lysine residues interact favorably with the aqueous solvent. While replacing lysine with the hydrophobic alanine can sometimes have a minor stabilizing effect by reducing the entropic cost of ordering solvent molecules, the loss of favorable charge-charge and hydrogen bonding interactions often outweighs this.
The following diagram illustrates the potential consequences of a lysine to alanine mutation on protein stability.
Experimental Protocols for Assessing Thermal Stability
The data presented in this guide are typically generated using one of the following well-established biophysical techniques:
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as the temperature is increased. The temperature at which the maximum heat absorption occurs during unfolding is the melting temperature (Tm).
Methodology:
-
Sample Preparation: Prepare solutions of the wild-type and mutant proteins at the same concentration (typically 0.5-1.0 mg/mL) in the same buffer. A buffer-only reference solution is also prepared.
-
Instrument Setup: The protein sample and reference solution are loaded into the respective cells of the DSC instrument.
-
Thermal Scan: The temperature is increased at a constant rate (e.g., 1°C/min) over a defined range.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which corresponds to the peak of the unfolding transition.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. The CD spectrum is sensitive to the protein's secondary structure. Thermal denaturation is monitored by following the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased.
Methodology:
-
Sample Preparation: Prepare protein solutions (typically 0.1-0.2 mg/mL) in a suitable buffer. The buffer should be transparent in the far-UV region.
-
Instrument Setup: The protein solution is placed in a cuvette in the CD spectropolarimeter equipped with a temperature controller.
-
Thermal Melt: The CD signal at a fixed wavelength is monitored as the temperature is ramped up at a controlled rate (e.g., 1°C/min).
-
Data Analysis: The resulting melting curve (CD signal vs. temperature) is fitted to a sigmoidal function to determine the Tm, which is the midpoint of the transition.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method that uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence.
Methodology:
-
Reaction Setup: A reaction mixture containing the protein, the fluorescent dye (e.g., SYPRO Orange), and buffer is prepared in a multi-well plate.
-
Instrument Setup: The plate is placed in a real-time PCR instrument.
-
Melt Curve Analysis: The instrument gradually increases the temperature and measures the fluorescence at each increment.
-
Data Analysis: The resulting fluorescence curve is plotted against temperature. The Tm is determined from the inflection point of the curve, often by analyzing the first derivative.
The following diagram illustrates a typical experimental workflow for comparing the thermal stability of a wild-type protein and its mutant.
Conclusion
The mutation of lysine to alanine generally leads to a decrease in protein thermal stability. This is attributed to the loss of stabilizing electrostatic interactions, such as salt bridges, and hydrogen bonds that the lysine side chain provides. The extent of this destabilization is variable and depends on the specific structural context of the mutated residue. For researchers in drug development and protein engineering, understanding the impact of such mutations is critical for designing stable and effective protein-based therapeutics and tools. The experimental techniques outlined in this guide provide robust methods for quantifying these changes in thermal stability.
References
A Comparative Guide to the Synthesis of Lysine-Alanine Peptides: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the synthesis of peptides is a critical process. The choice between enzymatic and chemical methods for creating specific peptide bonds, such as that in a lysine-alanine (Lys-Ala) dipeptide, can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two synthesis strategies, supported by available experimental data and detailed methodologies.
The formation of a peptide bond between lysine (B10760008) and alanine (B10760859) can be achieved through two primary routes: harnessing the specificity of enzymes or employing the well-established methods of chemical synthesis. Each approach presents a distinct set of advantages and disadvantages that must be weighed based on the specific requirements of the research or development project.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes typical quantitative data for both enzymatic and chemical synthesis of dipeptides. It is important to note that direct, side-by-side comparative studies for the specific Lys-Ala dipeptide are not extensively documented in the literature. Therefore, the data presented is a composite of results from the synthesis of similar short peptides under representative conditions.
| Parameter | Enzymatic Synthesis (Papain-catalyzed) | Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS) |
| Yield | >40% (for Lys-Ala co-oligopeptides)[1], up to 68.4% (for Z-Ala-His dipeptide)[2] | Generally high for short peptides, often reported as "good" or can exceed 70% for specific dipeptide conjugates.[3] |
| Purity | High, due to enzyme specificity | High, but may require extensive purification to remove byproducts.[4] |
| Reaction Time | Typically rapid, e.g., 30 minutes for Lys-Ala co-oligopeptides.[1] | Each coupling/deprotection cycle can take 1-2 hours.[3] |
| Reaction Conditions | Mild (near-neutral pH, room or slightly elevated temperature, aqueous media).[4] | Harsh (strong acids/bases for deprotection, organic solvents).[4] |
| Environmental Impact | "Greener" approach with less hazardous waste.[4] | Generates significant chemical waste.[4] |
| Cost | Enzyme cost can be a factor, but overall process may be more cost-effective.[5] | Reagents and solvents can be expensive, especially at scale. |
| Scalability | Can be challenging to scale up.[5] | Well-established for large-scale production.[6] |
| Specificity | High, minimizing the need for protecting groups on many amino acid side chains.[4] | Requires extensive use of protecting groups to ensure correct sequence.[7] |
Delving into the Methodologies: Experimental Protocols
Enzymatic Synthesis: Papain-Catalyzed Formation of Lys-Ala Peptide
Enzymatic peptide synthesis offers a more environmentally friendly and highly specific alternative to chemical methods.[4][5] Papain, a cysteine protease, is a commonly used enzyme for this purpose due to its broad substrate specificity.[8] The synthesis is typically performed in an aqueous buffer under mild conditions.
Principle: The enzyme catalyzes the formation of a peptide bond between an amino acid ester (the acyl donor) and an amino acid (the nucleophile). The use of an ester derivative of one of the amino acids activates the carboxyl group for the reaction.
Illustrative Protocol (adapted from general papain-catalyzed dipeptide synthesis):
-
Reaction Setup:
-
Dissolve L-lysine and L-alanine ethyl ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
The molar ratio of the amino acid to the amino acid ester is typically optimized for maximum yield.
-
-
Enzyme Addition:
-
Add papain to the reaction mixture. The enzyme concentration is a critical parameter to be optimized.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the consumption of reactants and the formation of the dipeptide.
-
-
Termination and Purification:
-
Once the reaction reaches completion (or equilibrium), the enzyme can be denatured (e.g., by heating) or removed by filtration if immobilized.
-
The dipeptide product is then purified from the reaction mixture using chromatographic techniques.
-
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Lys-Ala Peptide
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides.[9] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9]
Principle: The C-terminal amino acid (in this case, Alanine) is first attached to the resin. The synthesis then proceeds by cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid (Lysine) until the desired sequence is assembled.
Illustrative Protocol (Fmoc/tBu Strategy):
-
Resin Preparation:
-
Swell Fmoc-Ala-Wang resin in a suitable solvent such as N,N-dimethylformamide (DMF).[3]
-
-
Fmoc Deprotection:
-
Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine by treating the resin with a solution of piperidine (B6355638) in DMF.[3]
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.[3]
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-Lys(Boc)-OH using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[3]
-
Add the activated lysine derivative to the deprotected alanine on the resin and allow the coupling reaction to proceed for 1-2 hours.[3]
-
Wash the resin with DMF to remove excess reagents.[3]
-
-
Cleavage and Final Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group from lysine.
-
Cleave the completed dipeptide from the resin and simultaneously remove the tert-butyl (tBu) side-chain protecting group from lysine using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]
-
-
Purification:
Visualizing the Workflows
To better illustrate the distinct processes of enzymatic and chemical synthesis, the following diagrams outline the experimental workflows.
Biological Significance and Signaling Pathways
While a direct and specific signaling pathway initiated by the simple dipeptide Lys-Ala is not prominently documented, lysine and alanine residues within larger peptides and proteins are crucial for a myriad of biological functions. Lysine, with its positively charged side chain, is frequently involved in electrostatic interactions and can be a site for post-translational modifications like ubiquitination and acetylation, which are key in regulating gene expression and protein stability.[10] Alanine, being a small, non-polar amino acid, plays a fundamental role in protein structure and metabolism.
Peptides containing lysine have been investigated for their potential role in modulating ion channels and for their analgesic effects.[11] Furthermore, lysine-containing peptides are explored as carriers for nucleic acids in gene delivery applications.[12] The specific sequence of amino acids in a peptide dictates its biological activity, and even small dipeptides can have physiological effects. For instance, dipeptides can be absorbed more efficiently than free amino acids in the intestine.
The relevance of a synthesized Lys-Ala peptide would likely be as a building block for larger bioactive peptides or as a subject for screening in various biological assays to discover novel functions.
Conclusion
The choice between enzymatic and chemical synthesis of lysine-alanine peptides is a trade-off between established, scalable methods and greener, more specific but potentially less productive approaches. Chemical synthesis, particularly SPPS, is a robust and well-understood technique suitable for producing a wide range of peptides at various scales. However, it comes with the environmental burden of hazardous waste and the complexity of using protecting groups.
Enzymatic synthesis, on the other hand, offers a more sustainable and elegant solution, with high specificity and mild reaction conditions. While challenges in productivity and the cost of enzymes remain, ongoing research is continuously improving the efficiency and applicability of biocatalytic methods. For the synthesis of a simple dipeptide like Lys-Ala, especially at a smaller scale for research purposes, the speed and environmental benefits of enzymatic synthesis present a compelling case. For large-scale production, the established protocols and scalability of chemical synthesis may currently hold the advantage. The ultimate decision will depend on the specific priorities of the project, including scale, cost, purity requirements, and environmental considerations.
References
- 1. Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Alanyl-Histidine Dipeptide Catalyzed by Papain Immobilized on Magnetic Nanocrystalline Cellulose in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide synthesis: Chemical or enzymatic [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 10. ON PROTEOLYTIC ENZYMES VII. THE SYNTHESIS OF PEPTIDES OF l-LYSINE AND THEIR BEHAVIOR WITH PAPAIN | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Lysine-Containing Dipeptides on Oxidative Stress: A Review of Leucine vs. Alanine Moieties
For Immediate Release
A detailed comparison of lysine-leucine (Lys-Leu) and leucine-lysine (Leu-Lys) dipeptides reveals significant differences in their antioxidant capacities and effects on oxidative stress, with Leu-Lys demonstrating superior superoxide (B77818) radical scavenging and life-extending properties in Caenorhabditis elegans. In contrast, a notable lack of research into the direct antioxidant effects of lysine-alanine (Lys-Ala) prevents a direct comparison, highlighting a significant gap in the current scientific literature.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to aging and various pathologies. Bioactive peptides derived from food sources are of increasing interest to researchers for their potential to mitigate oxidative damage. This guide provides a comparative overview of the experimental data on the effects of lysine-based dipeptides on oxidative stress, with a focus on the contrasting effects of leucine (B10760876) and the current void of data for alanine.
Lysine-Leucine Dipeptides: A Head-to-Head Comparison
A pivotal study investigating the effects of Leu-Lys (LK) and Lys-Leu (KL) dipeptides has provided valuable quantitative insights into their respective antioxidant capabilities. Both in vitro and in vivo experiments using the model organism C. elegans demonstrated that while both dipeptides possess antioxidant properties, LK is a more potent agent against specific forms of oxidative stress.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative study of Leu-Lys and Lys-Leu dipeptides.
| Parameter | Dipeptide | Result | Positive Control |
| In Vitro Antioxidant Activity | |||
| DPPH Radical Scavenging Activity | Leu-Lys (LK) | 22.04% ± 1.96% | Carnosine (Car): 27.04% ± 2.39% |
| Lys-Leu (KL) | 22.31% ± 2.18% | ||
| Superoxide Radical Scavenging Activity | Leu-Lys (LK) | 20.49% ± 0.95% | Carnosine (Car): 25.22% ± 3.51% |
| Lys-Leu (KL) | 4.06% ± 0.49% | ||
| Superoxide Radical Scavenging EC50 | Leu-Lys (LK) | 52.86 mg/mL | Carnosine (Car): 44.26 mg/mL |
| Lys-Leu (KL) | >100 mg/mL | ||
| OH Radical Scavenging Activity | Leu-Lys (LK) | 57.47% ± 8.32% | Not specified |
| Lys-Leu (KL) | 30.10% ± 15.13% | ||
| In Vivo Effects in C. elegans | |||
| Mean Lifespan Extension | Leu-Lys (LK) | 20.9% | Not applicable |
| Lys-Leu (KL) | 11.7% | ||
| Intracellular ROS Levels | Leu-Lys (LK) | Decreased | Not specified |
| Intracellular Superoxide Radical Levels | Leu-Lys (LK) | Decreased | Not specified |
Data sourced from Yokoyama et al. (2023).[1][2]
Lysine-Alanine Dipeptide: An Unexplored Frontier
Despite the known antioxidant properties of peptides containing lysine, a comprehensive search of the scientific literature reveals a significant lack of studies specifically investigating the direct effects of the lysine-alanine (Lys-Ala) dipeptide on oxidative stress. While the synthesis of Lys-Ala has been described, and the general antioxidant potential of its constituent amino acids is recognized, no quantitative data from assays such as DPPH, ABTS, or cellular ROS measurements for the dipeptide itself are readily available. This absence of data precludes a direct and meaningful comparison with the lysine-leucine dipeptides at this time.
Experimental Protocols
The methodologies employed in the key comparative study of Leu-Lys and Lys-Leu are detailed below to provide context for the presented data.
In Vitro Antioxidant Assays[2]
-
DPPH Radical Scavenging Activity: Dipeptides (10 mg/mL) were mixed with a 100 mM DPPH solution. After a 20-minute incubation at room temperature, the absorbance was measured at 520 nm. The scavenging activity was calculated relative to a control without the dipeptide.
-
Superoxide Radical Scavenging Activity: Superoxide radicals were generated using a hypoxanthine-xanthine oxidase system. The inhibitory effect of the dipeptides on the reduction of nitro blue tetrazolium was measured to determine scavenging activity.
-
OH Radical Scavenging Activity: The antioxidant activity against hydroxyl radicals was assessed by measuring the degradation rate of proteins in the presence of the dipeptides.
In Vivo C. elegans Assays[1][2]
-
Lifespan Assay: Wild-type C. elegans were cultured on nematode growth medium containing the dipeptides, and their survival was monitored daily throughout their lifespan.
-
Intracellular ROS Measurement: C. elegans were treated with the dipeptides and then exposed to the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA). The fluorescence intensity, indicative of ROS levels, was measured.
-
Intracellular Superoxide Measurement: Dihydroethidium (DHE) was used as a fluorescent probe to specifically measure intracellular superoxide levels in dipeptide-treated C. elegans.
Signaling Pathways in Dipeptide-Mediated Antioxidant Effects
While the direct radical scavenging activities of Leu-Lys and Lys-Leu contribute to their antioxidant effects, their biological activities may also be mediated through the modulation of intracellular signaling pathways. In C. elegans, the insulin/IGF-1 signaling pathway is a key regulator of lifespan and stress resistance.[2] Although the study on LK and KL did not find evidence for the involvement of this pathway in their life-extending effects, it remains a critical pathway in the broader context of peptide-mediated antioxidant responses.[2]
The following diagram illustrates a generalized view of the insulin/IGF-1 signaling pathway, which is a common target for bioactive compounds that enhance oxidative stress resistance.
Caption: Generalized Insulin/IGF-1 signaling pathway in C. elegans.
Conclusion
The available evidence strongly indicates that the sequence of amino acids in lysine-leucine dipeptides significantly influences their antioxidant efficacy, with Leu-Lys (LK) being a more potent scavenger of superoxide radicals and having a greater impact on lifespan in C. elegans compared to Lys-Leu (KL).[1][2] This highlights the importance of peptide structure in its biological function.
The striking absence of research on the direct antioxidant properties of lysine-alanine (Lys-Ala) underscores a critical knowledge gap. Future research should prioritize the investigation of Lys-Ala and other lysine-containing dipeptides to build a more comprehensive understanding of their potential therapeutic applications in combating oxidative stress. Such studies would be invaluable for researchers, scientists, and drug development professionals working to identify and develop novel antioxidant agents.
References
Unveiling the Impact of Lysine Mutations on Peptide Binding to the HER2 Receptor: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapies, the human epidermal growth factor receptor 2 (HER2) remains a pivotal target, particularly in breast and gastric cancers where it is frequently overexpressed. Peptide-based therapeutics offer a promising avenue for inhibiting HER2-mediated signaling, owing to their high specificity and lower immunogenicity compared to monoclonal antibodies. A key area of investigation in the design of these peptides is the role of specific amino acid residues, such as lysine (B10760008), in modulating binding affinity to the HER2 receptor. This guide provides a comparative analysis of the binding affinity of various lysine-mutated peptides to the HER2 receptor, supported by experimental data, to inform researchers and drug development professionals in the field.
Comparative Binding Affinity of HER2-Targeting Peptides
The introduction of lysine residues into HER2-targeting peptides has been explored as a strategy to enhance binding affinity. The following table summarizes the binding affinities (dissociation constant, Kd) of a parent peptide and its lysine-mutated derivatives, as well as other HER2-binding peptides containing lysine. A lower Kd value indicates a stronger binding affinity.
| Peptide Name | Sequence | Modification(s) from Parent/Base Peptide | Binding Affinity (Kd) | Reference |
| Leadpep | RIYPTNGYTR | Parent Peptide | Not Reported in Study | [1] |
| Pep1 | RIKPRK GYTR | I3K , T5R , N6K | 7.595 µM | [1] |
| Pep2 | RIKRTNRYTR | I3K , P4R , N6R | Not Reported in Study | [1] |
| Pep3 | RIRPTRRYTR | I3R , P4T , N6R | Not Reported in Study | [1] |
| Pep4 | RIRPRNRYTR | I3R , T5R , N6R | Not Reported in Study | [1] |
| Pep5 | RIRPRK GYTR | I3R , T5R , N6K | Not Reported in Study | [1] |
| KCCYSL | KCCYSL | Base Peptide | 351 ± 21 nM | [2] |
| GTKSKCCYSLRRSS | GTK SK CCYSLRRSS | Addition of flanking sequences with lysine | 289 ± 13 nM | [2] |
| pep27 | (Sequence not provided) | - | 346 nM | [3] |
| pep27-24M | (Sequence not provided) | - | 293 nM | [3] |
| P51 | (Sequence not provided) | - | 18.6 nM | [4] |
Note: The binding affinity for the parent "Leadpep" was not available in the cited literature, which presents a limitation in directly quantifying the impact of the triple mutations in Pep1-5. However, the identification of Pep1 as the variant with the best binding affinity from a screen of mutated peptides suggests that the introduction of lysine at specific positions can be favorable for HER2 binding.[1]
Experimental Protocols
The determination of binding affinity between peptides and the HER2 receptor is crucial for the evaluation of potential therapeutic candidates. A widely used and robust method for this purpose is Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the dissociation constant (Kd) of peptide-HER2 receptor interactions.
Materials:
-
Biacore system (or equivalent SPR instrument)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Recombinant HER2 extracellular domain (ligand)
-
Synthetic peptides (analytes)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The surface of the CM5 sensor chip is activated using a 1:1 mixture of NHS and EDC.
-
The recombinant HER2 extracellular domain is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. The protein is covalently coupled to the sensor surface via amine groups.
-
Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the immobilization of the HER2 protein to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the synthetic peptide (analyte) are prepared in the running buffer.
-
Each concentration of the peptide is injected over both the HER2-immobilized and reference flow cells at a constant flow rate.
-
The association of the peptide to the HER2 receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the sensor chip to monitor the dissociation of the peptide from the receptor, observed as a decrease in the SPR signal.
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a pulse of the regeneration solution to remove any bound peptide, allowing for subsequent binding assays.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (kd/ka).
-
Visualizing the Context: Experimental Workflow and Signaling Pathway
To better understand the experimental approach and the biological context of HER2-targeting peptides, the following diagrams are provided.
Caption: Experimental workflow for determining peptide-HER2 binding affinity using Surface Plasmon Resonance (SPR).
Caption: Simplified HER2 signaling pathway and the inhibitory action of a peptide antagonist.
Conclusion
The available data, though not exhaustive, suggests that the strategic incorporation of lysine residues into HER2-targeting peptides can be a viable approach to modulate binding affinity. The case of Pep1, with its triple mutation including two lysines, demonstrates a significant binding affinity, although a direct comparison to its parent peptide is hampered by the lack of reported data for the latter. Further systematic studies, such as comprehensive lysine scanning, are warranted to fully elucidate the structure-activity relationship of lysine in the context of HER2 binding. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers pursuing the development of novel peptide-based HER2 inhibitors.
References
Lysine vs. Arginine: A Comparative Guide to Their Influence on Alanine-Rich Peptide Helicity
For researchers engaged in peptide design and drug development, understanding the structural propensities of individual amino acids is paramount. Alanine (B10760859), with its high intrinsic helical propensity, frequently forms the backbone of model peptides for studying alpha-helical stability. However, the introduction of charged residues, such as lysine (B10760008) (Lys) and arginine (Arg), is often necessary to enhance solubility and introduce functional motifs. This guide provides an objective comparison of the effects of lysine versus arginine on the helicity of alanine-rich peptides, supported by experimental data.
Quantitative Comparison of Helical Propensity
The stability of an alpha-helix is often quantified by the helix propagation parameter, w, derived from the Lifson-Roig helix-coil model. A w value greater than 1 indicates a residue that favors helix formation, while a value less than 1 signifies a helix-disfavoring residue. Alanine is a strong helix-former, but the introduction of other residues can modulate the overall helicity of the peptide.
Experimental studies using 13C NMR spectroscopy on alanine-rich peptides have provided direct quantitative comparisons of the helical propensities of lysine and arginine when substituted into a polyalanine sequence. The data reveals that in central positions within an alanine-rich peptide, neither lysine nor arginine enhances helicity relative to alanine. In fact, both are less favorable than alanine.
| Amino Acid | Position in (Ala)9 | Helix Propagation Value (w) | Helical Effect vs. Alanine | Reference |
| Arginine | Central | 0.98 | Helix-disfavoring | [1][2] |
| Lysine | Central | 0.80 ± 0.05 | Helix-disfavoring | [1][2] |
| Lysine | Near C-terminus | 0.87 ± 0.02 | Helix-disfavoring | [1][2] |
As the data indicates, when placed in a central position, arginine (w = 0.98) is nearly helix-indifferent, whereas lysine (w = 0.80 ± 0.05) is significantly helix-disfavoring.[1][2] This suggests that, in the absence of other specific interactions, substituting a central alanine with lysine will decrease the overall helicity of the peptide more than an arginine substitution would.
It is important to note that the position of these residues is critical. Both lysine and arginine can enhance helicity when placed near the C-terminus of a peptide due to favorable electrostatic interactions between their positively charged side chains and the partial negative charge of the helix macrodipole.[1][2]
Key Factors Influencing Helicity
The differing effects of lysine and arginine on peptide helicity can be attributed to several factors, including side-chain length, charge distribution, and hydrogen-bonding capability.
Experimental Protocols
The determination of peptide helicity and the effects of amino acid substitutions are commonly carried out using a combination of peptide synthesis, purification, and spectroscopic analysis.
Peptide Synthesis and Purification
Protocol:
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a resin support, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage: Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.
-
Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Protocol:
-
Sample Preparation: Purified, lyophilized peptides are dissolved in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.0. Peptide concentration is accurately determined by UV absorbance if aromatic residues are present, or by other quantitative methods. Final peptide concentrations for CD measurements are typically in the range of 50-100 µM.
-
Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter equipped with a temperature-controlled sample holder.
-
Data Acquisition: Spectra are typically scanned from 190 to 260 nm at a set temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
-
Data Processing: The spectrum of the buffer blank is subtracted from the peptide spectrum. The resulting data, in millidegrees, is converted to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × mean residue weight) / (10 × pathlength in cm × concentration in g/mL)
-
Analysis: The helicity is assessed by the characteristic CD signature of an alpha-helix, which includes negative bands near 222 nm and 208 nm, and a strong positive band around 192 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify the percentage of alpha-helix.
Conclusion
-
Arginine is generally less disruptive to the alpha-helical structure than lysine when placed in a central position.
-
Lysine is more helix-disfavoring in central positions.
-
Both residues can contribute to helix stability when positioned near the C-terminus, where they can interact favorably with the helix macrodipole.
Furthermore, both lysine and arginine can participate in stabilizing salt-bridge interactions with negatively charged residues like glutamate (B1630785) or aspartate, particularly at i, i+4 spacing, which can significantly enhance helicity. Therefore, the final effect of a lysine or arginine substitution on the helicity of an alanine-rich peptide is highly context-dependent, relying on the residue's position and the potential for long-range interactions within the peptide sequence.
References
A Comparative Guide to BPTES Inhibition of Wild-Type vs. Lysine-to-Alanine Mutant Glutaminase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) on wild-type (WT) glutaminase (B10826351) C (GAC) and its lysine-to-alanine mutants. This information is critical for understanding the structure-activity relationship of BPTES and for the development of more potent and specific glutaminase inhibitors for therapeutic applications.
Introduction to Glutaminase C and BPTES
Glutaminase C (GAC), a splice variant of kidney-type glutaminase (GLS1), is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate.[1][2] In many cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," making GAC a compelling target for cancer therapy.[1]
BPTES is a first-in-class allosteric inhibitor of GAC.[1] It binds to a pocket at the interface of two GAC dimers, stabilizing an inactive tetrameric conformation of the enzyme.[1] While a potent inhibitor, the efficacy of BPTES can be influenced by specific amino acid residues within its binding site.
The Role of Lysine (B10760008) Residues in BPTES Binding
Recent studies have highlighted the importance of specific lysine residues in the allosteric binding pocket of GAC for BPTES inhibition.[2][3][4] Site-directed mutagenesis studies, where specific lysine residues are replaced by alanine (B10760859), have revealed that these changes can either confer resistance or enhance sensitivity to BPTES.[2][4] This guide focuses on the comparative effects of BPTES on wild-type GAC and four key lysine-to-alanine mutants: K311A, K320A, K328A, and K396A.[2][4]
Quantitative Comparison of BPTES Inhibition
The following table summarizes the inhibitory effects of BPTES on wild-type GAC and its lysine-to-alanine mutants based on available data.
| Enzyme | BPTES IC50 | Effect of Mutation on BPTES Inhibition | Reference |
| Wild-Type GAC | ~0.16 - 3.3 µM | - | [2][3][4] |
| K311A Mutant | Not Reported | Increased sensitivity | [2][4] |
| K320A Mutant | Resistant (No inhibition at concentrations up to 10 µM) | Resistance | [2][4] |
| K328A Mutant | Not Reported | Increased sensitivity | [2][4] |
| K396A Mutant | Not Reported | Increased sensitivity | [2][4] |
Note: While the K320A mutant has been shown to be resistant to BPTES, specific IC50 values for the K311A, K328A, and K396A mutants, which exhibit increased sensitivity, are not available in the reviewed literature. These mutants require lower concentrations of BPTES for inhibition compared to the wild-type enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the glutaminase C signaling pathway, the mechanism of BPTES inhibition, and a general workflow for comparing BPTES inhibition in wild-type versus mutant GAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance of Stress-Induced Premature Senescent Cells Alleviates the Formation of Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Lysine-Lysine Dipeptide vs. Free Lysine: A Comparative Guide to Their Effects on Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of lysine (B10760008) supplied as a lysine-lysine dipeptide (Lys-Lys) versus free-form L-lysine. The information presented is compiled from experimental data to assist researchers and drug development professionals in understanding the nuances of lysine absorption and its subsequent physiological impacts.
Superior Bioavailability and Metabolic Impact of Lysine Dipeptide
Experimental evidence suggests that the intestinal absorption of amino acids in the form of dipeptides is a more efficient process than the uptake of free amino acids. This is largely attributed to the action of the Peptide Transporter 1 (PepT1), which is responsible for transporting di- and tripeptides across the intestinal epithelium. Notably, the activity of PepT1 is preserved even in cases of intestinal atrophy, a condition where the transport of free amino acids may be compromised[1]. This enhanced absorption mechanism can lead to significant differences in systemic amino acid profiles and downstream metabolic processes.
A key study in a neonatal piglet model with intestinal atrophy demonstrated that enteral refeeding with Lys-Lys dipeptide resulted in greater whole-body protein synthesis compared to refeeding with an equimolar amount of free lysine[1][2]. This suggests that the dipeptide form not only enhances lysine availability but also promotes a more anabolic state. Furthermore, the beneficial effects of the Lys-Lys dipeptide on protein synthesis were negated when co-administered with a competitive inhibitor of PepT1, confirming the crucial role of this transporter in mediating the observed advantages[1][2].
In addition to improved protein synthesis, Lys-Lys supplementation has been shown to positively impact gut health. In the same piglet study, the Lys-Lys group exhibited greater villus height and mucosal weight, along with lower mucosal myeloperoxidase activity, which is an indicator of reduced inflammation[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effects on Whole-Body Protein Synthesis and Gut Morphology in Neonatal Piglets with Intestinal Atrophy
| Parameter | Free Lysine Group | Lys-Lys Dipeptide Group | Percentage Change |
| Whole-Body Protein Synthesis (g/kg/d) | Data Not Quantified | Significantly Higher | - |
| Villus Height (μm) | Data Not Quantified | Significantly Higher | - |
| Mucosal Weight (g) | Data Not Quantified | Significantly Higher | - |
| Mucosal Myeloperoxidase Activity (U/g) | Data Not Quantified | Significantly Lower | - |
Source: Data derived from a study on neonatal piglets with intestinal atrophy[1][2].
Table 2: Effects of Lys-Lys Dipeptide Supplementation on Serum Amino Acid Profiles in Suckling Piglets
| Amino Acid | 1% Lys-Lys vs. Control | 5% Lys-Lys vs. Control |
| Lysine | Significantly Increased | Markedly Increased |
| Threonine | Significantly Increased | Markedly Increased |
| Phenylalanine | Significantly Increased | No Significant Change |
| Proline | Significantly Increased | Markedly Increased |
| Cysteine | Significantly Decreased | No Significant Change |
| Isoleucine | No Significant Change | Markedly Increased |
| Aspartic Acid | No Significant Change | Markedly Increased |
| Glutamic Acid | No Significant Change | Markedly Increased |
Source: Data from a study on suckling piglets orally administered with Lys-Lys dipeptide for 21 days[3][4][5].
Signaling Pathways
Lysine is known to influence key metabolic signaling pathways, such as the Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth. Supplementation with lysine has been shown to activate the Akt/mTOR signaling pathway, leading to a suppression of autophagic proteolysis in skeletal muscle. This suggests a molecular mechanism by which lysine can promote an anabolic state.
References
- 1. Lysine Dipeptide Enhances Gut Structure and Whole-Body Protein Synthesis in Neonatal Piglets with Intestinal Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Lysine-Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of L-lysine and D-lysine on peptide formation
L-Lysine vs. D-Lysine in Peptide Synthesis: A Comparative Guide
The stereochemistry of amino acids is a critical determinant of peptide and protein structure, function, and metabolic stability. While organisms almost exclusively utilize L-amino acids for ribosomal protein synthesis, the strategic incorporation of their D-enantiomers, such as D-lysine, has become a cornerstone of modern peptide-based drug design.[1] This guide provides an objective comparison of the effects of L-lysine and its mirror image, D-lysine, on peptide formation, structure, and biological performance, supported by experimental data.
Impact on Peptide Synthesis
The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS). In principle, the incorporation of a D-amino acid like D-lysine follows the same chemical steps as its L-counterpart. Both L- and D-lysine building blocks, typically protected with an Fmoc group on the α-amine and a Boc group on the ε-amine (e.g., Fmoc-L-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH), are commercially available in high purity.[2]
The synthesis cycle—involving deprotection of the N-terminal Fmoc group and coupling of the next amino acid—is chemically identical for both enantiomers.[3] However, steric hindrance from the bulky protecting groups can sometimes impede coupling efficiency, although this is not typically enantiomer-specific.[3] For both L- and D-lysine, strong coupling reagents are used to ensure high yields.[3]
Key takeaway: The chemical process and efficiency of incorporating L-lysine versus D-lysine into a peptide chain via Fmoc-SPPS are virtually identical. The choice between them is based on the desired properties of the final peptide, not on synthetic limitations.
Influence on Peptide Secondary Structure
The stereochemistry of the α-carbon is the primary determinant of a peptide's secondary structure. L-amino acids naturally form right-handed α-helices, a fundamental motif in protein architecture. The introduction of a D-lysine residue into an L-peptide sequence disrupts this natural tendency.
-
α-Helix Disruption: A single D-amino acid can act as a "helix breaker," introducing a kink or turn in a previously stable α-helical structure.[4]
-
Induction of Turns: Strategic placement of D-amino acids can be used to engineer specific turns (e.g., β-turns), which can be crucial for receptor recognition.
-
Loss of Helical Content: As more D-lysine residues are substituted for L-lysine, there is a progressive loss of helical structure, often leading to a random coil conformation.[5]
This effect is quantifiable using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. α-helical peptides show characteristic negative bands at 208 and 222 nm.[6]
Table 1: Effect of D-Lysine Substitution on α-Helical Content of an Antimicrobial Peptide (CM15) [4]
| Peptide Analog | D-Lysine Positions | α-Helical Content (%)* | % of Original Helical Content |
|---|---|---|---|
| CM15 (Control) | None (All L-Lysine) | ~65% | 100% |
| D¹,¹³ | 1, 13 | ~55% | ~84% |
| D³,¹³ | 3, 13 | ~45% | ~70% |
| D³,⁷,¹³ | 3, 7, 13 | No distinct helical signature | ~0% |
| D³,⁶,⁷,¹³,¹⁴ | 3, 6, 7, 13, 14 | Random coil structure | ~0% |
*Helical content estimated from CD spectra in the presence of lipid vesicles.[4]
Effects on Biological Activity and Stability
The most significant impact of substituting L-lysine with D-lysine is on the peptide's interaction with the biological environment, particularly its stability against enzymatic degradation.[7]
Proteolytic Stability
Proteases, the enzymes that degrade peptides and proteins, are highly stereospecific. They have evolved to recognize and cleave peptide bonds between L-amino acids.[8] Peptides containing D-amino acids are poor substrates for most endogenous proteases.[9] This resistance to enzymatic breakdown dramatically increases the peptide's half-life in biological systems.[7] For example, trypsin, a common protease, specifically cleaves at the C-terminus of L-lysine and L-arginine residues; it is largely inactive against D-lysine.[5]
Table 2: Comparative Stability of L- and D-Peptide Analogs in Serum
| Peptide | Key Modification | % Peptide Remaining after 120 min (50% Serum) | Source |
|---|---|---|---|
| HPA3NT3-A2 | All L-Lysine | Cleavage observed | [10] |
| HPA3NT3-A2D | All L-Lysine replaced with D-Lysine | No cleavage observed | [10] |
| Onc72 | Contains L-Lysine & L-Arginine | 64% (Commercial Serum, 1h) | [11] |
| Stabilized Onc72 | L-Arg replaced with D-Arg | Significantly higher stability |[11] |
Biological Activity and Toxicity
The altered 3D conformation of a peptide containing D-lysine directly impacts its ability to bind to chiral targets like receptors or enzymes.[1]
-
Reduced Activity: Often, the precise geometry of an L-peptide is required for receptor binding, and a D-amino acid substitution can reduce or abolish this activity.
-
Reduced Toxicity: For many antimicrobial peptides, toxicity to eukaryotic (mammalian) cells is linked to a stable amphipathic α-helical structure. By disrupting this helix, D-lysine substitution can dramatically lower cytotoxicity while only moderately affecting antimicrobial activity, thereby improving the therapeutic index.[4][5]
-
Lower Immunogenicity: Peptides containing D-amino acids can exhibit reduced immunogenicity, as they are less efficiently presented by Major Histocompatibility Complex (MHC) molecules, mitigating the generation of anti-peptide or anti-drug antibodies.[12]
Experimental Protocols
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for adding an amino acid (L- or D-lysine) to a growing peptide chain on a solid support resin.
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[3]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound N-terminal amino acid by treating it with a solution of 20% piperidine in DMF. Perform this twice: first for 5 minutes, then for 15 minutes.[3]
-
Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. This is typically done with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x).[3]
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the incoming amino acid (e.g., 4 equivalents of Fmoc-L-Lys(Boc)-OH or Fmoc-D-Lys(Boc)-OH), a coupling agent (e.g., 3.95 eq. HATU), and a base (e.g., 8 eq. N,N-Diisopropylethylamine, DIEA) in DMF.
-
Add this activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[13]
-
-
Washing: Wash the resin again as in step 3 to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.[6]
-
Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
Protocol: Protease Stability Assay
-
Peptide Preparation: Dissolve the purified L-peptide and D-peptide analogs in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a solution of the protease (e.g., trypsin) in the same buffer at a concentration of 0.1 mg/mL.
-
Incubation: Mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 substrate-to-enzyme ratio by weight). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA, to denature the protease.
-
Analysis: Analyze each quenched aliquot by RP-HPLC. Monitor the disappearance of the peak corresponding to the full-length peptide over time.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the amount at t=0 to determine the degradation rate and half-life.[10][11]
Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For membrane-mimicking environments, prepare samples in solutions containing liposomes or solvents like trifluoroethanol (TFE).[6] The final peptide concentration is typically between 0.1-0.2 mg/mL.
-
Spectrometer Setup: Use a calibrated CD spectrometer. Set the measurement parameters, typically scanning from 260 nm down to 190 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.[14]
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Baseline Correction: Record a spectrum of the buffer/solvent alone and subtract it from the peptide spectrum to correct for background absorbance.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acid residues.
-
Structural Analysis: Analyze the MRE spectrum. The presence of strong negative bands near 208 nm and 222 nm is indicative of α-helical structure.[15] The percentage of helicity can be estimated using deconvolution algorithms or established formulas.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Lysine and Alanine: A Guide for Laboratory Professionals
St. Louis, MO – December 20, 2025 – For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of the amino acids lysine (B10760008) and alanine (B10760859), ensuring compliance and minimizing environmental impact. While generally not classified as hazardous, understanding the appropriate disposal streams for these compounds is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. As a general practice, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling any chemical waste. Work should be conducted in a well-ventilated area. In the event of a spill, solid lysine or alanine should be swept up, avoiding dust generation, and placed in a sealed, labeled container for disposal.[1][2] The affected area should then be cleaned with water.
Disposal Procedures for Lysine and Alanine
Lysine and alanine are naturally occurring amino acids that are readily biodegradable.[3] Most safety data sheets indicate that they are not considered hazardous waste.[1] However, disposal methods must always comply with federal, state, and local regulations. The primary disposal routes for lysine and alanine are sanitary sewer disposal for small quantities of aqueous solutions and licensed waste disposal for solid forms and larger quantities.
Quantitative Disposal Guidelines
The following table summarizes the recommended disposal procedures and quantitative limits for lysine and alanine based on institutional laboratory safety guidelines. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) office for their policies, as regulations can vary.
| Waste Type | Disposal Method | Quantitative Limits & Conditions | Citations |
| Aqueous Solutions of Lysine or Alanine | Sanitary Sewer (Drain) Disposal | - Permitted for aminoalkanoic acids with 6 or fewer carbon atoms. - Up to 100 grams or 100 milliliters per discharge. - Must be flushed with at least a 100-fold excess of water. - The pH of the solution must be between 5.5 and 9.0. | [1] |
| Solid Lysine or Alanine | Licensed Waste Disposal Contractor | - Place in a clearly labeled, sealed, and compatible container. - Do not mix with other waste streams. - Handle uncleaned containers as the product itself. | [1][2] |
| Contaminated Labware (e.g., gloves, weigh boats) | Solid Waste Stream or as per Institutional Policy | - Collect in a designated container. - If grossly contaminated, may need to be managed as chemical waste. | [1] |
Note: The intentional dilution of a hazardous waste to meet the criteria for drain disposal is illegal.[4][5] While lysine and alanine are not typically classified as hazardous, this principle should be applied to all chemical waste.
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of lysine and alanine for the sole purpose of disposal are generally not required due to their non-hazardous nature. Standard laboratory practice for aqueous solutions of these amino acids that fall within acceptable pH limits is dilution and drain disposal, where permitted.[1] For solid forms, the standard is collection for disposal by a licensed waste management company.
If an acidic or basic solution of lysine or alanine outside the acceptable pH range for sewer disposal is generated, a standard acid-base neutralization procedure should be followed.
General Neutralization Protocol for Aqueous Solutions:
-
Work in a fume hood and wear appropriate PPE.
-
If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container.
-
Slowly add a neutralizing agent (e.g., a 5% solution of sodium hydroxide (B78521) for acidic solutions or a 5% solution of hydrochloric acid for basic solutions) while stirring.[6]
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.[1]
-
Once neutralized, the solution can be disposed of down the sanitary sewer, followed by flushing with a large volume of water, in accordance with local regulations.[6]
Laboratory Chemical Disposal Workflow
The decision-making process for the disposal of any laboratory chemical, including lysine and alanine, should follow a structured workflow to ensure safety and compliance. The following diagram illustrates a general workflow for laboratory chemical waste management.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of lysine and alanine, contributing to a secure research environment and the protection of our ecosystem. Always prioritize consulting your institution's specific safety protocols and the chemical's SDS before proceeding with any disposal method.
References
Personal protective equipment for handling Lysine alanine
This guide provides crucial safety and logistical information for handling Lysine Alanine in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established safety standards for amino acid derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols and safety data sheets for similar compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166(EU) standards should be worn, especially when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to inspect gloves before use and consult the manufacturer's compatibility chart.[1][3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat that is fully buttoned is required to protect against skin contact.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound or the preparation of its solutions should occur within a certified chemical fume hood to prevent inhalation.[1][3] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator should be used.[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt of the compound to its final disposal is critical for both safety and experimental integrity.
1. Preparation and Storage:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Gather all necessary materials, such as spatulas, weighing paper, and solvent containers, before starting.
2. Handling and Use:
-
Weighing: When weighing the solid compound, perform the task within a fume hood to minimize the risk of inhaling dust particles.[4]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with skin and eyes.[1] Always wear the appropriate PPE as detailed in the table above.
3. Spill and Exposure Procedures:
-
Minor Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the affected area with an appropriate solvent.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3]
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water as a precaution.[3]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of unused or expired this compound as hazardous chemical waste. It should be placed in a clearly labeled and sealed container for collection by a certified waste disposal service.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, should be considered contaminated waste.[4] These items must be collected in a designated, labeled hazardous waste container.[3]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour solutions down the drain.[3][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
